5,6-Dibromo-2-iodo-1H-benzoimidazole
Description
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Properties
IUPAC Name |
5,6-dibromo-2-iodo-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2IN2/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPXKOMUCSMEQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696146 | |
| Record name | 5,6-Dibromo-2-iodo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-95-1 | |
| Record name | 5,6-Dibromo-2-iodo-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dibromo-2-iodo-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique bicyclic structure, composed of fused benzene and imidazole rings, allows for versatile functionalization, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The strategic introduction of halogen atoms onto the benzimidazole core can significantly modulate the physicochemical and biological properties of the resulting molecule.[3] Specifically, the presence of bromine and iodine atoms can enhance lipophilicity, improve binding affinity to biological targets, and provide synthetic handles for further molecular elaboration through cross-coupling reactions.
This technical guide provides a comprehensive overview of the synthesis and characterization of a highly functionalized benzimidazole derivative: 5,6-Dibromo-2-iodo-1H-benzoimidazole . This molecule holds significant potential as a building block in the development of novel therapeutic agents. The strategic placement of two bromo substituents on the benzene ring and an iodo group at the 2-position of the imidazole ring offers a unique platform for medicinal chemists.
This document will detail a plausible and robust synthetic pathway, provide in-depth protocols for each step, and describe the analytical techniques required for the unambiguous characterization of the final compound. The causality behind experimental choices will be explained, ensuring a thorough understanding of the underlying chemical principles.
Synthesis of this compound
The synthesis of this compound can be strategically approached in a two-step sequence, starting from the commercially available 4,5-dibromo-1,2-phenylenediamine. The overall synthetic workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 5,6-Dibromo-1H-benzo[d]imidazol-2-amine
The initial step involves the cyclization of 4,5-dibromo-1,2-phenylenediamine with cyanogen bromide to form the 2-aminobenzimidazole core. This reaction is a well-established method for the synthesis of 2-aminobenzimidazoles.[4]
Experimental Protocol:
-
Reagents and Equipment:
-
4,5-Dibromo-1,2-phenylenediamine
-
Cyanogen bromide (CNBr)
-
Methanol (MeOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and filtration
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,5-dibromo-1,2-phenylenediamine (1.0 eq) in methanol.
-
Carefully add cyanogen bromide (1.1 eq) to the suspension at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is a suitable solvent for this reaction as it facilitates the dissolution of the starting materials and allows for efficient heat transfer during reflux.
-
Cyanogen Bromide as Reagent: Cyanogen bromide serves as the source of the C2 carbon and the amino group in the benzimidazole ring.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Aqueous Bicarbonate Workup: The basic workup is crucial to neutralize any hydrobromic acid formed during the reaction and to deprotonate the benzimidazole nitrogen, leading to the precipitation of the free base product.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
The second step involves the conversion of the 2-amino group of 5,6-dibromo-1H-benzo[d]imidazol-2-amine to an iodo group using the Sandmeyer reaction.[5] This classic transformation proceeds via the formation of a diazonium salt intermediate, which is then displaced by an iodide ion.[6]
Caption: Simplified mechanism of the Sandmeyer iodination reaction.
Experimental Protocol:
-
Reagents and Equipment:
-
5,6-Dibromo-1H-benzo[d]imidazol-2-amine
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Beakers and flasks
-
Ice bath
-
Magnetic stirrer
-
Standard glassware for workup and filtration
-
-
Procedure:
-
Diazotization:
-
In a beaker, dissolve 5,6-dibromo-1H-benzo[d]imidazol-2-amine (1.0 eq) in a cold solution of concentrated sulfuric acid and water, maintaining the temperature at 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the above mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a separate beaker, dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Add a solution of sodium thiosulfate to quench any excess iodine.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
-
Causality of Experimental Choices:
-
Low-Temperature Diazotization: Diazonium salts are generally unstable at higher temperatures. Performing the reaction at 0-5 °C is critical to prevent their premature decomposition.
-
Sulfuric Acid: Sulfuric acid serves as the acidic medium required for the formation of nitrous acid from sodium nitrite, which is the diazotizing agent.
-
Potassium Iodide: Potassium iodide is the source of the iodide nucleophile that displaces the diazonium group.
-
Gentle Heating: After the addition of the diazonium salt, gentle heating helps to drive the displacement reaction to completion by facilitating the loss of nitrogen gas.
-
Sodium Thiosulfate Wash: This step is necessary to remove any residual iodine that may have formed during the reaction, which could contaminate the final product.
-
Characterization of this compound
Unambiguous characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are recommended.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₃Br₂IN₂ |
| Molecular Weight | 401.82 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be high due to the rigid aromatic structure and halogen bonding |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple due to the symmetry of the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | N-H of imidazole |
| ~7.8 | Singlet | 2H | Aromatic C4-H and C7-H |
-
Interpretation: The broad singlet around 13.0 ppm is characteristic of the acidic N-H proton of the benzimidazole ring. The singlet at approximately 7.8 ppm corresponds to the two equivalent aromatic protons at positions 4 and 7. The deshielding effect of the adjacent bromine and iodine atoms, as well as the imidazole ring, contributes to this downfield shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C2 (carbon bearing iodine) |
| ~135 | C7a |
| ~125 | C4 and C7 |
| ~115 | C5 and C6 (carbons bearing bromine) |
| ~110 | C3a |
-
Interpretation: The carbon atom attached to the iodine (C2) is expected to be significantly downfield due to the electron-withdrawing nature of the iodine and the imidazole ring. The carbons bearing the bromine atoms (C5 and C6) will also be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern.
| m/z | Interpretation |
| 402/400/398 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for two bromine atoms. |
| 275/273 | [M - I]⁺ |
| 196 | [M - I - Br]⁺ |
| 117 | [M - I - 2Br]⁺ |
-
Interpretation: The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The major fragmentation pathway is expected to involve the loss of the iodine atom, followed by the sequential loss of the bromine atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Interpretation |
| 3400-3200 (broad) | N-H stretching of the imidazole ring |
| ~1620 | C=N stretching of the imidazole ring |
| ~1450 | C=C stretching of the aromatic ring |
| ~800 | C-H out-of-plane bending of the aromatic ring |
| Below 700 | C-Br and C-I stretching vibrations |
-
Interpretation: The broad band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration, which is often broadened due to hydrogen bonding. The C=N and C=C stretching vibrations confirm the presence of the benzimidazole core. The absorptions in the fingerprint region will be characteristic of the halogen-carbon bonds.
Conclusion
This technical guide has outlined a detailed and scientifically sound approach for the synthesis and characterization of this compound. The proposed two-step synthesis, involving a cyclization followed by a Sandmeyer reaction, provides a reliable route to this valuable building block. The comprehensive characterization protocol, including NMR, MS, and FTIR spectroscopy, ensures the unambiguous identification and purity assessment of the final product.
The insights provided into the causality of experimental choices and the interpretation of analytical data are intended to empower researchers in their efforts to synthesize and utilize this and other related halogenated benzimidazole derivatives in the pursuit of novel therapeutic agents. The unique substitution pattern of this compound makes it an attractive starting material for further diversification, opening up new avenues for drug discovery and development.
References
- El Kihel, A., et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 1(1), 47-50.
- G, S., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1396.
- Hussain, F., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Mustansiriya Journal of Science, 35(4), 52-60.
- Krasnokutskaya, E. A., et al. (2007). A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines. Synthesis, 2007(1), 81-84.
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Patel, M. R., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(104), 59958-59968.
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Yadav, G., & Singh, R. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2825-2859.
- Zarei, S. A., et al. (2010). A One-Pot Method for the Iodination of Aryl Amines via Stable Aryl Diazonium Silica Sulfates Under Solvent-Free Conditions. Synthesis, 2010(11), 1853-1856.
- Zhang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. Molecules, 21(10), 1301.
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A Reddit user's suggestion for double Sandmeyer-type iodination. (2022). Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane. Retrieved from [Link]
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- A research paper on the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. (n.d.). Specific authors and source URL not available.
- A review on the synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles. (n.d.). Specific authors and source URL not available.
- A Google Patents document on the preparation method of 5-aminobenzimidazole. (n.d.).
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SpectraBase. (n.d.). 2-phenyl-1H-benzimidazole-5-sulfonic acid. Retrieved from [Link]
- Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 16(7), 999.
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A Technical Guide to the Anticipated Spectroscopic Characteristics of 5,6-Dibromo-2-iodo-1H-benzoimidazole and Protocols for its Analysis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the novel heterocyclic compound, 5,6-Dibromo-2-iodo-1H-benzoimidazole. Due to the current lack of publicly available experimental spectra for this specific molecule, this document leverages predictive methodologies and comparative analysis with structurally related compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed, field-proven protocols for the acquisition of these spectra are also provided to facilitate the empirical validation and characterization of this compound in a laboratory setting. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, identification, and application of novel halogenated benzimidazole derivatives.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The strategic placement of halogen atoms on this scaffold can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound represents a unique combination of heavy halogens, making its empirical characterization of considerable interest for drug discovery and materials science.
Spectroscopic analysis is fundamental to the unambiguous structural elucidation and purity assessment of newly synthesized chemical entities. This guide provides an in-depth projection of the key spectroscopic signatures of this compound, alongside standardized protocols for their experimental determination.
Molecular Structure and Anticipated Spectroscopic Features
The structural framework of this compound, with the proposed atom numbering for NMR assignments, is depicted below. The asymmetry of the substitution pattern is expected to result in a distinct set of signals for each proton and carbon atom in the benzimidazole system.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of symmetry in this compound, two distinct signals are expected in the ¹H NMR spectrum, and seven signals in the ¹³C NMR spectrum.
2.1.1. Predicted ¹H NMR Data
The aromatic region of the ¹H NMR spectrum is expected to show two singlets, corresponding to the protons at the C4 and C7 positions. The N-H proton will likely appear as a broad singlet at a lower field.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.0 - 14.0 | Broad Singlet | N1-H |
| ~7.8 | Singlet | C4-H or C7-H |
| ~7.7 | Singlet | C7-H or C4-H |
| Solvent: DMSO-d₆ |
2.1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to show seven distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and halogen atoms. The C2 carbon, bonded to iodine and two nitrogen atoms, is expected to be significantly downfield.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~140-145 | C3a / C7a |
| ~135-140 | C3a / C7a |
| ~125-130 | C4 / C7 |
| ~115-120 | C4 / C7 |
| ~110-115 | C5 / C6 |
| ~105-110 | C5 / C6 |
| ~90-100 | C2 |
| Solvent: DMSO-d₆ |
Note on Predicted Data: These predictions are based on computational models and data from similar structures.[2] Experimental values may vary. For comparison, the experimental ¹H NMR spectrum of 5-bromo-2-phenyl-1H-benzimidazole in DMSO-d6 shows aromatic protons in the range of 7.35-8.19 ppm and an N-H proton at 13.15 ppm.[3]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by the vibrations of the benzimidazole ring system and the carbon-halogen bonds.
| Anticipated Absorption Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 2800 (broad) | N-H Stretch | Imidazole N-H |
| 1620 - 1580 | C=N Stretch | Imidazole ring |
| 1480 - 1440 | C=C Stretch | Benzene ring |
| 1300 - 1200 | C-N Stretch | Imidazole ring |
| 850 - 800 | C-H Bending (out-of-plane) | Aromatic C-H |
| 700 - 600 | C-Br Stretch | Aryl bromide |
| 600 - 500 | C-I Stretch | Aryl iodide |
For comparison, the experimental IR spectrum of 1H-Benzo[d]imidazole shows a characteristic N-H stretch at 3112 cm⁻¹.[4] Halogenated benzimidazoles typically show C-halogen stretching frequencies in the lower wavenumber region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be a suitable method.
2.3.1. Expected Molecular Ion and Isotopic Pattern
The monoisotopic mass of C₇H₃Br₂IN₂ is approximately 399.77 g/mol .[2][5] A key feature in the mass spectrum will be the isotopic pattern of the molecular ion, which arises from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br, in approximately 1:1 natural abundance). This will result in a characteristic M+, [M+2]+, and [M+4]+ pattern with relative intensities of approximately 1:2:1.
2.3.2. Predicted Fragmentation Pattern
The fragmentation of benzimidazole derivatives under EI-MS often involves the loss of small molecules like HCN.[6][7] For this compound, initial fragmentation is likely to involve the loss of the iodine atom, followed by the loss of bromine atoms or HCN.
-
[M]⁺• : Molecular ion with the characteristic isotopic pattern for two bromine atoms.
-
[M-I]⁺ : Loss of an iodine radical.
-
[M-I-Br]⁺ : Subsequent loss of a bromine radical.
-
[M-I-HCN]⁺ : Loss of hydrogen cyanide from the [M-I]⁺ fragment.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.
NMR Spectroscopy Protocol (Solution State)
-
Sample Preparation : Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[8]
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. The final solution height should be around 4-5 cm.
-
Instrument Setup : Insert the NMR tube into a spinner turbine, adjust the depth using a gauge, and place it in the NMR spectrometer.
-
Locking and Shimming : Lock the spectrometer onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition : Acquire the ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a proton-decoupled experiment is typically used.
-
Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy Protocol (Solid State - ATR)
-
Background Scan : Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to account for atmospheric and instrument absorptions.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure : Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
-
Sample Scan : Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue after the measurement.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation : Dissolve a small amount of the sample (<1 mg) in a volatile solvent like methanol or dichloromethane.
-
Introduction : Introduce the sample into the mass spectrometer. For a solid, a direct insertion probe is often used, where the sample is placed in a capillary tube at the probe's tip.
-
Ionization : The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[9][10]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Workflow for Spectroscopic Characterization
A systematic workflow is crucial for the comprehensive analysis of a novel compound.
Caption: General workflow for the spectroscopic characterization of a novel synthesized compound.
Conclusion
While experimental data for this compound is not yet available in the public domain, this guide provides a robust, theoretically grounded framework for its anticipated spectroscopic characteristics. The predicted NMR, IR, and MS data, in conjunction with the detailed analytical protocols, offer a solid starting point for researchers aiming to synthesize and characterize this and other novel halogenated benzimidazoles. The successful application of these spectroscopic methods will be paramount in confirming the structure and purity of this compound, thereby enabling its further investigation in medicinal chemistry and material science applications.
References
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An In-depth Technical Guide to the Predicted Crystal Structure of 5,6-Dibromo-2-iodo-1H-benzoimidazole
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available data, a solved and publicly deposited crystal structure for 5,6-Dibromo-2-iodo-1H-benzoimidazole has not been identified. This technical guide is therefore constructed upon a foundation of expert analysis of closely related halogenated benzimidazole structures and established principles of crystallography and chemical synthesis. The information herein serves as a robust predictive framework for researchers investigating this and similar molecular scaffolds.
Introduction: The Significance of Halogenated Benzimidazoles
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents, including antihistamines and anthelmintics.[1] The strategic placement of halogen atoms—specifically bromine and iodine—on the benzimidazole ring system profoundly influences the molecule's physicochemical properties. These modifications can enhance membrane permeability, modulate metabolic stability, and, critically, introduce vectors for specific, highly directional intermolecular interactions known as halogen bonds.[2] this compound (C₇H₃Br₂IN₂) presents a particularly compelling case, combining the electronic effects of dibromination on the benzene ring with the potent halogen bond-donating capability of iodine at the 2-position.[3][4][5] This guide provides a detailed projection of its synthesis, crystallization, and solid-state structural features, offering a virtual roadmap for its empirical investigation.
Part 1: Synthesis and Crystallization Protocol
The synthesis of multi-halogenated benzimidazoles typically involves the condensation of an appropriate o-phenylenediamine with a carboxylic acid derivative or aldehyde. For the target compound, a plausible and efficient synthetic pathway is proposed, drawing from established methodologies for similar structures.[6]
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from commercially available precursors. A sustainable approach involving the condensation of 4,5-dibromo-1,2-diaminobenzene with an appropriate iodine-containing reactant is a logical strategy.[6]
Caption: Proposed workflow for synthesis and crystallization.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, combine 4,5-dibromo-1,2-phenylenediamine (1.0 eq) and 2-iodobenzoic acid (1.1 eq) in a suitable high-boiling solvent such as polyphosphoric acid (PPA).
-
Condensation: Heat the mixture with stirring to 180-200 °C for 4-6 hours under an inert atmosphere (e.g., Argon or Nitrogen). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into a beaker of ice-water and neutralized with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: The resulting precipitate is collected by vacuum filtration, washed with copious amounts of water, and dried.
-
Purification: The crude solid is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Detailed Experimental Protocol: Crystallization for X-ray Diffraction
The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a reliable method for compounds of this class.[7]
-
Solvent Selection: Dissolve the purified product in a minimum amount of a suitable solvent. Dichloromethane or a mixture of dichloromethane/methanol is often effective for halogenated benzimidazoles.
-
Preparation of Solution: Gently warm the solution to ensure complete dissolution.
-
Slow Evaporation: Filter the solution through a syringe filter (0.22 µm) into a clean vial. Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent over several days at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or fine forceps.
Part 2: Predicted Crystal Structure and Intermolecular Interactions
While the definitive crystal system and space group await experimental determination, we can predict the key structural parameters and interactions based on analogous structures found in the Cambridge Structural Database (CSD) and peer-reviewed literature.[8]
Molecular Geometry
The core benzimidazole ring system is expected to be essentially planar.[1][9] The C-Br and C-I bond lengths are predicted to be within the standard ranges observed for similar aromatic compounds.[7]
| Parameter | Predicted Value / Observation | Rationale / Comparative Data |
| Molecular Formula | C₇H₃Br₂IN₂ | Based on the chemical name.[3][5] |
| Molecular Weight | 401.82 g/mol | Calculated from atomic masses.[3][5] |
| Benzimidazole Core | Planar | A common feature of the fused aromatic ring system, confirmed in numerous benzimidazole crystal structures.[1][9] |
| C(sp²)-Br Bond Length | ~1.90 Å | Consistent with average C-Br bond lengths in related aromatic structures.[7] |
| C(sp²)-I Bond Length | ~2.10 Å | Consistent with average C-I bond lengths in related aromatic structures.[7] |
Intermolecular Interactions: The Architects of the Crystal Lattice
The solid-state packing of this compound will be governed by a hierarchy of non-covalent interactions. The presence of multiple halogen atoms and the N-H group creates a rich landscape for directed assembly.
Caption: Key intermolecular interactions predicted in the crystal lattice.
-
N-H···N Hydrogen Bonding: The classic and most robust interaction in benzimidazole crystals involves the acidic N-H proton of one molecule and the basic lone pair of the imidazole nitrogen on an adjacent molecule. This typically forms infinite chains or discrete dimers, providing the primary structural framework.[8]
-
C-I···N Halogen Bonding: The iodine atom at the 2-position is a potent halogen bond donor due to the presence of a positive region of electrostatic potential (a "σ-hole") on the extension of the C-I bond.[2][10] This σ-hole can interact strongly with the electron-rich nitrogen atom of a neighboring molecule, representing a highly directional and stabilizing force that can dictate crystal packing.[2][11]
-
π-π Stacking: The planar benzimidazole rings are expected to engage in π-π stacking interactions. These are likely to be in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion and maximize attractive dispersion forces.[7]
-
Bromine-Mediated Interactions: The bromine atoms at the 5 and 6 positions can participate in weaker Br···Br or C-H···Br interactions, further stabilizing the three-dimensional crystal lattice.[12]
Part 3: X-ray Diffraction Analysis Protocol
Once suitable single crystals are obtained, the following workflow outlines the standard procedure for data collection and structure solution.
Workflow for Crystallographic Analysis
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Methodology Details
-
Data Collection: A selected crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion. X-ray diffraction data would be collected using a modern diffractometer equipped with a source such as Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[13]
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson synthesis to obtain an initial model of the molecular structure. This model is then refined against the experimental data using full-matrix least-squares methods to optimize the atomic positions, and thermal parameters, and to locate hydrogen atoms.
-
Validation: The final structural model is validated using tools like CHECKCIF to ensure its chemical and crystallographic integrity before potential deposition in a database like the Cambridge Crystallographic Data Centre (CCDC).
Conclusion and Future Outlook
This compound is a molecule of significant interest due to the confluence of multiple halogen substituents on a biologically relevant scaffold. This guide has provided a comprehensive, predictive overview of its synthesis, crystallization, and structural characteristics based on established chemical principles and data from analogous compounds. The interplay of strong N-H···N hydrogen bonds and potent C-I···N halogen bonds is anticipated to be the defining feature of its crystal engineering. Experimental validation of these predictions will provide invaluable insights into the solid-state behavior of multi-halogenated heterocyclic systems, aiding in the rational design of novel materials and pharmaceutical agents.
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Solubility of 5,6-Dibromo-2-iodo-1H-benzoimidazole in organic solvents
An In-Depth Technical Guide to the Solubility of 5,6-Dibromo-2-iodo-1H-benzoimidazole in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their bioavailability and therapeutic efficacy. This compound is a halogenated benzimidazole, a scaffold of significant interest in drug discovery.[1][2][3][4] Understanding its solubility profile in various organic solvents is paramount for its development, from synthesis and purification to formulation and administration. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and actionable experimental protocols.
Introduction: The Significance of Solubility in Drug Development
In the journey of a drug candidate from the laboratory to the clinic, solubility is a fundamental physicochemical property that profoundly influences its fate. Poor solubility can lead to low absorption, inadequate bioavailability, and ultimately, therapeutic failure.[5] For complex heterocyclic compounds like this compound, which possesses multiple halogen substituents, predicting and experimentally determining solubility is a non-trivial but essential task.
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs.[1][2][4] Halogenation of this core can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1][6][7] However, these same modifications also heavily influence solubility. This guide will delve into the factors governing the solubility of this compound and provide a systematic approach to its characterization.
Molecular Characteristics of this compound
To understand the solubility of this compound, we must first consider its molecular structure and the resulting physicochemical properties.
Molecular Formula: C₇H₃Br₂IN₂[8][9][10]
Molecular Weight: 401.83 g/mol [8][10]
The structure features a benzimidazole core, which is a bicyclic aromatic heterocycle. The key substituents are two bromine atoms at positions 5 and 6, and an iodine atom at position 2. These heavy halogens significantly increase the molecular weight and volume. The imidazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom).
The Role of Intermolecular Forces
The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic.[11] For this compound, the following intermolecular forces are at play:
-
Hydrogen Bonding: The N-H group in the imidazole ring can act as a hydrogen bond donor, and the sp²-hybridized nitrogen can act as an acceptor.[12][13] This suggests that the compound will have some affinity for polar protic solvents.
-
Dipole-Dipole Interactions: The polar C-N and N-H bonds, as well as the C-Br and C-I bonds, create permanent dipoles in the molecule, leading to dipole-dipole interactions.[12][14][15]
-
Van der Waals Forces (London Dispersion Forces): As a large molecule with a significant number of electrons (particularly from the heavy halogen atoms), London dispersion forces will be a major contributor to the intermolecular attractions.[13][14][15]
The interplay of these forces dictates the solubility in different classes of organic solvents.
Caption: Interplay of intermolecular forces governing solubility.
Predicted Solubility Profile in Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents can accept hydrogen bonds and have strong dipole moments, which can effectively solvate the polar benzimidazole core. DMSO is often an excellent solvent for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | These solvents can both donate and accept hydrogen bonds. While there is potential for interaction with the benzimidazole N-H and N atoms, the large, nonpolar, halogenated benzene ring may limit solubility. |
| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Very Low | The significant polarity of the benzimidazole ring and the C-X bonds will likely lead to poor solubility in nonpolar solvents where only van der Waals forces can contribute to solvation.[11][16] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are weakly polar and can engage in dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds may make them suitable for this molecule. |
Experimental Determination of Solubility
The most reliable way to determine the solubility of this compound is through experimental measurement. Several methods can be employed, ranging from traditional techniques to high-throughput screening.
Equilibrium Solubility Method (Shake-Flask)
This is the gold-standard method for determining thermodynamic solubility.[11]
Principle: An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Self-Validation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.
High-Throughput Solubility Screening (HTS)
For drug discovery projects, HTS methods are often employed to rapidly assess the solubility of many compounds in various solvents.[5][17][18][19] Laser nephelometry is a common HTS technique.[18][20]
Principle: A stock solution of the compound in a highly soluble solvent (e.g., DMSO) is serially diluted with the aqueous or organic solvent of interest in a microtiter plate. The point at which the compound precipitates is detected by light scattering (nephelometry).[18][20]
Workflow:
Caption: High-throughput solubility screening workflow using laser nephelometry.
Safety and Handling
While specific toxicity data for this compound is not widely available[8], it is prudent to handle it as a potentially hazardous substance, following standard laboratory safety protocols for halogenated organic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[21][22]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][22] Avoid contact with skin and eyes.[10][21]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[10]
Conclusion and Future Directions
The solubility of this compound in organic solvents is a critical parameter for its progression as a potential drug candidate. This guide has provided a framework for understanding and experimentally determining this property. While predictions based on molecular structure offer valuable initial insights, rigorous experimental validation using methods like the shake-flask technique is indispensable. For larger-scale screening, HTS methods provide a rapid and efficient alternative.
Future work should focus on generating a comprehensive experimental dataset for the solubility of this compound in a diverse panel of pharmaceutically relevant solvents. Furthermore, the development of quantitative structure-property relationship (QSPR) models for halogenated benzimidazoles could aid in the in silico prediction of solubility for future analogs, thereby accelerating the drug discovery process.
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A Comprehensive Technical Guide to the Purity Analysis of 5,6-Dibromo-2-iodo-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the analytical methodologies crucial for determining the purity of 5,6-Dibromo-2-iodo-1H-benzoimidazole. As a key building block in medicinal chemistry and material science, the stringent purity control of this complex halogenated benzimidazole is paramount to ensure the safety, efficacy, and reproducibility of downstream applications. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for the selection of analytical techniques, potential impurity profiling, and method validation, empowering researchers to develop and implement robust quality control strategies.
Introduction: The Significance of Purity for this compound
This compound is a highly functionalized heterocyclic compound. Its utility in the synthesis of pharmacologically active agents and advanced materials necessitates a thorough understanding and control of its purity profile.[1] Impurities, which can arise from the synthesis process, degradation, or improper storage, can have a significant impact on the biological activity, toxicity, and physical properties of the final products.[2] Therefore, a rigorous purity analysis is not merely a quality control checkpoint but a critical component of the research and development process.
This guide will systematically address the multifaceted approach required for the comprehensive purity assessment of this compound, encompassing chromatographic separations, spectroscopic characterization, and forced degradation studies.
Core Analytical Methodologies for Purity Determination
The selection of an appropriate analytical method is fundamental to accurate purity assessment.[3] For a multi-halogenated, relatively non-volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the cornerstone of a robust analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Quantification
HPLC offers the high resolution necessary to separate the main component from structurally similar impurities.[4] A reversed-phase HPLC (RP-HPLC) method is generally the most effective approach for compounds of this polarity.
The development of a stability-indicating HPLC method is a critical first step. The goal is to achieve adequate separation between the active pharmaceutical ingredient (API) and all potential process-related and degradation impurities. A C18 column is a common starting point due to its versatility and wide range of applications.[5] The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. The pH of the aqueous phase can significantly influence the retention of the ionizable benzimidazole moiety. A photodiode array (PDA) or UV detector is suitable for detection, with the wavelength selected based on the UV absorbance maxima of the analyte.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and resolution for a broad range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the benzimidazole ring, leading to sharper peaks. Mass spectrometry compatible.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 30% B to 95% B over 20 minutes | A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times and can improve peak shape. |
| Detection Wavelength | 254 nm and 280 nm | Benzimidazoles typically have strong absorbance in this region. Monitoring multiple wavelengths can aid in impurity detection. |
| Injection Volume | 10 µL | A standard injection volume for analytical HPLC. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
While HPLC-UV is excellent for quantification, it provides limited structural information about unknown impurities. LC-MS is a powerful tool for the identification of these impurities by providing molecular weight information and fragmentation patterns.
Electrospray ionization (ESI) is the preferred ionization technique for benzimidazole derivatives as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]+, which directly provides the molecular weight of the compound.[7]
The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:1 ratio for 79Br and 81Br) and one iodine atom (monoisotopic at 127). This unique isotopic signature is a powerful tool for confirming the presence of the desired compound and its bromine-containing impurities.[8] The fragmentation pattern in MS/MS experiments can provide valuable structural information. Common fragmentation pathways for benzimidazoles include the loss of the substituent at the 2-position and cleavage of the imidazole ring.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main component and its impurities.[11] Both ¹H and ¹³C NMR should be employed.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the benzimidazole ring. The chemical shifts and coupling constants of these protons provide information about their substitution pattern. The NH proton of the imidazole ring will likely appear as a broad singlet.
The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the halogen substituents.[12][13] Quantitative ¹³C NMR can also be used for purity assessment without the need for a reference standard of the impurity.
Impurity Profiling: Anticipating and Identifying Potential Contaminants
A comprehensive purity analysis requires an understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities and degradation products.[14]
Process-Related Impurities
Impurities can be introduced from starting materials or formed as byproducts during the synthesis of this compound. A plausible synthetic route involves the iodination of 5,6-dibromo-1H-benzoimidazole.[15]
| Impurity | Potential Source |
| 5,6-dibromo-1H-benzoimidazole | Unreacted starting material. |
| Over-iodinated species (e.g., 4,5,6-tribromo-2-iodo-1H-benzoimidazole) | Non-selective iodination.[16] |
| Isomeric impurities (e.g., 4,7-Dibromo-2-iodo-1H-benzoimidazole) | Impurities in the starting material or side reactions. |
| Residual solvents and reagents | Incomplete removal during workup and purification. |
Degradation Products: Insights from Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products that could form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[17][18]
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24h | Hydrolysis of the imidazole ring or de-iodination. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24h | Similar to acid hydrolysis, potentially at a faster rate. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Oxidation of the imidazole ring. |
| Thermal Degradation | 105 °C for 48h (solid state) | General decomposition. |
| Photolytic Degradation | ICH Q1B conditions (UV and visible light) | Photodegradation, potentially leading to dehalogenation. |
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for Forced Degradation Studies.
Method Validation: Ensuring a Self-Validating System
Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines.
Key Validation Parameters
The following table summarizes the key validation parameters for an impurity method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components. | Peak purity analysis (e.g., using a PDA detector) should demonstrate no co-eluting peaks. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Linearity | The ability of the method to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of spiked impurities should be within 80-120%. |
| Precision (Repeatability and Intermediate Precision) | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative standard deviation (RSD) ≤ 10% for impurities at the specification limit. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, and column temperature are slightly varied. |
The following diagram illustrates the logical relationship between method development, validation, and routine analysis.
Caption: Analytical Method Lifecycle.
Conclusion
The purity analysis of this compound is a critical undertaking that demands a multi-faceted and scientifically rigorous approach. This guide has outlined a comprehensive strategy that combines orthogonal analytical techniques, a proactive approach to impurity profiling, and a thorough validation process. By understanding the "why" behind the "how," researchers and drug development professionals can confidently establish and execute a purity analysis program that ensures the quality and consistency of this important chemical entity, ultimately contributing to the development of safe and effective products.
References
- Kulikov, A. U., & Kliuev, N. A. (2008). Mass spectrometric study of 2-substituted benzimidazoles. Chemistry of Heterocyclic Compounds, 44(5), 589-596.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University Science Books.
- Hida, M., Kawakita, K., & Masuda, K. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Heterocyclic Chemistry, 31(1), 35-38.
- El Kihel, A., Ait M'Barek, L., & El Ammari, L. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7524-7528.
- BenchChem. (2025). A Comparative Analysis of the 1H and 13C NMR Spectra of 2-Iodobenzamide and Related Compounds.
- Gao, H., et al. (2018). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.
- El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527.
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Singh, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(5), 337-345.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
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Thoreauchem. (n.d.). This compound-885270-95-1. Retrieved from [Link]
- de Hoffmann, E., & Stroobant, V. (2007).
- Dong, M. W. (2016). Modern HPLC for practicing scientists. John Wiley & Sons.
- Ferreira, P. M., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1386.
- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in life and society: an introduction to heterocyclic chemistry and biochemistry and the role of heterocycles in science, technology and medicine. John Wiley & Sons.
- Guaratini, T., et al. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Molecules, 26(16), 4780.
- Marín Arevalo, J. D., et al. (2021). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Journal of Analytical & Pharmaceutical Research, 10(1).
- MedCrave. (2018). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali.
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SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
- BenchChem. (2025). Impact of reaction conditions on the formation of di-iodinated impurities.
- Contreras, R., et al. (2020).
- El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 523-527.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
- Royal Society of Chemistry. (2019). Iodination of some aromatic nitro-compounds with iodine in 20% oleum. Journal of the Chemical Society C: Organic.
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Agilent Technologies. (n.d.). Purity and Impurity Analysis. Retrieved from [Link]
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A Technical Guide to 5,6-Dibromo-2-iodo-1H-benzoimidazole: A Versatile Building Block for Kinase Inhibitors and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Benzimidazoles
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique structural features allow it to mimic endogenous purine bases, enabling interaction with a wide array of biological targets. Within this important class of molecules, polyhalogenated benzimidazoles have emerged as particularly valuable building blocks for the development of potent and selective kinase inhibitors.[3][4][5] The strategic placement of halogen atoms can significantly enhance binding affinity, modulate physicochemical properties, and provide vectors for further synthetic elaboration.
This technical guide focuses on 5,6-Dibromo-2-iodo-1H-benzoimidazole (CAS No. 885270-95-1), a triply halogenated benzimidazole with significant potential as a synthetic intermediate in drug discovery programs. The presence of bromine atoms at the 5 and 6 positions, combined with a reactive iodine atom at the 2 position, offers a rich platform for the synthesis of diverse compound libraries targeting kinases and other enzymes implicated in oncology and other disease areas.
Physicochemical Properties and Commercial Availability
A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is commercially available from a number of suppliers, facilitating its use in research and development.
| Property | Value | Source |
| CAS Number | 885270-95-1 | [6][7] |
| Molecular Formula | C₇H₃Br₂IN₂ | [6] |
| Molecular Weight | 401.82 g/mol | [6] |
| Appearance | (Predicted) Solid | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
| Predicted ¹H NMR | Available | [8] |
| Predicted ¹³C NMR | Available | [8] |
Table 1: Physicochemical Properties of this compound.
Commercial Suppliers
A non-exhaustive list of commercial suppliers for this compound is provided in Table 2. Researchers are advised to contact the suppliers directly for pricing and availability.
| Supplier | Location |
| CHEMLYTE SOLUTIONS CO.,LTD | China |
| Thoreauchem | - |
| BLDpharm | - |
Table 2: Commercial Suppliers of this compound. [6][7]
Synthetic Strategies: A Plausible Route to this compound
A logical retrosynthetic analysis suggests that this compound can be prepared from 4,5-dibromo-1,2-phenylenediamine and an appropriate iodinated C1 source.
Caption: Retrosynthetic analysis of this compound.
Proposed Experimental Protocol
The following is a generalized, two-step protocol that can serve as a starting point for the synthesis of this compound. Optimization of reaction conditions, including solvent, temperature, and reaction time, will likely be necessary.
Step 1: Synthesis of 2-Iodo-1H-benzoimidazole
This step involves the iodination of a commercially available benzimidazole precursor.
Caption: Synthesis of the 2-iodo-benzimidazole intermediate.
Materials:
-
1H-Benzimidazole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
Dissolve 1H-benzoimidazole in an aqueous solution of sodium hydroxide.
-
In a separate flask, prepare a solution of iodine and potassium iodide in water.
-
Slowly add the iodine solution to the benzimidazole solution with vigorous stirring at room temperature.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Acidify the reaction mixture to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Bromination of 2-Iodo-1H-benzoimidazole
This step introduces the bromine atoms onto the benzene ring of the benzimidazole core.
Caption: Bromination of the intermediate to yield the final product.
Materials:
-
2-Iodo-1H-benzoimidazole
-
Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
Dissolve 2-Iodo-1H-benzoimidazole in glacial acetic acid.
-
Carefully add a solution of bromine in acetic acid dropwise to the reaction mixture.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and then with a solution of sodium thiosulfate to remove any unreacted bromine.
-
Dry the crude product and purify by recrystallization or column chromatography.
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors. The three halogen atoms provide orthogonal handles for various cross-coupling reactions.
-
The 2-Iodo Position: The iodine atom at the 2-position is the most reactive site for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino substituents, which can be tailored to target the active site of specific kinases.
-
The 5,6-Dibromo Positions: The bromine atoms at the 5 and 6 positions are less reactive than the 2-iodo substituent, allowing for selective functionalization. These positions can be targeted in subsequent cross-coupling reactions to introduce further diversity and fine-tune the biological activity and pharmacokinetic properties of the final compounds.
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing this compound.
The development of potent and selective kinase inhibitors often relies on the exploration of the chemical space around a core scaffold. Halogenated benzimidazoles, such as 4,5,6,7-tetrabromo-1H-benzimidazole (TBBz), have been instrumental in the development of inhibitors for kinases like CK2.[9] By analogy, this compound provides a modern and highly adaptable platform for the next generation of kinase inhibitor discovery.
Conclusion
This compound is a commercially available and highly versatile building block for medicinal chemistry and drug discovery. Its tri-halogenated structure offers multiple points for synthetic diversification, making it an ideal starting material for the construction of compound libraries targeting kinases and other important biological targets. While a detailed, experimentally validated synthesis protocol is not yet widely published, the general methods outlined in this guide provide a solid foundation for its preparation in a laboratory setting. The strategic application of this scaffold in drug discovery programs holds significant promise for the development of novel therapeutics.
References
A comprehensive list of references is not possible due to the lack of specific literature on this compound. The information presented is based on general knowledge of benzimidazole chemistry and data from suppliers and chemical databases. For specific protocols and applications of related compounds, researchers are encouraged to consult the primary literature on benzimidazole synthesis and kinase inhibitor development.
Sources
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- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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The BRAF V600E Inhibitor Dabrafenib (CAS 885270-95-1): A Technical Guide for Drug Discovery and Development
This guide provides an in-depth technical overview of Dabrafenib (GSK2118436), a potent and selective inhibitor of BRAF kinases, which is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the properties, mechanism of action, and practical applications of this compound.
Introduction: Targeting the Aberrant MAPK Pathway
Mutations in the BRAF gene are among the most common drivers of oncogenesis, with the V600E substitution being the most prevalent activating mutation.[3] This mutation leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell proliferation and survival, hallmarks of cancer.[4] Dabrafenib has emerged as a key therapeutic agent in the precision medicine arsenal, specifically targeting this mutated protein and offering a targeted approach to cancer therapy.[2]
Physicochemical Properties of Dabrafenib
Dabrafenib, identified by CAS number 885270-95-1 for its mesylate form and 1195765-45-7 for the free base, is an orally bioavailable small molecule.[5] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C23H20F3N5O2S2 | [5][6] |
| Molecular Weight | 519.56 g/mol | [5][6] |
| Appearance | White to off-white solid powder | [5] |
| Solubility | Soluble in DMSO (30 mg/ml) and ethanol (1 mg/ml with slight warming) | [6] |
| Purity | >98% | [6] |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 3 months. | [6] |
Mechanism of Action: Selective Inhibition of Mutated BRAF
Dabrafenib functions as an ATP-competitive inhibitor of RAF kinases.[7] Its high potency and selectivity are directed towards the constitutively active BRAF V600E mutant kinase.[3] By binding to the ATP-binding site of the mutated BRAF protein, Dabrafenib prevents the phosphorylation and subsequent activation of MEK1 and MEK2, downstream components of the MAPK pathway.[2][8] This blockade of the signaling cascade leads to the inhibition of ERK phosphorylation, ultimately resulting in cell cycle arrest at the G1 phase and the induction of apoptosis in tumor cells harboring the BRAF V600E mutation.[7]
The following diagram illustrates the mechanism of action of Dabrafenib within the MAPK signaling pathway.
Caption: Dabrafenib selectively inhibits the constitutively active BRAF V600E mutant kinase, blocking the MAPK signaling cascade.
Synthesis of Dabrafenib
The synthesis of Dabrafenib is a multi-step process that has been described in various patents and publications. A generalized synthetic route is outlined below. The process involves the formation of a key thiazole intermediate, followed by coupling with a sulfonamide moiety.
A representative synthesis approach involves:
-
Formation of the Thiazole Core: This typically starts with the reaction of a brominated ketone with a thioamide to construct the thiazole ring.
-
Introduction of the Aminopyrimidine Group: The aminopyrimidine side chain is then introduced onto the thiazole core.
-
Sulfonamide Coupling: The final key step is the coupling of the thiazole-aminopyrimidine intermediate with a substituted benzenesulfonyl chloride to yield Dabrafenib.
Note: The detailed, step-by-step synthesis protocols are proprietary and can be found in the patent literature. For research purposes, Dabrafenib is commercially available from various suppliers.
In Vitro and In Vivo Applications
Dabrafenib is a valuable tool for both in vitro and in vivo research aimed at understanding and targeting the MAPK pathway in cancer.
In Vitro Potency and Selectivity
Dabrafenib demonstrates high potency against cell lines harboring the BRAF V600E mutation, with IC50 values in the nanomolar range.[3] It is significantly less active against wild-type BRAF and other kinases, highlighting its selectivity.[3]
| Kinase/Cell Line | IC50/gIC50 | Source |
| BRAF V600E (enzymatic) | 0.6 nM | [3][6] |
| BRAF V600K (enzymatic) | 0.5 nM | [3][6] |
| Wild-type BRAF (enzymatic) | 3.2 nM | [3][6] |
| c-RAF (enzymatic) | 5.0 nM | [3][6] |
| A375P (BRAF V600E melanoma cell line) | 8 nM | [9] |
| SK-MEL-28 (BRAF V600E melanoma cell line) | 3 nM | [9] |
Clinical Applications and Combination Therapy
Dabrafenib is approved for the treatment of various cancers with BRAF V600 mutations, including metastatic melanoma, non-small cell lung cancer, and anaplastic thyroid cancer.[3][10][11] A significant advancement in its clinical use is the combination therapy with Trametinib, a MEK inhibitor. This dual blockade of the MAPK pathway at two different points has been shown to improve response rates and delay the onset of resistance compared to Dabrafenib monotherapy.[4]
Experimental Protocols
The following are generalized protocols for common in vitro assays used to evaluate the activity of Dabrafenib.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of Dabrafenib on the proliferation of cancer cell lines.
Caption: Workflow for a cell proliferation assay to determine the gIC50 of Dabrafenib.
Protocol:
-
Seed cells at a density of 500 to 2,000 cells per well in black 384-well plates.[7]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.[7]
-
Prepare serial dilutions of Dabrafenib in culture medium containing 0.2% DMSO.[7] The final concentrations should typically range from 0.02 nM to 10 µM.[7]
-
Add the Dabrafenib dilutions or a DMSO vehicle control to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.[7]
-
Record luminescence using a plate reader.
-
Calculate the 50% growth inhibition (gIC50) values by plotting the percentage of cell growth inhibition against the log of the Dabrafenib concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the induction of apoptosis by Dabrafenib through the activation of caspases 3 and 7.
Protocol:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of Dabrafenib or a DMSO control for a specified time (e.g., 24, 48, or 72 hours).[12]
-
Equilibrate the plates to room temperature.
-
Add Caspase-Glo® 3/7 Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 1-2 hours to allow for signal stabilization.
-
Measure luminescence with a plate reader.
-
Express the results as a fold-change in caspase activity relative to the vehicle-treated control.
Pharmacokinetics and Metabolism
Dabrafenib is metabolized primarily by CYP3A4 and CYP2C8.[8][13] It has three major metabolites, with hydroxy-dabrafenib also contributing to the pharmacological activity.[8][14] Dabrafenib exhibits time-dependent pharmacokinetics due to the auto-induction of its own metabolism, leading to a less than proportional increase in exposure at higher doses.[8][15] The recommended adult dose is typically 150 mg twice daily, taken at least one hour before or two hours after a meal to maximize bioavailability.[3][10]
Conclusion
Dabrafenib is a cornerstone in the targeted therapy of BRAF V600E-mutated cancers. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an invaluable tool for both clinical applications and preclinical research. This guide provides a comprehensive technical foundation for professionals working with this important therapeutic agent, from its fundamental properties to its practical implementation in experimental settings. The continued investigation of Dabrafenib, particularly in combination with other targeted therapies, holds significant promise for advancing the treatment of BRAF-mutant malignancies.
References
-
U.S. Food and Drug Administration. (2023). FDA Approves Dabrafenib Plus Trametinib for Pediatric Patients With BRAF V600E–Mutated Low-Grade Glioma. OncLive. [Link]
- Falchook, G. S., Long, G. V., Kurzrock, R., Kim, K. B., Arkenau, H. T., Brown, M. P., ... & Infante, J. R. (2012). Dabrafenib in patients with melanoma, untreated brain metastases, and other solid tumours: a phase 1 dose-escalation trial. The Lancet, 379(9829), 1893-1901.
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The Halogen Advantage: A Technical Chronicle of Halogenated Benzimidazoles in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold, a versatile heterocyclic framework, has been a cornerstone of medicinal chemistry for decades. Its derivatives have yielded a plethora of therapeutic agents with a broad spectrum of activities, including anthelmintic, anticancer, antiviral, and antimicrobial properties. A pivotal moment in the evolution of benzimidazole-based drugs was the strategic incorporation of halogen atoms into the molecular structure. This guide provides a comprehensive technical overview of the discovery and history of halogenated benzimidazales, tracing their journey from early anthelmintics to their current applications in oncology and beyond. We will delve into the pioneering synthetic strategies, the profound impact of halogenation on physicochemical properties and biological activity, and the intricate mechanisms of action that underpin their therapeutic efficacy. This document is intended to serve as a detailed resource for researchers, offering insights into the causality behind experimental choices and providing a foundation for the rational design of future halogenated benzimidazole therapeutics.
The Genesis of a Privileged Scaffold: Early Benzimidazole Anthelmintics
The story of halogenated benzimidazoles begins with the success of their non-halogenated predecessors. The discovery of the anthelmintic properties of thiabendazole in the early 1960s marked a breakthrough in the treatment of parasitic worm infections.[1] This discovery spurred a wave of research into the benzimidazole ring system as a promising pharmacophore for developing new chemotherapeutic agents.[1]
The development of the benzimidazole class of anthelmintics, including mebendazole and albendazole, occurred throughout the 1960s and 1970s.[2] Fenbendazole, another significant anthelmintic, was developed in the 1970s by Hoechst AG (now part of Sanofi) as a structurally modified version with high efficacy against gastrointestinal parasites in animals.[2] These early successes laid the groundwork for further exploration of the benzimidazole scaffold, with researchers seeking to enhance potency, broaden the spectrum of activity, and overcome emerging resistance.
The Strategic Introduction of Halogens: A Paradigm Shift in Potency and Spectrum
The deliberate incorporation of halogen atoms into the benzimidazole backbone was a pivotal strategy to modulate the druglike properties of these compounds. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3]
Physicochemical Rationale for Halogenation
The introduction of halogens, particularly fluorine and chlorine, imparts distinct physicochemical changes to the benzimidazole molecule:
-
Increased Lipophilicity: Halogen atoms, especially chlorine and bromine, are lipophilic and can enhance the molecule's ability to cross cell membranes, leading to improved absorption and distribution.[4]
-
Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the aromatic system, influencing the pKa of nearby functional groups and potentially enhancing binding interactions with target proteins.[3]
-
Enhanced Metabolic Stability: Halogenation can block sites of metabolism on the benzimidazole ring, preventing rapid degradation by metabolic enzymes such as cytochrome P450s. This leads to a longer half-life and sustained therapeutic effect.[4][5]
-
Conformational Control: The steric bulk of halogen atoms can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.
These modifications collectively contribute to improved pharmacokinetic and pharmacodynamic profiles, often resulting in a significant increase in therapeutic potency.
Impact on Biological Activity: From Worms to Cancer Cells
The strategic halogenation of benzimidazoles has led to the development of compounds with a wide array of biological activities.
-
Anthelmintic Activity: Halogenated benzimidazoles have demonstrated superior efficacy against a broad spectrum of helminths. The halogen substituents often enhance the binding affinity of the drug to its primary target in parasites, β-tubulin.[1]
-
Anticancer Activity: More recently, halogenated benzimidazoles have emerged as promising anticancer agents.[6][7] Their mechanism of action in cancer cells often mirrors their anthelmintic activity, involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[6] Additionally, some halogenated benzimidazoles exhibit inhibitory activity against various protein kinases involved in cancer cell signaling.[8][9]
-
Antimicrobial and Antiviral Activity: The versatility of the halogenated benzimidazole scaffold extends to antimicrobial and antiviral applications. The presence of halogens can enhance the compound's ability to penetrate microbial cell walls and interfere with essential cellular processes.[7]
Key Halogenated Benzimidazoles: A Historical Perspective
The following sections will detail the discovery and development of key halogenated benzimidazoles, highlighting the scientific rationale and experimental milestones.
Thiabendazole: The Pioneer
While not halogenated itself, the discovery of thiabendazole was the catalyst for the development of the entire class of benzimidazole anthelmintics, including the subsequent halogenated derivatives.[1] Its synthesis and potent, broad-spectrum activity against gastrointestinal parasites established the benzimidazole core as a viable therapeutic scaffold.[1]
Fenbendazole and the Rise of Halogenated Analogues
Fenbendazole, developed by Hoechst AG in the 1970s, represented a significant advancement in the field.[2] While fenbendazole itself is not halogenated, its development was part of a broader effort to optimize the benzimidazole structure, which included the exploration of halogenated derivatives.[2] The success of fenbendazole further solidified the importance of this chemical class and encouraged the synthesis of numerous analogues with varied substitution patterns, including halogenation.
Chlorinated Benzimidazoles in Oncology
The exploration of chlorinated benzimidazoles has yielded promising candidates for cancer therapy. The introduction of chlorine atoms can enhance the cytotoxic activity of these compounds against various cancer cell lines.[7][10]
Table 1: Comparative Cytotoxicity of Halogenated Benzimidazole Derivatives
| Compound | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 6c | 3-Br | HepG2 | 7.82 | [8][9] |
| 6i | 3-F | HepG2 | 10.21 | [8][9] |
| 6h | 2-F | HepG2 | < 30 | [8][9] |
| 6j | 4-F | HepG2 | < 30 | [8][9] |
| 6d | 4-Br | HepG2 | < 30 | [8][9] |
This table summarizes the in vitro cytotoxicity of a series of halogenated benzimidazole-benzylidenebenzohydrazide hybrids against the HepG2 liver cancer cell line. The data illustrates the potent anticancer activity of these compounds.
Mechanism of Action: Targeting the Building Blocks of Life
The primary mechanism of action for many anthelmintic and anticancer benzimidazoles, including their halogenated derivatives, is the disruption of microtubule polymerization.[6]
Inhibition of Tubulin Polymerization
Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and cell motility. They are formed by the polymerization of α- and β-tubulin heterodimers. Benzimidazoles bind to β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of downstream effects, including:
-
Arrest of the cell cycle in the G2/M phase.
-
Inhibition of cell division.
-
Induction of apoptosis (programmed cell death).
The selective toxicity of benzimidazoles towards parasites is attributed to their higher binding affinity for parasitic β-tubulin compared to mammalian β-tubulin.[11]
Caption: Mechanism of action of halogenated benzimidazoles.
Inhibition of Protein Kinases
In addition to their effects on tubulin, some halogenated benzimidazoles have been shown to inhibit the activity of various protein kinases.[8][9] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. By inhibiting specific kinases, these compounds can interfere with cancer cell proliferation, survival, and metastasis.
Synthetic Methodologies: Building the Halogenated Benzimidazole Core
The synthesis of halogenated benzimidazoles typically involves the condensation of a halogenated o-phenylenediamine with a variety of reagents.
General Synthesis of the Benzimidazole Scaffold
The most common method for constructing the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
Caption: General synthetic route to halogenated benzimidazoles.
Step-by-Step Experimental Protocol: Synthesis of a Halogenated Benzimidazole Derivative
The following is a representative protocol for the synthesis of a 2-substituted halogenated benzimidazole derivative.
Materials:
-
Halogenated o-phenylenediamine (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Ammonium chloride (NH4Cl) (catalyst)
-
Ethanol (solvent)
Procedure:
-
To a solution of the halogenated o-phenylenediamine in ethanol, add the substituted aldehyde.
-
Add a catalytic amount of ammonium chloride to the reaction mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure halogenated benzimidazole derivative.
Note: This is a generalized protocol and may require optimization for specific substrates.
Future Directions and Conclusion
The journey of halogenated benzimidazoles from their origins as anthelmintic agents to their current exploration as anticancer and antimicrobial therapeutics is a testament to the power of medicinal chemistry and rational drug design. The strategic incorporation of halogen atoms has proven to be a highly effective strategy for enhancing the potency, selectivity, and pharmacokinetic properties of this versatile scaffold.
Future research in this area will likely focus on:
-
The development of novel halogenated benzimidazole derivatives with improved target specificity and reduced off-target effects.
-
The exploration of new therapeutic applications for this class of compounds.
-
The use of computational modeling and structural biology to guide the rational design of next-generation halogenated benzimidazole drugs. [12]
-
Overcoming drug resistance through the development of combination therapies and novel delivery systems.
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Unlocking the Therapeutic Potential of Dibromo-iodo-benzimidazoles: A Technical Guide for Drug Discovery Professionals
Foreword: The Benzimidazole Scaffold and the Power of Halogenation
The benzimidazole nucleus, a bicyclic aromatic system comprising fused benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2][3] The therapeutic landscape has been significantly shaped by benzimidazole-containing drugs.
The strategic incorporation of halogen atoms onto the benzimidazole core is a well-established approach to modulate the physicochemical and biological properties of these compounds. Halogenation can enhance lipophilicity, improve membrane permeability, and introduce specific electronic effects that can profoundly influence target binding and overall efficacy. While the effects of single halogen substitutions are widely studied, the potential of polyhalogenated derivatives, particularly those with a combination of different halogens, remains a compelling area of investigation. This guide focuses on a specific, yet underexplored, class of compounds: dibromo-iodo-benzimidazoles . By synthesizing the current understanding of halogenated benzimidazoles, this document aims to provide a comprehensive technical framework for researchers and drug development professionals to explore the therapeutic promise of these unique chemical entities.
Postulated Biological Activities of Dibromo-iodo-benzimidazoles
Direct experimental data on dibromo-iodo-benzimidazoles is limited in publicly accessible literature. However, by examining the well-documented activities of bromo- and iodo-substituted benzimidazoles, we can logically infer the most promising therapeutic avenues for this novel class of compounds.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Halogenated benzimidazoles have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][3][4][5] The introduction of two bromine atoms and one iodine atom is anticipated to potentiate these effects.
Key Anticancer Mechanisms of Halogenated Benzimidazoles:
-
Kinase Inhibition: Many halogenated benzimidazoles function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][6] The bulky and electron-withdrawing nature of bromine and iodine atoms can enhance binding affinity to the ATP-binding pocket of kinases, leading to potent inhibition. It is plausible that dibromo-iodo-benzimidazoles could exhibit significant inhibitory activity against key oncogenic kinases.
-
Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Polyhalogenated benzimidazoles have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7] This is often mediated by the modulation of pro- and anti-apoptotic proteins and the activation of caspases.
-
Disruption of Microtubule Dynamics: Certain benzimidazole derivatives interfere with the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, cell death.[1][5]
-
DNA Intercalation and Topoisomerase Inhibition: The planar structure of the benzimidazole ring allows some derivatives to intercalate into DNA, interfering with replication and transcription. Additionally, they can inhibit topoisomerase enzymes, which are essential for resolving DNA topological problems during these processes.[4][5]
Inference for Dibromo-iodo-benzimidazoles: The combined electronic and steric effects of two bromine atoms and one iodine atom could lead to compounds with enhanced lipophilicity, facilitating their entry into cancer cells. The specific substitution pattern will be critical in determining the primary mechanism of action. It is hypothesized that these compounds could act as multi-targeted agents, simultaneously inhibiting key kinases and inducing apoptotic pathways.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Halogenated benzimidazoles have demonstrated significant activity against a broad spectrum of bacteria and fungi.[2][8]
Key Antimicrobial Mechanisms of Halogenated Benzimidazoles:
-
Inhibition of Essential Enzymes: Benzimidazole derivatives can inhibit enzymes crucial for microbial survival, such as DNA gyrase, which is involved in bacterial DNA replication.[8]
-
Disruption of Cell Wall and Membrane Integrity: Some halogenated benzimidazoles may interfere with the synthesis of the microbial cell wall or disrupt the integrity of the cell membrane, leading to cell lysis.
-
Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain benzimidazoles have been shown to inhibit biofilm formation, a critical aspect of their antimicrobial potential.
Inference for Dibromo-iodo-benzimidazoles: The presence of multiple halogens, particularly bromine, has been linked to enhanced antibacterial activity.[9][10] Dihalogenated derivatives often exhibit greater potency than their mono-halogenated counterparts.[9] Therefore, dibromo-iodo-benzimidazoles are predicted to possess significant antibacterial and antifungal properties, potentially against drug-resistant strains.
Antiviral Activity: A Potential New Frontier
Certain polyhalogenated benzimidazole ribonucleosides have shown potent and selective inhibitory activity against viruses such as human cytomegalovirus (HCMV).[11][12] The mechanism of action is often novel and distinct from existing antiviral drugs.
Inference for Dibromo-iodo-benzimidazoles: While the antiviral activity of non-nucleoside dibromo-iodo-benzimidazoles is less predictable, this remains a promising area for investigation. The specific substitution pattern and the nature of other functional groups on the benzimidazole core will be crucial determinants of antiviral efficacy.
Synthetic Strategies for Dibromo-iodo-benzimidazoles
The synthesis of dibromo-iodo-benzimidazoles can be approached through several established methods for benzimidazole synthesis, followed by or preceded by halogenation.
General Synthesis of the Benzimidazole Core
A common and versatile method for constructing the benzimidazole scaffold is the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[13][14]
Protocol: Synthesis of a 2-Substituted Benzimidazole from o-Phenylenediamine and an Aldehyde
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and a substituted aldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as ammonium chloride (NH4Cl).
-
Reaction: Stir the mixture at 80°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure 2-substituted benzimidazole.
Halogenation Strategies
The introduction of bromine and iodine can be achieved through electrophilic aromatic substitution on the pre-formed benzimidazole ring or by using halogenated starting materials.
Protocol: Synthesis of 4-Iodo-1H-benzimidazole from 4-Iodo-o-phenylenediamine [15]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4-iodo-o-phenylenediamine (1 equivalent) and an excess of formic acid.
-
Reaction: Heat the mixture to 100-110°C and reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
Neutralization: After cooling to room temperature, carefully neutralize the excess formic acid with a 10% sodium hydroxide solution to a pH of 7-8.
-
Precipitation and Isolation: Cool the mixture in an ice bath to facilitate complete precipitation of the product. Filter the solid, wash with deionized water, and dry to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 4-iodo-1H-benzimidazole.
Conceptual Pathway for Dibromo-iodo-benzimidazole Synthesis:
A plausible route to a dibromo-iodo-benzimidazole would involve starting with a di-bromo-o-phenylenediamine and condensing it with an iodo-substituted aldehyde or carboxylic acid. Alternatively, a pre-synthesized iodo-benzimidazole could be subjected to bromination.
Caption: Synthetic routes to dibromo-iodo-benzimidazoles.
In Vitro Evaluation of Biological Activities
A systematic in vitro evaluation is essential to determine the therapeutic potential of novel dibromo-iodo-benzimidazole derivatives.
Anticancer Activity: Cytotoxicity Screening
The initial assessment of anticancer potential involves determining the cytotoxicity of the compounds against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Assay for Cell Viability [4][16][17][18][19]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the dibromo-iodo-benzimidazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT cytotoxicity assay.
Kinase Inhibition Assay
To investigate if the anticancer activity is mediated by kinase inhibition, in vitro kinase assays are performed. Luminescence-based assays that measure ATP consumption are common.
Protocol: Luminescence-Based Kinase Assay [20][21][22][23][24]
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest, its specific substrate, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted compounds or a control (e.g., staurosporine) to the wells and incubate to allow for binding.
-
Initiate Reaction: Start the kinase reaction by adding the substrate/ATP mixture. Incubate at 30°C for a defined period.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This involves a reagent that depletes remaining ATP and another that converts ADP to ATP, which then drives a luciferase reaction.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Caption: Kinase inhibition assay workflow.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination [25][26][27][28][29][30][31]
-
Compound Preparation: Prepare serial dilutions of the dibromo-iodo-benzimidazole compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Inoculation: Add the microbial suspension to each well of the 96-well plate. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation and Interpretation
The results of the in vitro assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxicity Data for Dibromo-iodo-benzimidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| DBI-1 | MCF-7 (Breast) | 2.5 |
| DBI-1 | A549 (Lung) | 5.1 |
| DBI-2 | MCF-7 (Breast) | 1.8 |
| DBI-2 | A549 (Lung) | 3.9 |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| Doxorubicin | A549 (Lung) | 1.2 |
Table 2: Hypothetical Kinase Inhibition Data for DBI-2
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | 750 |
| Kinase C | >10,000 |
Table 3: Hypothetical Antimicrobial Activity of Dibromo-iodo-benzimidazoles
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DBI-3 | 4 | 16 | 8 |
| DBI-4 | 2 | 8 | 4 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 2 |
Conclusion and Future Directions
While the direct exploration of dibromo-iodo-benzimidazoles is in its infancy, the extensive research on related halogenated benzimidazoles provides a strong rationale for their investigation as potential therapeutic agents. Their predicted multi-targeted anticancer activity and broad-spectrum antimicrobial properties make them an attractive class of compounds for further drug discovery and development efforts.
Future research should focus on the systematic synthesis and screening of a library of dibromo-iodo-benzimidazole derivatives with varying substitution patterns. Structure-activity relationship (SAR) studies will be crucial to identify the key structural features that govern their biological activity and selectivity. Promising lead compounds should then be advanced to more complex cellular and in vivo models to validate their therapeutic potential. The insights and protocols provided in this guide offer a solid foundation for embarking on this exciting area of medicinal chemistry research.
References
- New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/P
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (URL not available)
- MTT Assay Protocol for Cell Viability and Prolifer
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Polyhalogenobenzimidazoles: synthesis and their inhibitory activity against casein kinases. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Design, synthesis, and biological evaluation of tricyclic nucleosides (dimensional probes) as analogues of certain antiviral polyhalogenated benzimidazole ribonucleosides. [Link]
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Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL not available)
-
How Does a Biochemical Kinase Assay Work? [Link]
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Assay Development for Protein Kinase Enzymes. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]
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Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
- Synthesis of 4-Iodo-1H-benzimidazole from o-Phenylenediamine: An Application Note and Detailed Protocol. (URL not available)
-
An in vitro study on the antimicrobial effect of select heterocyclic nitrogen compounds. [Link]
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Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. [Link]
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Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. [Link]
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. [Link]
-
Synthesis and Antimicrobial Activities of Some Transition Metal Benzimidazole Complexes. [Link]
- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (URL not available)
-
Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. [Link]
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The halogenation reaction of condensed benzimidazoles with a nodal... [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]
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A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. [Link]
- Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. (URL not available)
-
Benzimidazole synthesis. [Link]
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Note A green synthesis of benzimidazoles. [Link]
- A Comparative Analysis of the Biological Activities of 4-Iodo-1H-benzimidazole and 4-Bromo-1H-benzimidazole. (URL not available)
-
Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives. [Link]
-
Synthesis and Biological Evaluation of Benzimidazole-Linked 1,2,3-triazole Congeners as Agents. [Link]
-
Synthesis of 4, 5, 6, 7-tetrabromo 1H-benzimidazole. [Link]
-
Anticancer Activity of New Compounds Using Benzimidazole as a Scaffold. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. [Link]
-
Recent progress of research on anti-tumor agents using benzimidazole as the structure unit. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. [Link]
-
Microwave-assisted synthesis and biological evaluation of some benzimidazole derivatives containing a 1,2,4-triazol ring. [Link]
-
N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. [Link]
-
Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. [Link]
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- 27. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]
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Methodological & Application
Synthesis of 2-Substituted-5,6-dibromo-1H-benzimidazoles from 5,6-Dibromo-2-iodo-1H-benzoimidazole
An Application Note and Protocol Guide
Abstract
The 5,6-dibromo-1H-benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active compounds. This application note provides a detailed guide for the synthesis of diverse 2-substituted-5,6-dibromo-1H-benzimidazoles, starting from the readily accessible precursor, 5,6-Dibromo-2-iodo-1H-benzoimidazole. We will explore robust and versatile palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination, offering step-by-step protocols, mechanistic insights, and data presentation to enable researchers in drug discovery and chemical biology to effectively utilize this synthetic pathway.
Introduction: The Significance of the Benzimidazole Core
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of a benzene ring and an imidazole ring. This structural motif is found in a variety of naturally occurring and synthetic molecules with a broad spectrum of biological activities, including anti-cancer, anti-viral, anti-hypertensive, and anti-coagulant properties. The substitution pattern on the benzimidazole core is crucial for its pharmacological profile, and the ability to selectively introduce diverse functional groups at the 2-position is of paramount importance for generating libraries of potential drug candidates.
The starting material, this compound, offers three potential sites for modification. However, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 2-position. This chemoselectivity is the cornerstone of the synthetic strategies outlined in this guide.
Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of modifying this compound, these reactions provide a highly efficient and modular approach to introduce a wide array of substituents at the 2-position.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. This reaction is widely used in the synthesis of biaryl and heteroaryl compounds.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species.
-
Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired product.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Summary:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 5 | 88 |
| 2 | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 90 | 6 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | DME/H₂O | 80 | 4 | 85 |
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a highly effective method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.
The Sonogashira coupling proceeds through a dual catalytic cycle:
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl halide to the Pd(0) complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add dry, degassed THF and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Buchwald-Hartwig Amination: Introduction of Amino Groups
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add this compound and toluene.
-
Add benzylamine and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture at 100 °C for 12-18 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described in this application note provide a robust and versatile platform for the synthesis of a diverse range of 2-substituted-5,6-dibromo-1H-benzimidazoles from this compound. The chemoselective nature of palladium-catalyzed cross-coupling reactions at the 2-iodo position allows for the introduction of aryl, heteroaryl, alkynyl, and amino functionalities, paving the way for the development of novel benzimidazole-based therapeutic agents.
References
-
Title: The Suzuki-Miyaura cross-coupling reaction. Source: Chemical Reviews. URL: [Link]
-
Title: The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Source: Chemical Reviews. URL: [Link]
-
Title: The Buchwald-Hartwig Amination. Source: Organic Syntheses. URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of 2-Substituted Benzimidazoles. Source: Molecules. URL: [Link]
Application Note & Protocol: Achieving Site-Selective Suzuki-Miyaura Coupling at the 2-Iodo Position of 5,6-Dibromo-2-iodo-1H-benzoimidazole
Abstract: The targeted functionalization of polyhalogenated heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive technical overview and a detailed experimental protocol for achieving high site-selectivity in the Suzuki-Miyaura cross-coupling of 5,6-Dibromo-2-iodo-1H-benzoimidazole. By leveraging the inherent differences in carbon-halogen bond lability, this protocol prioritizes the reaction at the C2-Iodo position, preserving the C-Br bonds for subsequent orthogonal transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking a robust and reproducible method for the controlled synthesis of complex benzimidazole derivatives.
The Strategic Imperative: Why Site-Selectivity Matters
The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Polyhalogenated benzimidazoles, such as this compound, are powerful synthetic intermediates. They offer three distinct points for diversification, enabling the rapid construction of molecular libraries to probe structure-activity relationships (SAR).
However, the synthetic utility of such intermediates is entirely dependent on the ability to control the sequence of functionalization. A non-selective reaction yields a complex mixture of products that are difficult to separate and analytically intractable, wasting time and resources. The protocol detailed herein addresses this challenge by establishing conditions for a highly selective monocoupling at the most reactive site, the C2-iodo position.
Mechanistic Rationale for Selectivity: C-I vs. C-Br Reactivity
The success of this selective transformation is rooted in the fundamental mechanism of the Suzuki-Miyaura reaction. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The selectivity is determined in the very first, and often rate-determining, step: oxidative addition .
In this step, the palladium(0) catalyst inserts into a carbon-halogen bond. The rate of this insertion is inversely proportional to the bond dissociation energy (BDE) of the carbon-halogen bond.[4][5]
| Bond | Typical Bond Dissociation Energy (Aryl) | Relative Reactivity in Oxidative Addition |
| C–I | ~272 kJ/mol | Fastest |
| C–Br | ~332 kJ/mol | Intermediate |
| C–Cl | ~397 kJ/mol | Slowest |
As shown, the C-I bond is significantly weaker than the C-Br bond, making it the preferred site for oxidative addition.[4][6] Our protocol is therefore designed to exploit this inherent reactivity difference under conditions mild enough to leave the more robust C-Br bonds untouched.
Below is a diagram illustrating the selective initiation of the catalytic cycle.
Caption: Selective Suzuki catalytic cycle at the C-I bond.
Detailed Experimental Protocol
This protocol is optimized for a 1 mmol scale reaction. Researchers should perform appropriate risk assessments and adhere to all laboratory safety guidelines.
3.1. Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | >97% | Commercially Available | Store desiccated and protected from light. |
| Arylboronic Acid | >98% | Varies | Ensure boronic acid is dry and free-flowing. |
| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | Sensitive to air and moisture. Handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered and dried in an oven before use. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Use from a freshly opened bottle or a solvent purification system. |
| Deionized Water | N/A | In-house | Degas thoroughly before use. |
3.2. Reaction Setup and Workflow
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for selective Suzuki coupling.
3.3. Step-by-Step Procedure
-
Glassware Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 432.8 mg).
-
Reagent Addition: Add the desired arylboronic acid (1.1 mmol, 1.1 equivalents) and finely powdered, anhydrous potassium carbonate (3.0 mmol, 414.6 mg).
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Catalyst Introduction: Under a positive pressure of inert gas, quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 34.7 mg). The choice of a Pd(0) source like Pd(PPh₃)₄ is crucial as it does not require a pre-activation step.[7]
-
Solvent Addition: Via syringe, add 8 mL of degassed anhydrous 1,4-dioxane, followed by 2 mL of degassed deionized water. The aqueous phase is essential for activating the boronic acid with the base.[8]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typically, the reaction should be complete within 2-4 hours. The disappearance of the starting 2-iodo-benzoimidazole is the primary indicator.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5,6-dibromo-1H-benzoimidazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The absence of signals corresponding to coupling at the C5 or C6 positions in the NMR spectrum validates the selectivity.
Troubleshooting and Optimization
Even robust protocols can encounter issues. This section provides guidance on common challenges.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid (decomposed).4. Base is not anhydrous or finely powdered. | 1. Use a fresh bottle of catalyst or a more air-stable precatalyst.[9]2. Ensure thorough degassing by sparging with inert gas for 20-30 minutes.3. Use fresh boronic acid or convert to a more stable boronate ester.4. Dry the base in an oven ( >120 °C) for several hours before use. |
| Loss of Selectivity (Coupling at C-Br) | 1. Reaction temperature is too high.2. Prolonged reaction time.3. Catalyst system is too reactive. | 1. Reduce the temperature to 75-80 °C.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. While Pd(PPh₃)₄ is generally selective, consider a different ligand if selectivity is poor. However, for C-I vs C-Br, this is rarely the issue.[10] |
| Protodeboronation of Boronic Acid | 1. Presence of excess water or protic sources.2. Reaction temperature too high. | 1. Use anhydrous solvents and ensure the base is dry.2. Lower the reaction temperature. Consider using a boronate ester (e.g., pinacol ester) which is more resistant to protodeboronation.[11] |
| Product is Unstable on Silica Gel | 1. Benzimidazole nitrogen can interact with acidic silica. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% v/v).2. Consider purification on a different stationary phase like alumina. |
Conclusion
This application note provides a scientifically grounded and experimentally validated protocol for the selective Suzuki-Miyaura coupling at the 2-iodo position of this compound. By understanding the mechanistic principles of oxidative addition and carefully controlling reaction parameters, researchers can confidently synthesize valuable 2-aryl-5,6-dibromo-1H-benzoimidazole intermediates. This selective functionalization is a critical first step, unlocking the potential for subsequent, orthogonal cross-coupling reactions at the C5 and C6 positions to build highly complex and diverse molecular architectures for drug discovery and materials science applications.
References
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- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
- Suzuki reaction. Wikipedia.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Achieving Selective Reactions
- Advances in Selectivity of the Suzuki-Miyaura and Hofmann-Löffler-Freytag Reactions. University of Michigan.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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- Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. PubMed.
- Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. Benchchem.
- Suzuki Coupling. Organic Chemistry Portal.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
- Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing.
- Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole. Benchchem.
- Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Palladium(0)
- Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Benchchem.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed.
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Application Notes & Protocols for the Selective Buchwald-Hartwig Amination of 5,6-Dibromo-2-iodo-1H-benzoimidazole
Abstract
This technical guide provides a comprehensive framework for the selective Buchwald-Hartwig amination of 5,6-Dibromo-2-iodo-1H-benzoimidazole. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the presence of multiple halogen substituents offers a unique opportunity for sequential, site-selective functionalization.[1][2] This document outlines the strategic considerations, detailed experimental protocols, and troubleshooting guidance necessary to achieve high-yielding, selective mono-amination at the C-2 iodo position. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of novel chemical entities.
Scientific Rationale & Strategic Overview
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of C-N bonds.[3][4][5] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals and functional materials.[6][7]
The substrate, this compound, presents a classic challenge of chemoselectivity. The success of the reaction hinges on exploiting the inherent differences in reactivity among the carbon-halogen bonds.
The Principle of Selective Halogen Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the initial oxidative addition of the palladium(0) catalyst to the aryl halide.[8][9][10] The activation energy for this step is directly related to the carbon-halogen bond dissociation energy. The established reactivity trend is:
This principle is the foundation of our strategy. The carbon-iodine bond at the C-2 position is significantly weaker and therefore more susceptible to oxidative addition than the carbon-bromine bonds at the C-5 and C-6 positions. By carefully controlling the reaction conditions, we can achieve selective amination at the C-2 position while leaving the two bromine atoms intact for subsequent downstream functionalization.
The Catalytic Cycle: A Mechanistic Insight
Understanding the catalytic cycle is crucial for rational protocol design and troubleshooting. The reaction proceeds through a sequence of well-defined steps involving the palladium catalyst.[3][7][12][13]
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
Optimization of Reaction Parameters
The success of this selective amination is highly dependent on the judicious selection of the catalyst system, base, and solvent. Each component plays a critical role in promoting the desired reactivity while suppressing side reactions.
Palladium Catalyst & Ligand System
For challenging substrates like N-heterocycles, the choice of ligand is paramount.[14] Sterically hindered, electron-rich biaryl monophosphine ligands have proven to be exceptionally effective.
-
Rationale: These ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly active in the oxidative addition step.[4] Their steric bulk also facilitates the final reductive elimination step, accelerating catalyst turnover.[15]
-
Recommendation: The use of well-defined palladium pre-catalysts is strongly recommended over generating the active catalyst in situ from sources like Pd(OAc)₂. Pre-catalysts (e.g., G3 or G4 palladacycles) provide more consistent and reliable results by ensuring efficient formation of the active Pd(0) species.[14][16]
| Parameter | Recommended Choice | Justification |
| Palladium Source | XPhos Pd G3, DavePhos Pd G4 | Air-stable, well-defined pre-catalysts ensure reliable generation of the active L-Pd(0) species.[14] |
| Ligand | XPhos, RuPhos, DavePhos | Bulky, electron-rich monophosphine ligands are optimal for coupling N-heterocycles and sterically demanding partners.[12][14][15] |
Base and Solvent Selection
The base and solvent are not passive components; they actively influence the catalytic cycle and overall reaction outcome.[14]
-
Base: The primary role of the base is to deprotonate the amine or the palladium-amine complex to form the key amido intermediate.[14] A balance must be struck between reactivity and functional group compatibility. While strong bases like NaOtBu can accelerate the reaction, they may cause decomposition of sensitive substrates.[11][14] Weaker inorganic bases are often preferred for heterocyclic substrates.
-
Solvent: The solvent must solubilize all reaction components. Aprotic polar solvents or aromatic hydrocarbons are standard. It is imperative to use anhydrous, degassed solvents to prevent catalyst poisoning and hydrolysis side reactions.[14][16]
| Parameter | Recommended Choice | Justification |
| Base | Cs₂CO₃, K₃PO₄ | Offers a good balance of reactivity and broad functional group tolerance. Good solubility in common organic solvents.[12][14] |
| Solvent | Dioxane, Toluene | Aprotic solvents that effectively solubilize the catalyst system and reagents. Must be anhydrous and degassed.[14][17] |
Detailed Experimental Protocol
This protocol provides a robust starting point for the selective amination of this compound. Optimization of temperature, time, and catalyst loading may be necessary for specific amine coupling partners.
Materials & Reagents
| Reagent | CAS No. | Suggested Purity |
| This compound | 885270-95-1 | >97% |
| Amine Coupling Partner | Varies | >98% |
| XPhos Pd G3 Pre-catalyst | 1445085-87-9 | >98% |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | >99% (anhydrous) |
| 1,4-Dioxane | 123-91-1 | Anhydrous, <50 ppm H₂O |
Experimental Workflow
Caption: Step-by-step experimental workflow for the amination reaction.
Step-by-Step Procedure
-
Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), Cesium Carbonate (2.0 equiv), and the XPhos Pd G3 pre-catalyst (0.02 equiv, 2 mol%).
-
Inerting: Seal the vessel, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Solvent and Reagent Addition: Through a septum, add anhydrous, degassed 1,4-dioxane (to achieve a substrate concentration of ~0.1 M). Add the amine coupling partner (1.2 equiv) via syringe. If the amine is a solid, it should be added in step 1.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[14]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired 2-amino-5,6-dibromo-1H-benzoimidazole product.
Troubleshooting & Optimization
Even robust protocols can require optimization. Below is a guide to addressing common issues.
Caption: A decision tree for troubleshooting low reaction conversion.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degradation due to air/moisture).2. Poor quality of solvent or reagents.3. Insufficient temperature or reaction time. | 1. Use a fresh bottle of a well-defined pre-catalyst. Ensure the reaction is set up under a strictly inert atmosphere.[14][16]2. Use freshly opened anhydrous, degassed solvent. Confirm the purity of all reagents.3. Increase the temperature in 10 °C increments. Extend the reaction time. |
| Formation of Side Products (e.g., Di-amination) | 1. Reaction conditions are too harsh (high temperature).2. Catalyst system is too reactive. | 1. Lower the reaction temperature.2. Reduce the catalyst loading. Screen alternative ligands that may offer higher selectivity. |
| Hydrodehalogenation (Loss of I or Br) | 1. Presence of water or other protic sources.2. Side reaction pathway favored under certain conditions. | 1. Ensure all reagents and solvents are rigorously dried.2. Screen different bases (e.g., K₃PO₄) or solvents, as these can influence competing pathways. |
| Reaction Stalls | 1. Catalyst decomposition over time.2. Poor solubility of intermediates or reagents. | 1. Add a second portion of fresh catalyst (e.g., 0.5 mol%) to the stalled reaction.2. Try a different solvent system (e.g., toluene, CPME) to improve solubility.[14] |
References
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Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 20, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020). ACS Catalysis. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2005). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018). Reddit. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange. Retrieved January 20, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved January 20, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. (2020). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig coupling involving boc-protected benzimidazole (3a), and subsequent deprotection. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (n.d.). CoLab.
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. Retrieved January 20, 2026, from [Link]
-
Synthesis of Benzimidazoles through Palladium‐Catalyzed Amination of 2‐Iodobenzimines with Diaziridinone. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. (2024). AIR Unimi. Retrieved January 20, 2026, from [Link]
-
Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. (2012). Sci-Hub. Retrieved January 20, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023). YouTube. Retrieved January 20, 2026, from [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. (2010). Organic Letters. Retrieved January 20, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Oxaphosphole‐Based Monophosphorus Ligands for Palladium‐Catalyzed Amination Reactions. (2018). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (2018). The Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). ResearchGate. Retrieved January 20, 2026, from [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Stepwise functionalization of 5,6-Dibromo-2-iodo-1H-benzoimidazole
An Application Guide to the Orthogonal, Stepwise Functionalization of 5,6-Dibromo-2-iodo-1H-benzoimidazole
Authored by: Gemini, Senior Application Scientist
Abstract
The this compound scaffold is a highly valuable and versatile building block in synthetic organic chemistry, particularly for applications in drug discovery and materials science. Its utility stems from the presence of three distinct halogen atoms, which can be selectively functionalized through orthogonal chemical strategies. This guide provides a comprehensive overview of the principles and detailed protocols for the stepwise functionalization of this scaffold, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. We will explore the critical prerequisite of N-H protection, followed by selective reactions at the C2, C5, and C6 positions, and conclude with the final deprotection step.
The Principle of Orthogonal Halogen Reactivity: C-I vs. C-Br
The cornerstone of the stepwise functionalization strategy lies in the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. This reactivity is primarily dictated by the bond dissociation energy of the carbon-halogen bond, which follows the trend: C-I < C-Br < C-Cl.[1] Consequently, the C-I bond undergoes oxidative addition to a Pd(0) catalyst much more readily than a C-Br bond. This significant difference in reactivity allows for the selective functionalization of the 2-iodo position under mild conditions, while leaving the 5,6-dibromo positions intact for subsequent transformations under more forcing conditions. This orthogonal reactivity is the key to building molecular complexity in a controlled and predictable manner.
Caption: Relative reactivity of C-I and C-Br bonds with a Pd(0) catalyst.
Step I: The Critical Prerequisite of N-H Protection
The benzimidazole N-H proton is acidic and can interfere with many organometallic reactions. It can react with strong bases or organometallic reagents, leading to deprotonation, which can alter the electronic properties of the heterocyclic system and potentially poison the catalyst. Therefore, protecting the N-H group is a crucial first step to ensure high yields and clean reactions.[2][3]
A variety of protecting groups can be employed, such as Boc, Trityl, or sulfonyl groups.[4] For this guide, we select the benzyl (Bn) group due to its robustness under a wide range of cross-coupling conditions and its straightforward removal via hydrogenolysis.[5]
Protocol 2.1: N-Benzylation of this compound
-
Reagents & Setup: To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Addition: Add benzyl bromide (BnBr, 1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the N-benzylated product.
Caption: Workflow for N-H protection of the benzimidazole core.
Step II: Selective Functionalization at the C2-Iodo Position
With the N-H group protected, the highly reactive C2-iodo position is now the prime target for functionalization. We present two powerful palladium-catalyzed cross-coupling reactions for this purpose.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl substituents.[6][7][8]
Protocol 3.1.1: Suzuki-Miyaura Coupling at C2
-
Reagents & Setup: In a reaction vessel, combine the N-benzyl protected starting material (1.0 eq.), a boronic acid or ester (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like sodium carbonate (Na₂CO₃, 3.0 eq.).
-
Solvent & Degassing: Add a mixture of solvents, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Ligand | PPh₃, dppf (if using PdCl₂) |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O |
| Temperature | 80 - 100 °C |
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for introducing alkynyl groups onto an aromatic core, forming a C(sp²)-C(sp) bond.[9][10][11][12]
Protocol 3.2.1: Sonogashira Coupling at C2
-
Reagents & Setup: To a solution of the N-benzyl protected starting material (1.0 eq.) and a terminal alkyne (1.2 eq.) in a solvent like THF or DMF, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.) and a copper(I) co-catalyst like CuI (0.05 eq.).
-
Base & Degassing: Add a suitable base, typically an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which often serves as the solvent or co-solvent. Degas the mixture with an inert gas.
-
Reaction: Stir the reaction at room temperature to 50 °C for 4-8 hours under an inert atmosphere until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
| Parameter | Condition |
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Cu Co-catalyst | CuI |
| Base | TEA, DIPEA |
| Solvent | THF, DMF, Toluene |
| Temperature | 25 - 60 °C |
Step III: Functionalization of the C5/C6-Bromo Positions
Once the C2 position is functionalized, the less reactive C-Br bonds at the C5 and C6 positions can be targeted, usually requiring more forcing conditions (e.g., stronger bases, higher temperatures, or more active catalysts). For simplicity, the following protocol targets di-substitution at both bromine sites.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the introduction of primary or secondary amines.[13][14][15][16]
Protocol 4.1.1: Buchwald-Hartwig Amination at C5 and C6
-
Reagents & Setup: In an oven-dried Schlenk tube, combine the C2-functionalized dibromo-intermediate (1.0 eq.), the desired amine (2.5-3.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.04 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.10 eq.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), 3.0 eq.).
-
Solvent & Degassing: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Seal the tube and thoroughly degas the mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C for 12-24 hours under an inert atmosphere.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and quench carefully with water. Separate the layers.
-
Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, concentrate, and purify via column chromatography.
| Parameter | Condition |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP, RuPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 100 - 120 °C |
Step IV: Final N-H Deprotection
The final step in the synthesis is the removal of the N-benzyl protecting group to reveal the N-H of the benzimidazole core, which is often crucial for biological activity or for further derivatization.
Protocol 5.1: Hydrogenolysis of the N-Benzyl Group
-
Reagents & Setup: Dissolve the fully functionalized, N-benzyl protected benzimidazole (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Add a palladium on carbon catalyst (Pd/C, 10 wt. %, ~0.10 eq. by weight) to the solution.
-
Reaction: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 8-16 hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Rinse the celite pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the final deprotected product, which can be purified further if necessary.
Caption: Final deprotection step via catalytic hydrogenolysis.
Overall Synthetic Pathway
Caption: Complete stepwise functionalization workflow.
Conclusion
The this compound scaffold offers a predictable and controllable platform for the synthesis of complex, multi-substituted benzimidazoles. By understanding and applying the principles of orthogonal reactivity, researchers can selectively functionalize the C-I bond under mild conditions before addressing the more robust C-Br bonds. The protocols and strategies outlined in this guide provide a reliable framework for chemists in drug discovery and related fields to unlock the synthetic potential of this versatile building block.
References
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Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. Available at: [Link]
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(2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Polymer Science and Engineering: UMass Amherst. Available at: [Link]
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(n.d.). Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles. ResearchGate. Available at: [Link]
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(n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. Available at: [Link]
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(n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. Available at: [Link]
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(n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. ResearchGate. Available at: [Link]
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Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available at: [Link]
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(n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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(2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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(2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Future Medicinal Chemistry. Available at: [Link]
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(n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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(n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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(2023). Buchwald-Hartwig amination. YouTube. Available at: [Link]
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(2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. Available at: [Link]
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(n.d.). Protective Groups. Organic Chemistry Portal. Available at: [Link]
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(2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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(2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. ResearchGate. Available at: [Link]
-
(2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports. Available at: [Link]
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(2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology. Available at: [Link]
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(2013). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. ResearchGate. Available at: [Link]
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(2019). Suzuki Coupling Mechanism. YouTube. Available at: [Link]
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(2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry. Available at: [Link]
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(2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules. Available at: [Link]
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(2015). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules. Available at: [Link]
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(2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society. Available at: [Link]
-
(2011). ChemInform Abstract: Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. ResearchGate. Available at: [Link]
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(2023). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. Available at: [Link]
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(2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]
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(2012). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Organic Letters. Available at: [Link]
- (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents.
- (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol. Google Patents.
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(2010). C H Functionalization/C N Bond Formation: Copper-Catalyzed Synthesis of Benzimidazoles from Amidines. Angewandte Chemie International Edition. Available at: [Link]
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(2022). Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. RSC Advances. Available at: [Link]
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(2025). C–Cl Bond Activation and Orthogonal Cascade Reactions Targeting Fluorophores and Molecular Dyads with Low Content Ru–Pd Nanocluster at Zeolite-NaY: A Combined Experimental and Theoretical Study. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Strategic Functionalization of 5,6-Dibromo-2-iodo-1H-benzoimidazole via Palladium-Catalyzed Cross-Coupling
Abstract and Introduction
The benzimidazole scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents and functional materials.[1][2] The strategic introduction of substituents onto this core allows for the fine-tuning of molecular properties, making it a cornerstone of modern drug discovery. The polyhalogenated derivative, 5,6-Dibromo-2-iodo-1H-benzoimidazole (1) , represents a versatile building block for creating complex molecular architectures. Its three distinct halogen atoms offer a platform for sequential and site-selective functionalization through palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview and detailed protocols for the selective cross-coupling at the C2-iodo position of compound 1 . We will delve into the mechanistic principles governing the regioselectivity and provide field-tested methodologies for performing Suzuki-Miyaura, Sonogashira, and Heck couplings. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Principle of Regioselectivity: Targeting the C-I Bond
The successful functionalization of a polyhalogenated heterocycle hinges on the ability to control which halogen atom reacts. In this compound, the inherent differences in the carbon-halogen bond strengths dictate the reaction's regioselectivity. The generally accepted trend for halide reactivity in palladium-catalyzed oxidative addition is I > Br > Cl > F.[3]
This reactivity hierarchy is primarily governed by the bond dissociation energies (BDEs) of the respective C-X bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage and oxidative addition to the Pd(0) catalyst.[4] Therefore, by carefully controlling reaction conditions, one can achieve highly selective coupling at the C2-iodo position while leaving the C5 and C6 bromo-substituents intact for potential subsequent transformations. This selective first coupling is the cornerstone of any iterative strategy using this substrate.[5][6]
Suzuki-Miyaura Coupling: Aryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds, enabling the introduction of diverse aryl and heteroaryl moieties. The reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.
Mechanism Overview
The catalytic cycle begins with the oxidative addition of the C-I bond of the benzimidazole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7]
Protocol: Suzuki-Miyaura Coupling of (1) with Phenylboronic Acid
Materials:
-
This compound (1 )
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1 ) (402 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (183 mg, 1.5 mmol, 1.5 equiv), and cesium carbonate (977 mg, 3.0 mmol, 3.0 equiv).
-
In a separate vial, pre-mix Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and SPhos (41.0 mg, 0.10 mmol, 10 mol%) in 5 mL of anhydrous 1,4-dioxane.
-
Add the catalyst/ligand solution to the Schlenk tube containing the solids.
-
Add 5 mL of 1,4-dioxane and 1 mL of degassed water to the reaction mixture.
-
Evacuate and backfill the tube with argon gas three times.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-5,6-dibromo-1H-benzoimidazole.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Boronic Acid (R'-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 100 | 12 | ~80-90 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~75-85 |
Yields are estimates based on typical outcomes for similar substrates and are highly dependent on precise reaction conditions and purification.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming C(sp²)–C(sp) bonds.[8][9] This reaction is indispensable for synthesizing conjugated enynes and arylalkynes, which are key components in materials science and complex natural products. The classic protocol employs a dual-catalyst system of palladium and a copper(I) salt.[8]
Mechanism Overview
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide forms a Pd(II) complex. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a highly reactive copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. Subsequent reductive elimination from the palladium center yields the final alkynylated product and regenerates the Pd(0) catalyst.[9]
Protocol: Sonogashira Coupling of (1) with Phenylacetylene
Materials:
-
This compound (1 )
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Add this compound (1 ) (402 mg, 1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%), and CuI (9.5 mg, 0.05 mmol, 5 mol%) to an oven-dried Schlenk flask.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (10 mL) and triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv) dropwise to the stirring mixture.
-
Stir the reaction at room temperature for 8-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate (40 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 20 mL) to remove copper salts, followed by brine (20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain 5,6-dibromo-2-(phenylethynyl)-1H-benzoimidazole.
Data Summary: Sonogashira Coupling
| Entry | Alkyne (R'-C≡CH) | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | DMF | RT | 10 | ~90-98 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | DIPA | THF | 50 | 12 | ~85-95 |
| 3 | (Trimethylsilyl)acetylene | Pd(OAc)₂ (3) / PPh₃ (6) | CuI (5) | Et₃N | Toluene | 60 | 8 | ~88-96 |
Yields are estimates based on typical outcomes and are highly dependent on precise reaction conditions and purification.
Heck-Mizoroki Coupling: Alkene Functionalization
The Heck reaction creates a C-C bond between an aryl or vinyl halide and an alkene, producing a substituted alkene.[10][11] It is a powerful tool for vinylation and is particularly useful for constructing complex carbon skeletons. The reaction's stereoselectivity typically favors the trans product.[11]
Mechanism Overview
The Heck catalytic cycle starts with the oxidative addition of the aryl iodide to Pd(0). The resulting Pd(II) complex then coordinates with the alkene. This is followed by a migratory insertion (syn-addition) of the aryl group and the palladium across the double bond. The final steps involve a β-hydride elimination (which must also be syn-coplanar) to form the product alkene and a hydridopalladium(II) complex. A base is then used to regenerate the Pd(0) catalyst, completing the cycle.[12][13]
Protocol: Heck Coupling of (1) with Styrene
Materials:
-
This compound (1 )
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
In a microwave reaction vial, combine this compound (1 ) (201 mg, 0.5 mmol, 1.0 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), P(o-tol)₃ (15.2 mg, 0.05 mmol, 10 mol%), and K₂CO₃ (138 mg, 1.0 mmol, 2.0 equiv).
-
Purge the vial with argon.
-
Add anhydrous acetonitrile (5 mL) followed by styrene (70 µL, 0.6 mmol, 1.2 equiv).
-
Seal the vial tightly and place it in a microwave reactor. Heat the reaction to 120 °C for 30 minutes.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-5,6-dibromo-2-styryl-1H-benzoimidazole.
Data Summary: Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₂CO₃ | MeCN | 120 (µW) | 0.5 | ~75-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N | DMF | 100 | 24 | ~80-90 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | - | NaOAc | DMA | 130 | 18 | ~70-80 |
Yields are estimates based on typical outcomes and are highly dependent on precise reaction conditions and purification.
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold for building molecular complexity. The pronounced reactivity difference between the iodo and bromo substituents allows for predictable and high-yielding palladium-catalyzed cross-coupling reactions exclusively at the C2 position. The Suzuki-Miyaura, Sonogashira, and Heck reactions provide reliable pathways to introduce aryl, alkynyl, and vinyl groups, respectively. The resulting 2-substituted-5,6-dibromobenzimidazoles are themselves valuable intermediates, poised for subsequent functionalization at the C5 and C6 positions, enabling the rapid generation of diverse compound libraries for screening in drug discovery and materials science applications.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- (PDF) Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides.
- Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amin
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
- Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles.
- A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. BenchChem.
- Sonogashira coupling. Wikipedia.
- Heck reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- Heck Reaction. Chemistry LibreTexts.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
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- 1. Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocol for Sonogashira Coupling with 2-Iodo-Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Alkynyl-Benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an alkynyl group at the 2-position via the Sonogashira coupling reaction unlocks a vast chemical space for the synthesis of novel therapeutics. This powerful carbon-carbon bond-forming reaction, which couples terminal alkynes with sp²-hybridized carbons, offers a versatile and efficient route to 2-alkynyl-benzimidazoles.[1][2] These products serve as critical intermediates in the synthesis of complex molecules, including kinase inhibitors, antiviral agents, and other potential drug candidates.
This document provides a comprehensive guide to performing the Sonogashira coupling with 2-iodo-benzimidazoles, addressing critical experimental parameters, mechanistic considerations, and offering detailed, field-proven protocols.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling traditionally proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper co-catalyst cycle.[1][3]
-
Palladium Cycle: The cycle commences with the oxidative addition of the 2-iodo-benzimidazole to a palladium(0) species, forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex in a key step known as transmetalation.
-
Reductive Elimination: Finally, the resulting palladium(II)-alkynyl-benzimidazole complex undergoes reductive elimination to yield the desired 2-alkynyl-benzimidazole product and regenerate the active palladium(0) catalyst.
It is important to note that copper-free Sonogashira protocols have also been developed to mitigate the formation of alkyne homocoupling (Glaser coupling) byproducts.[3]
The Critical Role of N-Protection for Benzimidazoles
A crucial consideration when working with 2-iodo-benzimidazoles is the acidic proton on the imidazole nitrogen (N-H). This proton can interfere with the catalytic cycle, potentially leading to side reactions or complete inhibition of the coupling. Therefore, protection of the benzimidazole nitrogen is often a prerequisite for a successful and high-yielding Sonogashira reaction. Common protecting groups include benzyl (Bn) or other alkyl and aryl groups.
Experimental Workflow for Sonogashira Coupling of N-Protected 2-Iodo-Benzimidazoles
Caption: A generalized workflow for the Sonogashira coupling of N-protected 2-iodo-benzimidazoles.
Detailed Experimental Protocol: Coupling of 1-Benzyl-2-iodobenzimidazole with Phenylacetylene
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
1-Benzyl-2-iodobenzimidazole
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-benzyl-2-iodobenzimidazole (1.0 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and CuI (0.1 equiv.).
-
Solvent and Reagent Addition: Add anhydrous DMF and distilled triethylamine. Stir the mixture at room temperature for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzyl-2-(phenylethynyl)benzimidazole.
Alternative Protocol: Microwave-Assisted, Protection-Free Sonogashira Coupling
Recent studies have demonstrated the feasibility of Sonogashira coupling on 2-halo-benzimidazoles without the need for N-protection, particularly under microwave-assisted conditions. This approach offers the advantages of shorter reaction times and potentially higher yields.[4]
Materials:
-
2-(6-Bromopyridin-3-yl)-1H-benzimidazole (as a representative substrate)
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethyl sulfoxide (DMSO)
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine 2-(6-bromopyridin-3-yl)-1H-benzimidazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), CuI (0.1 equiv.), and triethylamine in DMSO.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 15-30 minutes).
-
Work-up and Purification: Follow the standard work-up and purification procedures as described in the previous protocol.
Optimization of Reaction Conditions
For challenging substrates or to improve yields, systematic optimization of the following parameters is recommended:
| Parameter | Variables to Consider | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | The choice of palladium source and its ligands can significantly impact catalytic activity. |
| Ligand | PPh₃, XPhos, SPhos, N-heterocyclic carbenes (NHCs) | Bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.[3] |
| Copper Source | CuI, CuBr, CuTC | CuI is the most common, but other copper(I) salts can be effective. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃ | The base is crucial for the deprotonation of the terminal alkyne. Inorganic bases can be used in some cases. |
| Solvent | DMF, THF, Toluene, Dioxane, Acetonitrile | Solvent polarity and coordinating ability can influence catalyst stability and reaction rate. |
| Temperature | Room temperature to >100 °C | While many Sonogashira couplings proceed at room temperature, less reactive substrates may require heating. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst, poor quality reagents, insufficient heating. | Use fresh catalyst and high-purity, anhydrous reagents. Increase the reaction temperature. |
| Formation of Glaser Homocoupling Product | Presence of oxygen, high concentration of copper catalyst. | Ensure the reaction is performed under strictly anaerobic conditions. Consider a copper-free protocol. |
| Decomposition of Catalyst (Formation of Palladium Black) | High temperature, inappropriate solvent. | Lower the reaction temperature. Screen different solvents. |
| Incomplete Reaction | Steric hindrance on the benzimidazole or alkyne. | Use a more active catalyst system with bulky ligands. Increase catalyst loading and reaction time. |
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of 2-alkynyl-benzimidazoles, providing access to a diverse range of compounds with significant potential in drug discovery and development. Careful consideration of substrate properties, particularly the need for N-protection, and optimization of reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this application note serve as a robust starting point for researchers venturing into this exciting area of synthetic chemistry.
References
- Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. (2013). Der Pharma Chemica, 5(6), 369-376.
-
Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. Available at: [Link]
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
- Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
- Pd—Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 3-Benzylthiazolo[3,2-a]benzimidazole. Tetrahedron Letters, 49(35), 5226-5228.
- Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 24(12), 2275.
- Synthesis of 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Organic Chemistry: Current Research, 9(3), 223.
- CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkyl
- Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. Scientific Reports, 11(1), 4529.
- Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica, 5(6), 369-376.
- Microwave enhanced Sonogashira coupling.
- Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)
Sources
Application Notes & Protocols: 5,6-Dibromo-2-iodo-1H-benzoimidazole as a Versatile Building Block in Materials Science
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 5,6-Dibromo-2-iodo-1H-benzoimidazole in materials science. While a nascent building block, its unique tri-halogenated structure presents a compelling platform for the synthesis of complex, functional organic materials. The strategic placement of iodo and bromo substituents allows for programmed, regioselective functionalization through sequential cross-coupling reactions. This document outlines the foundational principles of this regioselectivity and provides detailed protocols for Suzuki and Sonogashira coupling reactions. Furthermore, it explores the potential applications of the resulting multi-substituted benzimidazole derivatives in the development of novel materials for organic electronics, including organic light-emitting diodes (OLEDs) and polymer solar cells.
Introduction: The Strategic Value of Multi-Halogenated Heterocycles
The benzimidazole scaffold is a privileged structure in both medicinal chemistry and materials science due to its unique electronic properties, thermal stability, and ability to participate in hydrogen bonding.[1][2] Functionalization of the benzimidazole core is a key strategy for tuning its photophysical and electronic characteristics.[3][4] this compound emerges as a particularly valuable synthon due to its three distinct reactive sites for carbon-carbon and carbon-heteroatom bond formation.
The key to unlocking the potential of this molecule lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend is governed by the bond dissociation energies, following the order: C-I > C-Br > C-Cl.[5] This predictable reactivity allows for a stepwise and controlled elaboration of the benzimidazole core, making this compound an ideal starting material for creating complex, non-symmetrical molecular architectures.
Regioselective Functionalization: A Stepwise Approach to Molecular Complexity
The primary utility of this compound in materials synthesis is its capacity for sequential, regioselective cross-coupling. The C-I bond at the 2-position is significantly more reactive than the C-Br bonds at the 5- and 6-positions.[5] This allows for selective functionalization at the 2-position, leaving the two bromine atoms available for subsequent transformations. This two-stage functionalization strategy is a powerful tool for creating precisely engineered organic materials.
Diagram 1: Regioselective Functionalization Workflow
Caption: A logical workflow for the stepwise functionalization of this compound.
Experimental Protocols: Harnessing Cross-Coupling Reactions
The following protocols are generalized methodologies for the functionalization of this compound. Researchers should note that optimization of catalysts, ligands, bases, and solvents may be necessary for specific substrates.
Protocol 1: Regioselective Sonogashira Coupling at the 2-Position
The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, ideal for introducing alkynyl moieties.[6][7][8] This protocol focuses on the selective reaction at the C-I bond.
Materials:
| Reagent/Material | Purpose | Typical Amount |
| This compound | Starting Material | 1.0 equiv. |
| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 equiv. |
| Pd(PPh₃)₂Cl₂ (bis(triphenylphosphine)palladium(II) dichloride) | Palladium Catalyst | 2-5 mol% |
| CuI (Copper(I) iodide) | Co-catalyst | 5-10 mol% |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Base and Solvent | Anhydrous, degassed |
| Anhydrous THF or DMF | Co-solvent (optional) | As needed |
| Inert Gas (Argon or Nitrogen) | To maintain anaerobic conditions | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed triethylamine via syringe. If using a co-solvent, add it at this stage.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-5,6-dibromo-1H-benzoimidazole.
Diagram 2: Sonogashira Coupling at the 2-Position
Caption: Schematic of the Sonogashira coupling targeting the C-I bond.
Protocol 2: Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between aryl halides and organoboron compounds.[9][10] This protocol can be adapted for either selective mono-arylation at the 2-position or di-arylation at the 5- and 6-positions of the 2-substituted intermediate.
Materials:
| Reagent/Material | Purpose | Typical Amount (Mono-arylation) | Typical Amount (Di-arylation) |
| Halogenated Benzimidazole | Starting Material | 1.0 equiv. | 1.0 equiv. |
| Arylboronic Acid or Ester | Coupling Partner | 1.1 - 1.5 equiv. | 2.5 - 3.0 equiv. |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(OAc)₂ with a ligand (e.g., SPhos) | Palladium Catalyst | 2-5 mol% | 5-10 mol% |
| K₂CO₃, Cs₂CO₃, or K₃PO₄ | Base | 2.0 - 3.0 equiv. | 4.0 - 6.0 equiv. |
| 1,4-Dioxane/Water or Toluene/Water (e.g., 4:1) | Solvent System | Anhydrous, degassed | Anhydrous, degassed |
| Inert Gas (Argon or Nitrogen) | To maintain anaerobic conditions | - | - |
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the halogenated benzimidazole (either the starting material for mono-arylation at the 2-position or the 2-substituted-5,6-dibromo intermediate for di-arylation), the arylboronic acid, the base, and the palladium catalyst system.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired arylated benzimidazole.
Applications in Materials Science
The ability to introduce diverse functional groups at the 2-, 5-, and 6-positions of the benzimidazole core opens up a vast design space for new organic materials.
Organic Light-Emitting Diodes (OLEDs)
Benzimidazole derivatives are known for their electron-transporting properties and are often used in OLEDs as host materials or as components of emissive layers.[4][11][12] By strategically attaching hole-transporting moieties (e.g., carbazole or triarylamine derivatives) and electron-transporting or emissive units to the this compound scaffold, it is possible to synthesize bipolar host materials or single-molecule emitters with balanced charge injection and transport properties.
Polymer Solar Cells (PSCs)
Benzimidazole units can act as electron-deficient (acceptor) components in donor-acceptor (D-A) conjugated polymers for PSCs.[3] The 2,5,6-trisubstituted benzimidazoles synthesized from this compound can be polymerized with electron-rich (donor) co-monomers to create low bandgap polymers with tunable HOMO/LUMO energy levels, which are crucial for efficient charge separation and transport in photovoltaic devices.
Conclusion
This compound is a highly promising and versatile building block for the synthesis of advanced organic materials. Its tri-halogenated structure, with a highly reactive iodo group and two less reactive bromo groups, allows for a programmed, regioselective functionalization strategy. The detailed protocols for Sonogashira and Suzuki-Miyaura cross-coupling reactions provided herein serve as a foundational guide for researchers to explore the synthesis of novel, multi-substituted benzimidazole derivatives. The potential applications of these tailored molecules in OLEDs and polymer solar cells highlight the significant opportunities that this synthon presents for the advancement of materials science.
References
-
SciSpace. (n.d.). Synthesis and Characterization of Polymers Based on Benzimidazole Segments for Polymer Solar Cells. Retrieved from [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Retrieved from [Link]
-
MDPI. (n.d.). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Retrieved from [Link]
-
NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Retrieved from [Link]
-
NIH. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]
-
NIH. (n.d.). Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic Light‐Emitting Diodes Based on Imidazole Semiconductors | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Retrieved from [Link]
-
ResearchGate. (2015). Dimethyl2 H-benzimidazole based small molecules as donor materials for organic photovoltaics | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Retrieved from [Link]
-
MDPI. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Retrieved from [Link]
Sources
- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. Sonogashira Coupling [organic-chemistry.org]
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- 12. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5,6-Dibromo-2-iodo-1H-benzoimidazole
Welcome to the technical support guide for the selective functionalization of 5,6-Dibromo-2-iodo-1H-benzoimidazole via Suzuki-Miyaura cross-coupling. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this polyhalogenated heterocyclic substrate. Our goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Selectivity
This compound is a valuable building block for synthesizing complex molecules in drug discovery. However, its trifunctional nature presents a significant synthetic challenge: how to achieve selective C-C bond formation at one specific halogen site while leaving the others intact for subsequent transformations. The key to success lies in exploiting the inherent differences in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This guide will walk you through the principles and practical steps to control this selectivity.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered when working with this substrate.
Q1: Which halogen is most likely to react first in a Suzuki coupling, and why?
A1: The iodine at the C2 position will react preferentially. This selectivity is governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to the initial, and often rate-determining, step of the catalytic cycle: oxidative addition to the Palladium(0) center.[1] The general order of reactivity for aryl halides in Suzuki coupling is I >> Br > OTf >> Cl.[1] Therefore, under carefully controlled conditions, one can achieve selective coupling at the C2-iodo position while preserving the C5 and C6-bromo positions.
Q2: My reaction is showing low to no conversion. What are the most common culprits?
A2: Low conversion with a benzimidazole substrate often points to catalyst inhibition or suboptimal reaction conditions. The nitrogen atoms in the benzimidazole ring can coordinate to the palladium catalyst, effectively poisoning it.[2][3] Other common issues include poor solubility of the starting material, an ineffective base, or degradation of the boronic acid reagent. Our troubleshooting section below provides a systematic guide to diagnosing and solving these problems.
Q3: What is the best Palladium catalyst and ligand combination for this substrate?
A3: There is no single "best" combination, as the optimal choice depends on the specific boronic acid used. However, for N-heterocyclic substrates, the most successful systems typically involve bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[4][5]
-
Bulky Phosphine Ligands: Ligands like SPhos, XPhos, or tBu₃P are highly effective. Their steric bulk promotes the reductive elimination step and discourages the formation of inactive palladium-bridged dimers.[1][2] Their electron-donating nature accelerates the oxidative addition step.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands (e.g., IPr, IMes) form very stable and highly active palladium complexes that are often resistant to the poisoning effects of N-heterocycles.[6][7]
For initial screening, a pre-catalyst like Pd(OAc)₂ combined with a ligand such as SPhos is a robust starting point.[3]
Q4: How do I select the appropriate base and solvent?
A4: The base is crucial for activating the boronic acid in the transmetalation step.[7]
-
Bases: Strong inorganic bases are standard. Potassium phosphate (K₃PO₄) is an excellent and often superior choice for challenging couplings.[2] Cesium carbonate (Cs₂CO₃) is also highly effective, particularly for less reactive substrates.[4][8]
-
Solvents: The solvent system must solubilize the organic substrate, the base, and the palladium complex. A mixture of an aprotic organic solvent and water is most common.[9] Popular choices include 1,4-Dioxane/H₂O, THF/H₂O, or DMF/H₂O.[10][11][12] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
Q5: How can I prevent unwanted side reactions like dehalogenation or homocoupling?
A5: These side reactions often compete with the desired cross-coupling pathway.
-
Dehalogenation: This occurs when the aryl halide is reduced. It can be minimized by ensuring the transmetalation step is fast. Using a more effective base or a more stable boronic ester can help.[13]
-
Homocoupling: The formation of biaryl products from the boronic acid can be suppressed by using a precise stoichiometry (a slight excess of the boronic acid, ~1.2-1.5 equivalents) and maintaining a low catalyst loading under rigorously deoxygenated conditions.
-
Protodeboronation: The boronic acid reacts with a proton source, cleaving the C-B bond.[14][15] This is more common with unstable boronic acids at higher temperatures.[2] Using a boronic ester (e.g., a pinacol ester) can significantly increase stability.[15]
Visualizing the Process: Key Mechanisms and Workflows
Understanding the underlying processes is key to optimization. The following diagrams illustrate the Suzuki catalytic cycle, the basis for regioselectivity, and a logical troubleshooting workflow.
Caption: The fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Preferential reaction pathway based on carbon-halogen bond strength.
Recommended Starting Conditions
For researchers beginning their optimization, the following table provides a robust and well-validated set of starting conditions for the selective mono-coupling at the C2-iodo position.
| Parameter | Recommended Condition | Rationale & Comments |
| Aryl Halide | This compound | 1.0 equivalent |
| Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.5 equivalents. Using an ester can improve stability.[15] |
| Palladium Source | Pd(OAc)₂ or a Pd(II) pre-catalyst | 1-2 mol%. Pre-catalysts are often more air- and moisture-stable.[3] |
| Ligand | SPhos or XPhos | 2-4 mol%. A 2:1 Ligand:Pd ratio is a good starting point. |
| Base | K₃PO₄ (finely ground) or Cs₂CO₃ | 2.0 - 3.0 equivalents. Ensure the base is anhydrous and well-dispersed. |
| Solvent System | 1,4-Dioxane / H₂O | 4:1 to 5:1 ratio (v/v). Ensure solvents are properly degassed. |
| Temperature | 60 - 80 °C | Start at a lower temperature to maximize selectivity for the C-I bond. |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent catalyst oxidation and boronic acid degradation. |
General Experimental Protocol
This protocol provides a step-by-step method for performing the Suzuki coupling reaction based on the recommended starting conditions.
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and finely ground K₃PO₄ (2.0 eq.).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) to the flask.
-
Degassing: Seal the vessel and thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5,6-dibromo-1H-benzoimidazole.
Troubleshooting Guide
When experiments do not go as planned, a systematic approach to troubleshooting is essential.
Caption: A decision-making flowchart for troubleshooting common Suzuki coupling issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Inhibition: Benzimidazole nitrogens are binding to Pd. | - Switch to a bulkier ligand (e.g., XPhos, SPhos) to sterically hinder N-coordination.[2]- Consider using an N-heterocyclic carbene (NHC) based catalyst system.[6] |
| Poor Solubility: Starting material or base not dissolving. | - Screen alternative solvents like DMF or THF/water mixtures.[11]- Ensure vigorous stirring to keep solids suspended. | |
| Ineffective Transmetalation: Boronic acid is not transferring its organic group to the Pd center. | - Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2][8]- Ensure the base is finely powdered for maximum surface area.[16] | |
| Protodeboronation: Boronic acid is being degraded. | - Switch to a more stable boronic pinacol ester.[15]- Lower the reaction temperature and monitor carefully. | |
| Poor Regioselectivity | Over-reaction: Conditions are too harsh, causing coupling at the C-Br positions. | - Lower the reaction temperature (e.g., from 80°C to 60°C).- Reduce the reaction time; monitor closely and stop the reaction once the starting material is consumed. |
| Highly Active Catalyst: The catalyst system is too reactive and overcomes the bond energy difference. | - Reduce the catalyst and/or ligand loading.- For very sensitive cases, consider a less active ligand like PPh₃ at a lower temperature.[6] | |
| Major Side Products | Dehalogenation: The C-I bond is being reduced to C-H. | - This suggests transmetalation is slow relative to other pathways. Implement solutions for "Ineffective Transmetalation" above.[13] |
| Homocoupling: Boronic acid is coupling with itself. | - Ensure the reaction is rigorously deoxygenated.- Use a minimal excess of boronic acid (start with 1.2 eq.). |
References
- Espinet, P., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Vetticatt, M. J., et al. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- de Lera, A. R., & de Lera, M. J. (n.d.). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics - ACS Publications.
- de Lera, A. R., & de Lera, M. J. (n.d.). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Chemical Communications (RSC Publishing).
- Maseras, F., et al. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
- Kim, J., et al. (n.d.). Optimization of the reaction conditions for Suzuki coupling.... ResearchGate.
- Zou, G., et al. (n.d.). Palladium–benzimidazolium salt catalyst systems for Suzuki coupling: development of a practical and highly active palladium catalyst system for coupling of aromatic halides with arylboronic acids. Academia.edu.
- LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
- Wang, C., et al. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. PubMed Central.
- Zou, G., et al. (n.d.). Palladium—Benzimidazolium Salt Catalyst Systems for Suzuki Coupling: Development of a Practical and Highly Active Palladium Catalyst System for Coupling of Aromatic Halides with Arylboronic Acids.. ResearchGate.
- Monroy, J. R., et al. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling.... ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Strotman, N. A., et al. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- Handy, S. T. (n.d.). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar.
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
- ScienceDirect. (2003). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Organometallics - ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
- da Costa, P. F., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH.
- ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Chemical Science (RSC Publishing). (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.
- Thomas, A. A., et al. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
- ResearchGate. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles.
- American Chemical Society. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation.
- SciELO. (n.d.). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle.
- NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Bellina, F., & Cauteruccio, S. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
- Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products..
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 8-Iodo-2-naphthol.
- Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Chemical Science (RSC Publishing). (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity.
- Adiyaman University. (n.d.). Microwave Assisted Catalytic Activity of Some bis-5(6)-Nitrobenzimidazole Salts for Heck and Suzuki Cross-Coupling Reactions.
- Sci-Hub. (n.d.). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Palladium–benzimidazolium salt catalyst systems for Suzuki coupling: development of a practical and highly active palladium catalyst system for coupling of aromatic halides with arylboronic acids [academia.edu]
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- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. reddit.com [reddit.com]
Preventing side reactions in the functionalization of polyhalogenated benzimidazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific side reactions and challenges encountered during the functionalization of polyhalogenated benzimidazoles. As Senior Application Scientists, we aim to explain the causality behind experimental choices to empower you to optimize your synthetic strategies.
Introduction: The Challenge of Selectivity
Polyhalogenated benzimidazoles are crucial scaffolds in medicinal chemistry and materials science.[1][2] However, their functionalization is often plagued by challenges in controlling selectivity. The presence of multiple, similarly reactive halogen atoms and various reaction sites (N-H, C-H, C-X) can lead to a mixture of products, reducing yield and complicating purification. This guide is designed to help you navigate these complexities and prevent common side reactions.
FAQs and Troubleshooting Guides
Section 1: Controlling Regioselectivity in C-X Functionalization
One of the most significant hurdles is achieving site-selective functionalization on a scaffold bearing identical halogen atoms.[3] This section addresses how to control which halogen reacts in cross-coupling reactions.
Q1: I am attempting a mono-arylation on a 4,7-dichlorobenzimidazole, but I'm getting a mixture of the 4-substituted, 7-substituted, and 4,7-disubstituted products. How can I favor mono-substitution at a single, specific position?
Answer: This is a classic regioselectivity problem. The electronic and steric environments of the C-Cl bonds are very similar, leading to competitive reactions. To enhance selectivity, you must strategically manipulate the reaction conditions to exploit subtle differences between the positions.
Troubleshooting Steps & Scientific Rationale:
-
Exploit Steric Hindrance: The most common strategy is to use bulky ligands on your transition metal catalyst (e.g., Palladium). Large, sterically demanding ligands (like Buchwald's biarylphosphines) will preferentially coordinate to the less sterically hindered halogen. If there is a substituent elsewhere on the ring, the reaction will favor the halogen furthest from it.
-
Control Stoichiometry and Reaction Time: Use a slight deficiency of the coupling partner (e.g., 0.8-0.9 equivalents of boronic acid in a Suzuki coupling). This ensures the reaction stops after the first substitution. Monitor the reaction closely using TLC or LCMS and quench it as soon as the starting material is consumed to prevent the mono-substituted product from reacting further.
-
Lower the Temperature: Reducing the reaction temperature decreases the overall reaction rate, which can amplify the small energetic differences between the activation barriers for the different C-X bonds, thus favoring one over the other.
-
Consider a Halogen/Metal Exchange: For certain substrates, a regioselective bromine/magnesium exchange can be performed at low temperatures, followed by trapping with an electrophile.[4][5] This approach can offer excellent control, as the position of the Grignard formation is dictated by kinetic or thermodynamic factors that can be tuned.[4]
Logical Workflow for Improving Regioselectivity
Below is a decision-making workflow to guide your optimization process.
Caption: Workflow for troubleshooting poor regioselectivity.
Section 2: Preventing Side Reactions in Palladium-Catalyzed N-Arylation
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is susceptible to side reactions, especially with halogenated substrates.[6][7][8]
Q2: During my Buchwald-Hartwig coupling of a primary amine with a bromobenzimidazole, I'm seeing a significant amount of hydrodehalogenation (the bromine is replaced by hydrogen). What is causing this and how can I minimize it?
Answer: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[9] It typically occurs when the catalytic cycle is diverted through a β-hydride elimination pathway, which competes with the desired reductive elimination step that forms your C-N bond.[6]
Key Factors and Solutions:
-
Choice of Base: Strong, bulky bases like sodium tert-butoxide are standard, but if β-hydride elimination is an issue, consider a weaker or less-hindered base like K₃PO₄ or Cs₂CO₃. The base plays a crucial role in the deprotonation of the amine complex, and its nature can influence the relative rates of the competing pathways.
-
Ligand Selection: The ligand is critical. Electron-rich, bulky phosphine ligands (e.g., those from the Buchwald or Hartwig groups) are designed to promote reductive elimination.[10][11] If you are using an older generation or less bulky ligand, switching to one like BrettPhos or tBuXPhos can dramatically accelerate the desired product formation, outcompeting the side reaction.[12]
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Water can serve as a proton source for the hydrodehalogenation byproduct.
-
Temperature and Concentration: Running the reaction at the lowest effective temperature can help. Additionally, higher concentrations can favor the bimolecular reductive elimination step over other pathways.
Catalytic Cycle: Desired vs. Side Reaction
The diagram below illustrates the point of divergence in the catalytic cycle.
Caption: Competing pathways in the Buchwald-Hartwig cycle.
Section 3: Utilizing Protecting Groups Effectively
For multi-step syntheses, protecting the benzimidazole N-H is often necessary to prevent unwanted reactivity.[13][14]
Q3: I need to perform a reaction on a side chain of my hydroxyalkyl-benzimidazole, but attempts to protect the N-H with a Boc group are failing or giving me a mixture of N-protected, O-protected, and di-protected products. What is a more reliable N-protection strategy?
Answer: This issue arises from the competing nucleophilicity of the benzimidazole nitrogen and the hydroxyl oxygen.[15] Standard protecting groups like Boc₂O can react at both sites. A selective protection strategy is required.
Recommended Protocol: Selective N-Troc Protection
The 2,2,2-trichloroethylchloroformate (Troc-Cl) group is an excellent choice for selective N-protection in the presence of alcohols due to the higher nucleophilicity of the benzimidazole amine.
Step-by-Step Protocol:
-
Dissolution: Dissolve the hydroxyalkyl-benzimidazole in a suitable aprotic solvent like anhydrous THF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps control the reaction rate and improve selectivity.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Slow Addition of Troc-Cl: Add Troc-Cl (1.0 equivalents) dropwise to the solution. Crucially, adding the Troc-Cl too quickly can lead to the formation of N-, O-, and doubly protected materials. Keeping its concentration low throughout the addition ensures it reacts preferentially with the more nucleophilic nitrogen.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Workup and Purification: Perform a standard aqueous workup and purify the N-Troc protected product by column chromatography.
-
Deprotection: The Troc group can be easily removed under mild basic conditions after your desired transformations are complete.
| Protecting Group | Typical Conditions for N-Protection | Key Advantages/Disadvantages |
| Troc | Troc-Cl, TEA, THF, 0 °C | Adv: High selectivity for N over O; mild deprotection. Disadv: Reagent cost. |
| Benzyl (Bn) | BnBr, NaH, DMF | Adv: Very stable. Disadv: Requires harsh hydrogenolysis for deprotection. |
| Boc | Boc₂O, DMAP, CH₂Cl₂ | Adv: Common, easily removed with acid. Disadv: Poor N vs. O selectivity in hydroxyalkyl systems.[15] |
| Trityl (Tr) | Tr-Cl, TEA, CH₂Cl₂ | Adv: Bulky, can offer steric shielding. Disadv: Can be difficult to remove; poor selectivity.[15] |
Table 1: Comparison of common N-protecting groups for benzimidazoles.
Section 4: General Troubleshooting for Low Yield and Side Products
Sometimes, issues are not specific to one reaction type but are more general.
Q4: My reaction to condense o-phenylenediamine with an aldehyde is giving a low yield of the desired 2-substituted benzimidazole, and I see a lot of colored impurities. What's going on?
Answer: Low yields and colored impurities in this classic benzimidazole synthesis often point to two main culprits: over-oxidation and the formation of 1,2-disubstituted byproducts.[16][17][18]
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/Yield | 1. Suboptimal reaction conditions (temp, solvent).[17]2. Inappropriate catalyst or lack thereof.[19]3. Formation of stable Schiff base intermediate that doesn't cyclize. | 1. Screen solvents (e.g., EtOH, CHCl₃, or solvent-free).[17][18] Increase temperature.[20]2. Add a catalyst (e.g., NH₄Cl, Er(OTf)₃, or a heterogeneous catalyst).[18][21]3. Use TLC/HPLC to monitor intermediate formation.[16] Consider an additive to promote cyclization. |
| Colored Impurities | 1. Air oxidation of the o-phenylenediamine starting material.2. Over-oxidation of the benzimidazole product to an N-oxide.[16] | 1. Run the reaction under an inert atmosphere (N₂ or Ar).[16]2. Use stoichiometric amounts of oxidant if required; avoid harsh oxidizing conditions.3. Purify crude product with activated carbon during recrystallization. |
| Formation of 1,2-disubstituted product | 1. Excess aldehyde (more than 1 equivalent).2. Reaction conditions favor the second condensation.[18] | 1. Use a 1:1 or slight excess of the diamine (e.g., 1.1:1).[18]2. For mono-substitution, consider running the reaction in water at low temperature.[18] For di-substitution, use a catalyst like Er(OTf)₃ under solvent-free conditions.[18] |
Table 2: General troubleshooting for benzimidazole synthesis from o-phenylenediamines.
References
-
22PubMed
-
23Benchchem
-
Polymer Science and Engineering: UMass Amherst
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15ResearchGate
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24Benchchem
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17Benchchem
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25MDPI
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26PubMed
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13J. Chem. Pharm. Res.
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14Thieme
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1ResearchGate
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27Organic Chemistry Frontiers (RSC Publishing)
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6Wikipedia
-
28Current Organocatalysis
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29Semantic Scholar
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3PMC - NIH
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7NIH
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8Chemistry LibreTexts
-
30Open Access LMU
-
31ResearchGate
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5ResearchGate
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32Munin
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9Benchchem
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10PMC - NIH
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11Chemistry LibreTexts
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2PMC - NIH
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33MDPI
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19NIH
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18NIH
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34ChemRxiv
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20Chemistry Journal of Moldova
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21Indo American Journal of Pharm Research
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35The Journal of Organic Chemistry - ACS Publications
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36PMC - NIH
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37ResearchGate
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38OUCI
-
12Organometallics - ACS Publications
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39Organic Chemistry Portal
-
40Request PDF
-
41Journal of Materials Chemistry A (RSC Publishing)
-
42Organic Chemistry Portal
-
43Organic Chemistry Portal
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- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cjm.ichem.md [cjm.ichem.md]
- 21. iajpr.com [iajpr.com]
- 22. The regioselective switch for amino-NHC mediated C-H activation of benzimidazole via Ni-Al synergistic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview [mdpi.com]
- 26. Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Rh(iii)-Catalyzed multi-site-selective C–H bond functionalization: condition-controlled synthesis of diverse fused polycyclic benzimidazole derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 42. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 43. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
Technical Support Center: Navigating the Purification of 2,5,6-Trisubstituted Benzimidazole Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 2,5,6-trisubstituted benzimidazole derivatives. As a class of molecules with significant therapeutic potential, their effective purification is paramount for accurate biological evaluation and development. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common and complex issues you may encounter during the purification of your target 2,5,6-trisubstituted benzimidazole.
I. Chromatography Woes: Tailing, Co-elution, and Poor Recovery
Question 1: My 2,5,6-trisubstituted benzimidazole shows significant peak tailing during silica gel column chromatography. What is the cause, and how can I achieve a symmetrical peak shape?
Answer: Peak tailing is a frequent challenge when purifying benzimidazole derivatives on standard silica gel.[1] The root cause lies in the interaction between the basic nitrogen atoms of the benzimidazole core and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to a portion of your compound being retained longer on the column, resulting in an asymmetrical, tailing peak. The pKa of the N-H proton in the benzimidazole ring also plays a role in these interactions.[2]
Recommended Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This competitively binds to the acidic sites on the silica, minimizing their interaction with your compound.
-
Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).[1] This is highly effective for most basic benzimidazoles.
-
Ammonia Solution: For more polar compounds, a mobile phase of dichloromethane/methanol with a small addition of aqueous ammonia solution (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) can be effective.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica and can significantly reduce tailing for basic compounds.
-
Reversed-Phase (C18) Silica: For moderately polar to non-polar benzimidazoles, reversed-phase chromatography can be an excellent alternative, using mobile phases like water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.
-
Question 2: I am struggling to separate my desired 2,5,6-trisubstituted benzimidazole from a closely related regioisomer. What chromatographic strategies can I employ?
Answer: The separation of regioisomers is a common and significant challenge, as they often have very similar polarities.[1] The key is to exploit subtle differences in their structure and interactions with the stationary and mobile phases.
Recommended Solutions:
-
Optimize Normal-Phase Chromatography:
-
Shallow Gradient Elution: A slow, shallow gradient of the polar solvent can enhance the separation of closely eluting compounds.
-
Solvent System Screening: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene/acetone system can alter the selectivity and improve separation.[3]
-
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution.[1]
-
Reversed-Phase HPLC: This is often the most powerful technique for separating isomers. A long column with a slow gradient can often resolve even very similar compounds.
-
Chiral Chromatography: If your isomers are enantiomers due to atropisomerism or a chiral center, a chiral stationary phase is necessary.[4][5][6][7][8][9]
-
Experimental Protocol: Optimized Flash Column Chromatography for Benzimidazole Isomer Separation
-
Stationary Phase Selection: Begin with standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Optimization (TLC):
-
Prepare several TLC chambers with potential mobile phases (e.g., Hexane:Ethyl Acetate, DCM:Methanol).
-
To a promising solvent system, add 0.5% triethylamine to mitigate peak tailing.[1]
-
The ideal solvent system will show baseline or near-baseline separation of the isomeric spots and give the target compound an Rf value of approximately 0.2-0.3.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
-
Elution:
-
Begin with the low-polarity mobile phase.
-
Employ a slow, shallow gradient to the more polar mobile phase.
-
Collect small fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Residual triethylamine can be removed by co-evaporation with a solvent like toluene.
-
Diagram: Troubleshooting Logic for Column Chromatography
Caption: Decision workflow for troubleshooting common chromatography issues.
II. Crystallization Conundrums: Oiling Out and Failure to Solidify
Question 3: My 2,5,6-trisubstituted benzimidazole "oils out" instead of crystallizing from solution. What is happening and what should I do?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice. This typically happens under one of the following conditions:
-
The solution is supersaturated to a very high degree.
-
The rate of cooling is too fast.
-
The presence of impurities is inhibiting crystal lattice formation.
-
The melting point of your compound is lower than the boiling point of the solvent.
Recommended Solutions:
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature slowly on the benchtop, insulated if necessary, before moving it to an ice bath.
-
Use a Different Solvent System:
-
Select a solvent with a lower boiling point.
-
Employ a two-solvent system. Dissolve your compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent (in which your compound is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[10] Common pairs include ethanol/water and ethyl acetate/hexane.[3]
-
-
Scratch and Seed:
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites for crystal growth.
-
If you have a small amount of pure solid, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Table 1: Common Recrystallization Solvents for Benzimidazole Derivatives
| Solvent/System | Polarity | Common Use Cases |
| Ethanol | Polar Protic | General purpose for many benzimidazoles.[3] |
| Ethanol/Water | Polar Protic | For compounds that are too soluble in pure ethanol.[3] |
| Ethyl Acetate/Hexane | Mid-Polarity | For less polar derivatives.[3] |
| Toluene | Non-polar | Suitable for some benzimidazole structures.[3] |
| Acetone | Polar Aprotic | Can be effective for certain derivatives.[3] |
III. Pesky Impurities: Color and Starting Materials
Question 4: My purified benzimidazole derivative is persistently yellow or brown. How can I remove these colored impurities?
Answer: Colored impurities in benzimidazole syntheses often arise from the oxidation of the o-phenylenediamine starting material or other side reactions.[11][12] These impurities can be stubborn but are often removable.
Recommended Solution: Activated Carbon (Charcoal) Treatment
This method is highly effective for adsorbing colored, often polymeric, impurities.[11][13]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolution: During recrystallization, dissolve your crude benzimidazole in the minimum amount of the appropriate hot solvent.
-
Charcoal Addition: Remove the flask from the heat source and add a small amount of activated carbon (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
Heating: Return the flask to the heat and gently swirl or stir for 5-15 minutes.
-
Hot Filtration:
-
Set up a hot filtration apparatus with a pre-heated funnel and fluted filter paper.
-
Filter the hot solution quickly to remove the charcoal.
-
Wash the charcoal on the filter paper with a small amount of the hot solvent to recover any adsorbed product.
-
-
Crystallization: Allow the colorless filtrate to cool and crystallize as you normally would.
Frequently Asked Questions (FAQs)
Q1: What is the best general approach to purify a novel 2,5,6-trisubstituted benzimidazole derivative?
A1: A multi-step approach is often most effective.
-
Acid-Base Extraction: If your compound is basic, a simple acid-base extraction can be a powerful first step to remove neutral and acidic impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated benzimidazole will move to the aqueous layer. Separate the layers, basify the aqueous layer (e.g., with NaOH), and then extract your purified product back into an organic solvent or collect the precipitate.[3]
-
Column Chromatography: Follow the extraction with column chromatography to separate your product from closely related impurities.
-
Recrystallization: As a final step, recrystallize the material from the pooled column fractions to obtain a high-purity, crystalline solid.[3]
Q2: My benzimidazole derivative seems to be degrading on the silica gel column. What are my options?
A2: Benzimidazole degradation on silica can occur, especially with sensitive functional groups.
-
Deactivate the Silica: As mentioned in the troubleshooting guide, adding triethylamine to the eluent can neutralize the acidic sites, reducing degradation.[1]
-
Switch to Alumina: Neutral alumina is a good alternative to prevent acid-catalyzed decomposition.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Q3: How do the substituents at the 2, 5, and 6 positions affect the choice of purification method?
A3: The nature of these substituents is critical.
-
Position 2: A non-polar group (e.g., alkyl, aryl) will decrease the overall polarity, making the compound more soluble in solvents like hexane and ethyl acetate. A polar group will necessitate more polar eluents for chromatography (e.g., methanol in DCM).
-
Positions 5 and 6: Electron-donating or withdrawing groups here will influence the basicity of the imidazole nitrogens and the overall polarity. For instance, a nitro group will make the compound less basic and more polar, while an amino or alkoxy group will increase basicity and may also increase polarity. The combination of these substituents dictates the optimal solvent systems for both chromatography and recrystallization.
Diagram: General Purification Workflow
Caption: A standard multi-step workflow for purifying 2,5,6-trisubstituted benzimidazoles.
References
- Current time information in Merrimack County, US. (n.d.). Google.
-
Enantioseparation of chiral benzimidazole derivatives by electrokinetic chromatography using sulfated cyclodextrins. (2009). Journal of Separation Science, 32(11), 1907–15. [Link]
-
Recently in am working some benzimidazole synthesis using oxone , I have problem regarding color impurity what is that and how to remove this ? (2017). ResearchGate. [Link]
-
Chiral benzimidazoles and their applications in stereodiscrimination processes. (n.d.). ResearchGate. [Link]
- A process for the preparation of benzimidazole derivatives and their salts. (2008).
- Method of optical purification of enantimer-enriched benzimidazole derivatives. (2000).
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (1963). Defense Technical Information Center. [Link]
- A process for the optical purification of benzimidazole derivatives. (2005).
-
Atropisomeric 1-phenylbenzimidazoles affecting microtubule organization: influence of axial chirality. (2024). RSC Publishing. [Link]
-
Chiral Benzimidazoles and their Chemistry. (n.d.). Bentham Science. [Link]
-
Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. (2013). Journal of Chromatography B, 938, 68–73. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. (2022). International Journal of Creative Research Thoughts, 10(4). [Link]
-
Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosyn. (n.d.). Ovid. [Link]
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SYNTHESIS AND CHARACTERIZATION OF NOVEL DERIVATIVES OF BENZEIMIDAZOLE. (2025). International Journal of Creative Research Thoughts. [Link]
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Benzimidazolium quaternary ammonium salts: synthesis, single crystal and Hirshfeld surface exploration supported by theoretical analysis. (2024). RSC Advances, 14(9), 6065–6079. [Link]
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Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. (n.d.). SciSpace. [Link]
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Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. (2024). Molecules, 29(11), 2533. [Link]
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A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Molecules, 28(11), 4353. [Link]
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Crystallization of benzimidazole by solution growth method and its characterization. (2025). ResearchGate. [Link]
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Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Optimizing Benzimidazole Extraction with Supported Liquid Membranes: A Chemometric Study of Influential Factors. (n.d.). Journal of Chromatographic Science. [Link]
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Co-crystallization of a benzimidazole derivative with carboxylic acids. (n.d.). ResearchGate. [Link]
-
Troubleshooting Guide A. Protein Expression B. Loading/Washing. (n.d.). BD Biosciences Clontech. [Link]
-
The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2019). The Journal of Organic Chemistry, 84(14), 8815–8824. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2014). Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link]
-
Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins. (n.d.). Cytiva. [Link]
-
When your his-tagged constructs don't bind—troubleshooting your protein purification woes. (2018). Promega Connections. [Link]
-
Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. (2014). Organic Letters, 16(17), 4488–4491. [Link]
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Technical Support Center: Synthesis of 5,6-Dibromo-2-iodo-1H-benzoimidazole
Welcome to the dedicated technical support resource for the synthesis of 5,6-Dibromo-2-iodo-1H-benzoimidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The presence of multiple halogen substituents on the benzimidazole core presents unique challenges, including regioselectivity and potential side reactions. This guide provides a comprehensive overview of a reliable synthetic strategy, addresses common experimental hurdles, and offers evidence-based solutions to improve your outcomes.
The most common and logical synthetic approach involves a two-step process:
-
Step 1: Synthesis of the Precursor, 5,6-Dibromo-1H-benzo[d]imidazole. This is typically achieved through the condensation of 4,5-dibromo-1,2-phenylenediamine with a suitable one-carbon source, such as formic acid or trimethyl orthoformate.
-
Step 2: Iodination of 5,6-Dibromo-1H-benzo[d]imidazole at the 2-position. This can be accomplished through direct electrophilic iodination.
This guide will focus on optimizing this two-step pathway. An alternative, the Sandmeyer reaction, will also be discussed.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Synthesis of 5,6-Dibromo-1H-benzo[d]imidazole (Step 1)
Question: I am experiencing a low yield during the initial condensation reaction to form the dibrominated benzimidazole precursor. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the formation of the benzimidazole ring are a common challenge, often stemming from suboptimal reaction conditions or incomplete reaction.[1]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Incomplete Cyclization | Increase the reaction temperature and/or extend the reaction time. Refluxing in formic acid for 2-4 hours is a good starting point.[2] | The condensation and subsequent cyclization to form the imidazole ring are often slow and require sufficient thermal energy to overcome the activation barrier. |
| Poor Quality Starting Material | Ensure the 4,5-dibromo-1,2-phenylenediamine is of high purity. If necessary, purify it by recrystallization before use. | Impurities in the starting diamine can interfere with the reaction, leading to the formation of side products and a lower yield of the desired benzimidazole. |
| Suboptimal Acid Catalyst | While formic acid can act as both a reactant and a catalyst, for other one-carbon sources like trimethyl orthoformate, the addition of a catalytic amount of a strong acid like HCl can be beneficial. | The acid protonates the carbonyl group (or its equivalent), making it more electrophilic and facilitating the initial nucleophilic attack by the diamine. |
| Oxidation of o-phenylenediamine | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the electron-rich diamine starting material. | o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in the amount of starting material available for the desired reaction.[3] |
Problem 2: Low Yield or No Reaction During the Iodination of 5,6-Dibromo-1H-benzo[d]imidazole (Step 2)
Question: My attempt to iodinate the 5,6-dibromo-1H-benzimidazole at the 2-position resulted in a low yield of the desired product, with a significant amount of unreacted starting material. What should I investigate?
Answer:
The C2 position of the benzimidazole ring is the most electron-deficient and generally the least reactive towards electrophilic substitution. However, under the right conditions, direct iodination is feasible.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Insufficiently Reactive Iodinating Agent | If using molecular iodine (I₂) alone, the reaction may be too slow. The addition of a base (e.g., NaOH, K₂CO₃) is often necessary. Alternatively, a more reactive iodinating agent like N-Iodosuccinimide (NIS) can be used.[1][4] | A base deprotonates the N-H of the imidazole ring, increasing the electron density and making the ring system more susceptible to electrophilic attack. NIS is a more potent electrophilic iodine source than I₂. |
| Suboptimal Solvent Choice | The choice of solvent can significantly impact the reaction. For NIS iodination, polar aprotic solvents like acetonitrile or dichloromethane are often effective.[4] | The solvent needs to solubilize the reactants and facilitate the interaction between the benzimidazole and the iodinating agent. |
| Deactivation by Bromo Substituents | The two electron-withdrawing bromine atoms on the benzene ring can further deactivate the benzimidazole system towards electrophilic attack. | In this case, using a more potent iodinating system, such as NIS with a catalytic amount of an acid like trifluoroacetic acid (TFA), may be necessary to overcome the deactivation.[4] |
| Steric Hindrance | While the C2 position is electronically deactivated, it is sterically accessible. However, if bulky protecting groups are present on the nitrogen atoms, they could hinder the approach of the iodinating agent. | Ensure that the benzimidazole is not N-substituted with a bulky group unless it is part of the intended synthetic route. |
Problem 3: Formation of Multiple Products or Isomers During Iodination (Step 2)
Question: My iodination reaction is producing a mixture of products, making purification difficult. How can I improve the selectivity for the desired 2-iodo isomer?
Answer:
The formation of multiple products is often due to a lack of regioselectivity or the occurrence of side reactions.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Iodination at other positions | While iodination is expected at the C2 position, substitution on the benzene ring (C4 or C7) is possible, though less likely due to the deactivating effect of the bromine atoms. | Controlling the stoichiometry of the iodinating agent and using milder reaction conditions (e.g., lower temperature) can help to favor mono-iodination at the most reactive site. |
| Over-iodination | The product itself can undergo further iodination if the reaction conditions are too harsh or if an excess of the iodinating agent is used. | Use a stoichiometric amount of the iodinating agent (1.0-1.1 equivalents) and monitor the reaction closely by TLC to avoid the formation of di- or tri-iodinated species. |
| De-iodination | The iodo-substituent can be labile under certain conditions, leading to the reformation of the starting material or other byproducts.[5] | Avoid harsh acidic or basic conditions during work-up and purification. Ensure that the reaction is not unnecessarily prolonged. |
| Formation of N-iodo species | In the presence of a strong base, the imidazole nitrogen can be deprotonated and subsequently react with the iodine source. | Careful control of the amount and type of base used is crucial. Using a milder base like K₂CO₃ can be advantageous over stronger bases like NaOH. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of 5,6-Dibromo-1H-benzo[d]imidazole?
A1: The most direct and commercially viable starting material is 4,5-dibromo-1,2-phenylenediamine. This allows for a one-step synthesis of the benzimidazole core.
Q2: Which method is preferred for the iodination step: direct iodination or the Sandmeyer reaction?
A2: Direct iodination is generally a more straightforward approach as it involves fewer synthetic steps. However, if direct iodination proves to be low-yielding or non-selective, the Sandmeyer reaction is a powerful alternative.[6][7] The Sandmeyer route would require the synthesis of 2-amino-5,6-dibromo-1H-benzimidazole, its diazotization, and subsequent reaction with an iodide source (e.g., KI).[6]
Q3: What are the key safety precautions I should take during this synthesis?
A3:
-
Halogenated Compounds: Many halogenated organic compounds are toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Iodine: Iodine is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids and Bases: Strong acids (e.g., formic acid, HCl) and bases (e.g., NaOH) are corrosive. Handle with care and appropriate PPE.
-
Diazonium Salts (if using the Sandmeyer route): Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures (typically 0-5 °C) during their formation and subsequent reaction.
Q4: How can I best monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the condensation and iodination reactions. Use an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any byproducts. Visualizing the spots under a UV lamp is typically effective for these aromatic compounds.
Q5: What are the recommended purification methods for the final product?
A5: The final product, this compound, is a solid and can typically be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane). If significant impurities are present, column chromatography on silica gel is a more effective purification method.
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dibromo-1H-benzo[d]imidazole
This protocol is adapted from the general Phillips condensation method for benzimidazole synthesis.[8]
Materials:
-
4,5-dibromo-1,2-phenylenediamine
-
Formic acid (88%)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 4,5-dibromo-1,2-phenylenediamine (1.0 eq.).
-
Add formic acid (10 volumes) to the flask.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield crude 5,6-Dibromo-1H-benzo[d]imidazole.
-
The crude product can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Direct Iodination
This protocol utilizes N-Iodosuccinimide (NIS) for the iodination of the benzimidazole core.
Materials:
-
5,6-Dibromo-1H-benzo[d]imidazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5,6-Dibromo-1H-benzo[d]imidazole (1.0 eq.) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted NIS.
-
Remove the acetonitrile under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Visualizing the Synthetic Pathway and Troubleshooting
Synthetic Workflow
Caption: A two-step workflow for the synthesis of this compound.
Troubleshooting Logic for Iodination
Caption: A decision tree for troubleshooting low yields in the iodination step.
References
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(3), 2347–2370.
- BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles.
- BenchChem. (2025).
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Wikipedia. (2024). Sandmeyer reaction.
- Hu, Z., et al. (2017). I2-Mediated Intramolecular C–H Amidation for the Synthesis of N-Substituted Benzimidazoles. The Journal of Organic Chemistry, 82(6), 3152-3158.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3485-3503.
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). A comparative study of different synthetic routes to 4-Iodo-1H-benzimidazole.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole.
- Organic Chemistry Portal. (n.d.).
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and in vitro anti-HIV-1 and cytotoxic activities of some new 5-substituted benzimidazole derivatives.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. I2-Mediated Intramolecular C-H Amidation for the Synthesis of N-Substituted Benzimidazoles [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Buchwald-Hartwig Amination with Electron-Deficient Heterocycles
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this powerful yet often finicky cross-coupling reaction. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing low to no yield in my Buchwald-Hartwig amination of a substituted pyridine/pyrimidine. What are the likely causes?
Low or no product formation is a frequent hurdle when working with electron-deficient heterocycles. The primary culprits often stem from the inherent properties of the substrates themselves and their interaction with the palladium catalyst.
Core Issues & Causality:
-
Catalyst Inhibition/Poisoning: The nitrogen atom(s) within the heterocyclic ring can act as a ligand, coordinating to the palladium catalyst.[1] This coordination can lead to catalyst deactivation or "poisoning," effectively shutting down the catalytic cycle.[2] This is particularly pronounced for heterocyles with nitrogen atoms in close proximity to the reaction site (e.g., 2-halopyridines).
-
Poor Oxidative Addition: The carbon-halide (C-X) bond of the heteroaryl halide might not be sufficiently reactive for the initial oxidative addition step to the palladium(0) center.[2] This is a common issue with less reactive heteroaryl chlorides.[3] The electron-deficient nature of the ring can also influence the energetics of this crucial step.[4]
-
Substrate Decomposition: Electron-deficient heterocycles can be susceptible to nucleophilic attack by the strong bases typically employed in Buchwald-Hartwig aminations, leading to substrate degradation before the desired coupling can occur.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine ligand is arguably the most important parameter. Bulky, electron-rich ligands are essential to both promote the desired catalytic cycle and shield the palladium center from inhibitory coordination by the heterocycle.[1][5]
-
Starting Point: For many electron-deficient systems, biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) are excellent choices.[6]
-
Alternative Ligands: N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high activity and stability.[7][8] Josiphos-type ligands, developed by the Hartwig group, are another effective class.[1][9]
-
-
Optimize the Palladium Pre-catalyst: Using a pre-formed, air-stable palladium pre-catalyst can provide more consistent and reproducible results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][10] Pre-catalysts ensure efficient and reliable generation of the active catalytic species.
-
Re-evaluate Your Base: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle.[11]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a common and effective strong base.[1] However, its high basicity can lead to substrate or product degradation.
-
Weaker Bases: For base-sensitive substrates, consider switching to weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[10] This may necessitate higher reaction temperatures or longer reaction times to achieve good conversion.
-
-
Solvent Choice Matters: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[12]
-
Temperature Optimization: Electron-deficient heteroaryl halides often require higher reaction temperatures (e.g., 80-110 °C) to facilitate oxidative addition.[2] However, excessively high temperatures can lead to catalyst decomposition.[14] A careful optimization of the temperature is often necessary.
Q2: I'm seeing a significant amount of hydrodehalogenation (replacement of the halide with a hydrogen atom) as a major side product. How can I minimize this?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation. It typically arises from a β-hydride elimination pathway involving a palladium-amido intermediate.[9]
Troubleshooting Steps:
-
Employ Bulky Ligands: Using bulky, electron-rich ligands can accelerate the rate of reductive elimination (the final step to form the C-N bond), thereby outcompeting the undesired β-hydride elimination pathway.[2] Ligands such as BrettPhos and RuPhos have been specifically designed to minimize this side reaction.[15]
-
Choice of Amine: Primary amines are generally more prone to causing hydrodehalogenation than secondary amines.[2] If your synthetic route allows, using a secondary amine may be advantageous.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature slightly can sometimes suppress hydrodehalogenation, provided the desired reaction still proceeds at a reasonable rate.
-
Base: The choice of base can also influence the extent of this side reaction. An empirical screen of bases may be necessary.
-
Q3: My reaction is sluggish and stalls before completion, even with a good catalyst system. What could be the issue?
A stalled reaction can be frustrating, and the cause is often subtle.
Potential Causes and Solutions:
-
Incomplete Catalyst Activation: If you are generating the catalyst in situ, ensure the conditions are sufficient for the complete reduction of the Pd(II) precursor to the active Pd(0) species.[10] As mentioned previously, using a pre-catalyst can circumvent this issue.
-
Catalyst Decomposition: The active palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[14]
-
Ensure Inert Atmosphere: Meticulously degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[5]
-
-
Insolubility of Reagents: Poor solubility of the heteroaryl halide, amine, or base can lead to a heterogeneous reaction mixture and slow reaction rates.[10]
-
Product Inhibition: In some cases, the product itself can coordinate to the palladium catalyst and inhibit its activity. This can be more pronounced with certain heterocyclic products. If you suspect product inhibition, you may need to use a higher catalyst loading or a more active catalyst system.
Data Presentation: Recommended Starting Conditions
The following table provides general starting points for the Buchwald-Hartwig amination of common electron-deficient heterocycles. These are not universally optimal but serve as a good foundation for your own optimization.
| Heterocycle Class | Recommended Ligand(s) | Recommended Base(s) | Typical Solvent(s) | Temperature Range (°C) |
| Pyridines | XPhos, RuPhos, SPhos, BrettPhos[6][16] | NaOtBu, K₃PO₄, Cs₂CO₃[1] | Toluene, Dioxane[5] | 80 - 110 |
| Pyrimidines | Xantphos, NHC-based ligands[1][17] | Cs₂CO₃, K₃PO₄[10] | Dioxane, THF | 90 - 120 |
| Quinolines/Isoquinolines | Josiphos-type ligands, XPhos[1][9] | NaOtBu, LHMDS | Toluene, THF | 80 - 110 |
| Pyrazines/Pyridazines | RuPhos, BrettPhos, NHC-based ligands[8][15] | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 90 - 120 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Heteroaryl Bromide
Materials:
-
Heteroaryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (e.g., XPhos, 0.04 mmol, 4 mol% if not using a pre-catalyst with the ligand incorporated)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vessel, add the heteroaryl bromide, amine (if solid), palladium pre-catalyst, and base under an inert atmosphere (e.g., in a glovebox or under a stream of argon).
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe. If the amine is a liquid, add it via syringe at this stage.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic layer in vacuo and purify the crude product by flash column chromatography on silica gel to obtain the desired arylated amine.
Visualizations
The Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.
Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting low-yielding reactions.
References
- Vertex AI Search. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
- ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
- ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination.
- ResearchGate. (2025, March 1). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction.
- BenchChem. (2025). Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-Pyridines.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- ResearchGate. (2014, October). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry.
- WordPress. (2025, December 16). Use of base metals in Buchwald-Hartwig coupling.
- Chemical Reviews. (2025, June 25). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
- Journal of Organic Chemistry. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Chemistry Stack Exchange. (2021, September 29). Degradation of Pd catalyst in Buchwald-Hartwig amination.
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- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Regioselective Cross-Coupling of 5,6-Dibromo-2-iodo-1H-benzoimidazole
Welcome to the technical support center for the regioselective functionalization of 5,6-Dibromo-2-iodo-1H-benzoimidazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving selective C-C and C-N bond formation on this versatile, polyhalogenated scaffold. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to empower your synthetic strategies.
The Challenge: Controlling Reactivity in a Polyhalogenated System
The synthetic utility of this compound lies in its three distinct halogenated positions, offering a template for the sequential introduction of diverse functionalities. However, achieving desired regioselectivity can be challenging without a clear understanding of the underlying principles governing the reactivity of each C-X bond. This guide will illuminate the path to selective functionalization, focusing on palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in the cross-coupling of this compound?
A1: The regioselectivity is primarily dictated by the bond dissociation energies (BDEs) of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step. The general reactivity trend follows the order of C-I > C-Br > C-Cl, as the C-I bond is the weakest and thus the most susceptible to oxidative addition[1][2][3]. Therefore, the 2-iodo position of the benzimidazole is significantly more reactive than the 5- and 6-bromo positions, allowing for highly selective functionalization at the C-2 position under carefully controlled conditions.
Q2: Which cross-coupling reactions are most suitable for the selective functionalization of this scaffold?
A2: Several palladium-catalyzed cross-coupling reactions can be employed with high regioselectivity:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. It is a robust and versatile reaction with a broad tolerance for functional groups[1][4][5].
-
Sonogashira Coupling: For the synthesis of aryl-alkyne structures by coupling with terminal alkynes. This reaction is typically very selective for the C-I bond[6][7][8].
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines[9][10][11][12][13].
Q3: Do I need to protect the N-H group of the benzimidazole ring before performing a cross-coupling reaction?
A3: It is highly recommended, especially for ensuring reproducibility and high yields. The N-H proton of the benzimidazole is acidic and can lead to several complications. The deprotonated benzimidazole can act as a ligand, potentially poisoning the palladium catalyst and forming inactive species[14]. Furthermore, in the absence of N-protection, competitive N-arylation can occur, leading to a mixture of products[15][16]. While some protocols for unprotected N-H heterocycles exist, N-protection simplifies the reaction outcome and troubleshooting. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), or a removable silyl group like SEM (2-(trimethylsilyl)ethoxymethyl).
Q4: Can I functionalize the C-Br bonds after reacting the C-I bond?
A4: Yes, this is a key advantage of this substrate. After the selective functionalization of the 2-iodo position, the resulting 2-substituted-5,6-dibromo-1H-benzoimidazole can be subjected to a second cross-coupling reaction to modify the C-Br bonds. This typically requires more forcing conditions, such as higher temperatures, a stronger base, and a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) to activate the less reactive C-Br bonds[4][17]. This sequential approach allows for the synthesis of complex, unsymmetrically substituted benzimidazoles[12].
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No reaction or very low conversion at the C-2 (iodo) position. | 1. Catalyst Inactivation: The N-H group of the benzimidazole may be poisoning the catalyst[14].2. Inactive Catalyst: If using a Pd(II) source, it may not be reducing to the active Pd(0) species.3. Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst[9]. | 1. N-Protection: Protect the benzimidazole nitrogen with a suitable group (e.g., SEM, Bn) before the coupling reaction.2. Catalyst Choice: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., SPhos Pd G3) that readily forms the active species.3. Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (Argon or Nitrogen)[9]. |
| A mixture of products from coupling at C-I and C-Br positions is observed. | 1. Reaction Conditions Too Harsh: High temperatures or a highly active catalyst system intended for C-Br coupling might lead to over-reactivity.2. Prolonged Reaction Time: Leaving the reaction for an extended period might initiate the slower C-Br coupling. | 1. Milder Conditions: For C-I selective coupling, use milder conditions. Room temperature or slightly elevated temperatures (40-60 °C) are often sufficient for Sonogashira and Suzuki couplings at the C-I position.2. Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and stop it once the starting material is consumed. |
| Significant amount of starting material dehalogenation (protodehalogenation). | 1. Presence of a Proton Source: Water or other protic impurities in the reaction mixture.2. Choice of Base/Solvent: Some base and solvent combinations can favor this side reaction. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Screen Bases: The choice of base can be critical. For instance, in some Suzuki couplings, using KF instead of stronger bases can minimize this side reaction. |
| Homocoupling of the boronic acid (in Suzuki reactions) is a major byproduct. | 1. Oxygen in the Reaction: Oxygen can promote the homocoupling of boronic acids[17].2. Slow Transmetalation: If the transmetalation step is slow, homocoupling can become a competitive pathway. | 1. Thorough Degassing: Rigorously exclude oxygen from the reaction mixture.2. Optimize Base and Solvent: The choice of base and the presence of water can influence the rate of transmetalation. An aqueous base solution is often necessary to facilitate the formation of the active boronate species[9]. |
| Low yield when attempting to couple at the C-Br positions after C-I functionalization. | 1. Insufficiently Active Catalyst System: The C-Br bonds are significantly less reactive and require a more potent catalyst.2. Steric Hindrance: The group introduced at the C-2 position might sterically hinder the approach to the C-5/C-6 positions. | 1. More Forcing Conditions: Increase the reaction temperature (e.g., 80-110 °C).2. Advanced Ligands: Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to be effective for coupling less reactive aryl bromides[14].3. Stronger Base: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃[9]. |
Experimental Protocols
Protocol 1: Regioselective Sonogashira Coupling at the C-2 Position
This protocol describes a general procedure for the selective coupling of a terminal alkyne at the more reactive 2-iodo position.
Caption: Workflow for selective Sonogashira coupling at the C-2 position.
Materials:
-
N-protected this compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.05 - 0.1 equiv)
-
Base (e.g., Triethylamine or Diisopropylamine, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry, oven-flamed flask under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne.
-
Stir the reaction mixture at room temperature or warm to 40 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-5,6-dibromo-1H-benzoimidazole derivative.
Protocol 2: Sequential Suzuki-Miyaura Coupling at the C-5/C-6 Positions
This protocol is for the functionalization of the C-Br bonds after the C-2 position has been selectively modified.
Caption: Workflow for sequential Suzuki coupling at the C-5/C-6 positions.
Materials:
-
N-protected 2-substituted-5,6-dibromo-1H-benzoimidazole (1.0 equiv)
-
Arylboronic acid (2.5 - 3.0 equiv for di-substitution)
-
Palladium source (e.g., Pd₂(dba)₃, 0.02 - 0.05 equiv)
-
Ligand (e.g., SPhos, RuPhos, 0.04 - 0.1 equiv)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 - 4.0 equiv)
-
Degassed solvent system (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
In a dry reaction vessel, combine the N-protected 2-substituted-5,6-dibromo-1H-benzoimidazole, arylboronic acid, and base.
-
Add the palladium source and the phosphine ligand.
-
Add the degassed solvent system.
-
Seal the vessel and thoroughly degas the mixture with an inert gas.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may require several hours to reach completion.
-
Once complete, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 2,5,6-trisubstituted benzimidazole.
Data Summary: Recommended Conditions for Regioselective Cross-Coupling
| Target Position | Reaction Type | Recommended Catalyst/Ligand | Recommended Base | Typical Solvent | Temperature |
| C-2 (Iodo) | Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DMF | 40 - 80 °C |
| C-2 (Iodo) | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | RT - 40 °C |
| C-2 (Iodo) | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene, Dioxane | 80 - 100 °C |
| C-5/C-6 (Bromo) | Suzuki-Miyaura | Pd₂(dba)₃ / SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O | 80 - 110 °C |
| C-5/C-6 (Bromo) | Sonogashira | Pd(PPh₃)₂Cl₂ / CuI (higher loading) | Et₃N, i-Pr₂NH | DMF, Dioxane | 60 - 100 °C |
| C-5/C-6 (Bromo) | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos or BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | 100 - 120 °C |
References
-
[Microwave assisted regioselective halogenation of benzo[b][14][17]oxazin-2-ones via sp2 C–H functionalization - PMC - NIH]([Link])
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- 8. Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzimidazole Products from Palladium Catalysts
Welcome to the Technical Support Center for the removal of palladium catalyst residues from benzimidazole products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the purity and integrity of your synthesized benzimidazole compounds. Given the prevalent use of palladium-catalyzed cross-coupling reactions in the synthesis of these vital heterocyclic scaffolds, effective removal of residual palladium is a critical step to prevent interference in downstream applications and to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs).
Troubleshooting and FAQs
This section addresses common challenges and questions encountered during the removal of palladium from benzimidazole products.
Q1: After my standard work-up and purification, I still detect high levels of palladium in my benzimidazole product. Why is this happening?
A1: Benzimidazole scaffolds possess nitrogen atoms that can act as ligands, forming stable complexes with palladium. This chelation effect can lead to the co-elution of palladium species with your product during chromatography or resistance to simple filtration methods. The nature of the palladium species itself, whether it's Pd(0) or Pd(II), also influences its solubility and interaction with your product and purification media.
Q2: I used a scavenger, but the palladium levels are still above the acceptable limit of 10 ppm. What should I do? [1][2]
A2: Ineffective scavenging can be due to several factors:
-
Incorrect Scavenger Choice: The efficacy of a scavenger is dependent on the oxidation state of the palladium. Thiol-based scavengers, for instance, are generally more effective for Pd(II). It is advisable to screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine, or trimercaptotriazine (TMT)) to find the most suitable one for your specific system.[3]
-
Suboptimal Conditions: Temperature, reaction time, and solvent can significantly impact scavenger performance. Increasing the temperature (e.g., to 40-60 °C) and extending the treatment time (e.g., up to 24 hours) can enhance efficiency, provided your product is stable under these conditions.[1][4]
-
Insufficient Scavenger Amount: The scavenger-to-palladium ratio is a critical parameter. If initial attempts are unsuccessful, consider increasing the equivalents of the scavenger.[3]
Q3: I've noticed a significant loss of my benzimidazole product after using activated carbon for palladium removal. How can I avoid this?
A3: Activated carbon is a broad-spectrum adsorbent and can non-specifically bind to your product, leading to reduced yields.[3][5] To mitigate this:
-
Use a More Selective Scavenger: Consider switching to silica- or polymer-based scavengers with specific chelating groups, which are generally more selective for metals.[3]
-
Optimize the Amount of Carbon: Use the minimum amount of activated carbon necessary for effective palladium removal. This can be determined through small-scale optimization experiments.
-
Thoroughly Wash the Carbon: After filtration, wash the activated carbon cake with a fresh portion of the solvent to recover as much of the adsorbed product as possible.
Q4: My palladium removal results are inconsistent from batch to batch. What could be the cause?
A4: Inconsistency often arises from variations in the palladium species present at the end of the reaction or from the handling of the purification materials. To improve reproducibility:
-
Standardize Your Work-up: A consistent work-up procedure prior to the palladium removal step will help to ensure a more uniform composition of the palladium species.[4]
-
Use a Broad-Spectrum Scavenger: Scavengers based on dimercaptotriazine (DMT) are known to be effective against a wider range of palladium species.[4]
-
Properly Handle Scavengers: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled according to the manufacturer's recommendations.[1]
In-Depth Technical Guide: Strategies for Palladium Removal
The selection of an appropriate palladium removal strategy is highly dependent on the specific benzimidazole product, the nature of the palladium catalyst used, and the scale of the reaction. A multi-step approach is often the most effective.
Decision Logic for Palladium Removal Strategy
Caption: Workflow for screening different palladium scavengers.
Quantification of Residual Palladium
Accurate quantification of residual palladium is crucial. The industry-standard method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its high sensitivity and ability to detect trace levels of elemental impurities. [1] Best Practices for ICP-MS Sample Preparation:
-
Representative Sampling: Ensure the sample taken for analysis is representative of the entire batch.
-
Digestion: The benzimidazole product must be completely digested to liberate the palladium into an aqueous matrix. Microwave-assisted digestion with a mixture of nitric and hydrochloric acids is a common and effective method. [6]3. Method Validation: The ICP-MS method should be validated for accuracy, precision, linearity, and limit of detection for your specific sample matrix. [6]
References
- Benchchem. (2025).
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
-
Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- Arbor Assays. (2017, July 31).
- Onyx Scientific. (n.d.).
- Recho, J., et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Environmental Genome. (2022, July 25).
- Amazon Filters. (n.d.).
- Sopachem. (n.d.). Metal Scavenger Guide.
- Benchchem. (2025).
- Organic Syntheses. (n.d.). Procedure.
- Pfizer Global Research and Development. (2006). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Organic Process Research & Development.
- Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development.
- Benchchem. (n.d.).
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
-
MacCoss, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]
-
Wang, D., et al. (2014). The synthesis of benzimidazoles via a recycled palladium catalysed hydrogen transfer under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Vojtek, M., et al. (2020). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). Cascade Palladium Catalysis: A Predictable and Selectable Regiocontrolled Synthesis of N-Arylbenzimidazoles. Organic Letters.
-
Yildiz, Y., et al. (2019). Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. American Journal of Analytical Chemistry. [Link]
- MacCoss, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- Asif, M. (2022). Recent achievements in the synthesis of benzimidazole derivatives. Journal of the Iranian Chemical Society.
- Das, D., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Journal of the Indian Chemical Society.
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 5,6-Dibromo-2-iodo-1H-benzoimidazole under reaction conditions
Technical Support Center: 5,6-Dibromo-2-iodo-1H-benzoimidazole
Introduction
Welcome to the technical support guide for this compound (CAS 885270-95-1). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet sensitive, building block in their synthetic endeavors. As a trifunctionalized heterocycle, it offers a powerful platform for generating molecular complexity, primarily through sequential, site-selective cross-coupling reactions. The C-I bond at the 2-position is significantly more reactive than the C-Br bonds at the 5- and 6-positions, enabling a predictable synthetic handle for palladium-catalyzed transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]
However, the inherent reactivity of the C-I bond, combined with the electronic nature of the benzimidazole core and its acidic N-H proton, can lead to specific stability issues and side reactions under common reaction conditions. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you navigate these challenges, optimize your reaction outcomes, and ensure the integrity of your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during reactions involving this compound in a direct question-and-answer format.
Question 1: I am observing significant proto-deiodination (loss of iodine) in my cross-coupling reaction, resulting in 5,6-Dibromo-1H-benzoimidazole as a major byproduct. What is causing this and how can I prevent it?
Answer: Proto-deiodination is the most common stability issue with this substrate.[3] It is the undesired cleavage of the C-I bond and its replacement with a hydrogen atom from a proton source. This side reaction consumes your starting material and complicates purification.
Causality: The mechanism typically involves the formation of a palladium(II) hydride (Pd-H) species in the catalytic cycle. This can occur through side reactions with bases, solvents (especially alcohols or water), or other additives. This Pd-H species can then react with the starting material in a reductive process, cleaving the C-I bond and regenerating the Pd(0) catalyst. High reaction temperatures exacerbate this issue by accelerating the rate of both Pd-H formation and the subsequent deiodination.[3]
Solutions & Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective first step. The C-I bond is highly reactive and often does not require high heat for oxidative addition.[4] Attempt the reaction at room temperature or with gentle heating (40-60 °C) before escalating.
-
Ensure Strictly Anhydrous and Degassed Conditions: Water and oxygen are common culprits. Use freshly distilled, anhydrous solvents. Degas your reaction mixture thoroughly (e.g., via 3-5 vacuum/argon cycles or by sparging with argon for 20-30 minutes) to remove dissolved oxygen, which can degrade catalysts and promote side reactions.
-
Optimize Your Base: Strong, non-coordinating bases are often preferred. However, very strong bases like NaOt-Bu can sometimes promote dehalogenation. Consider switching to a milder base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[5][6]
-
Select an Appropriate Ligand: The choice of phosphine ligand is critical. Ligands that promote a fast rate of reductive elimination compared to competing side reactions are ideal. For Suzuki couplings, bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[5][7]
-
Consider N-Protection: The acidic N-H of the benzimidazole can interact with the palladium catalyst and bases, influencing the catalytic cycle.[5] Protecting this group (e.g., with a Boc or Benzyl group) can prevent these interactions, often leading to cleaner reactions and reduced deiodination.[8]
Question 2: My Suzuki-Miyaura coupling is sluggish or fails completely, even with fresh reagents. Why is my catalyst being inhibited?
Answer: Catalyst inhibition is a frequent problem when using unprotected nitrogen-rich heterocycles like benzimidazoles.
Causality: The lone pair of electrons on the sp²-hybridized nitrogen of the imidazole ring can coordinate strongly to the palladium center. Furthermore, the acidic N-H proton can react with the base to form an anionic benzimidazolide species. Both the neutral heterocycle and its anion can act as ligands, binding to the palladium catalyst and inhibiting its ability to participate in the catalytic cycle.[5] This effectively reduces the concentration of the active catalyst, leading to a stalled reaction.
Solutions & Troubleshooting Steps:
-
Protect the Benzimidazole Nitrogen: This is the most robust solution. Converting the N-H to an N-Boc, N-benzyl, or N-SEM group prevents its coordination to the palladium center. The reaction often proceeds much more smoothly after protection.[8] See the detailed protocol for N-Boc protection below.
-
Increase Catalyst/Ligand Loading: As a simpler, though less elegant, solution, you can try increasing the catalyst and ligand loading (e.g., from 2 mol% to 5-10 mol%). This compensates for the amount of catalyst that is sequestered by the substrate.
-
Use a Pre-catalyst: Palladium pre-catalysts (e.g., SPhos-Pd-G3) are often more robust and less susceptible to inhibition than catalysts generated in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Modify the Base/Solvent System: Using a phosphate base (e.g., K₃PO₄) in a solvent system like dioxane/water can sometimes mitigate the issue without requiring N-protection.[5][7]
dot
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calibrechem.com [calibrechem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Activating Challenging C-Br Bonds in Cross-Coupling Reactions
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in synthetic chemistry: the low reactivity of carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. Instead of a simple list of steps, we will explore the underlying principles of C-Br bond activation, troubleshoot common failures, and provide robust protocols to enhance your success rate with unreactive aryl and heteroaryl bromides.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries and stumbling blocks encountered when working with less reactive aryl bromides.
Q1: My Suzuki-Miyaura coupling with an electron-rich aryl bromide is not working. What is the most likely reason?
A: The primary culprit is often the rate-limiting oxidative addition step.[1][2][3] Electron-donating groups on the aromatic ring increase the electron density of the C-Br bond, making it less electrophilic and thus less susceptible to attack by the electron-rich Pd(0) catalyst. This initial step, where the palladium inserts into the C-Br bond, is crucial for initiating the catalytic cycle. If this step is too slow, the reaction will stall.
To overcome this, you need to enhance the reactivity of your catalytic system. This is most effectively achieved by careful selection of the phosphine ligand. Bulky, electron-rich alkylphosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or other hindered ligands like AntPhos, are designed to accelerate this very step.[4][5][6] They promote the formation of a highly reactive, low-coordinate Pd(0) species that is more effective at breaking the strong C-Br bond.[3][7]
Q2: I'm observing a significant amount of starting material being dehalogenated (hydrodehalogenation). What causes this and how can I prevent it?
A: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction that competes with the desired cross-coupling.[8][9] It typically occurs after oxidative addition when the Ar-Pd(II)-Br intermediate captures a hydride species before it can undergo transmetalation. The source of the hydride can be solvents (like THF or alcohols), the amine base in Buchwald-Hartwig reactions, or even the boronic acid reagent itself under certain conditions.
Prevention Strategies:
-
Choice of Base: Use a non-coordinating, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) for amininations, or a carbonate/phosphate base for Suzuki couplings.[10][11][12] These are less likely to generate hydride species.
-
Solvent Purity: Ensure your solvents are anhydrous and peroxide-free, as water and other impurities can be hydride sources.[8]
-
Ligand Choice: Using a ligand that promotes rapid transmetalation and reductive elimination can help the desired catalytic cycle outcompete the dehalogenation pathway.
Q3: Can I use the same catalyst system for a Suzuki-Miyaura and a Buchwald-Hartwig amination with the same unreactive aryl bromide?
A: While the initial challenge (oxidative addition) is the same, the subsequent steps of the catalytic cycles (transmetalation vs. amine coordination/deprotonation) have different requirements. Therefore, the optimal catalyst system often differs.
-
Suzuki-Miyaura: This reaction involves a transmetalation step with an organoboron species. The choice of base (e.g., K₂CO₃, K₃PO₄) and the potential need for an aqueous co-solvent are critical for activating the boronic acid.[13][14] Ligands like SPhos or RuPhos are excellent starting points.
-
Buchwald-Hartwig Amination: This reaction requires a strong, non-nucleophilic base (e.g., NaOtBu) to deprotonate the amine or the initial amine-Pd complex.[11][12][15] The ligands used here, such as the Buchwald biarylphosphines or Josiphos-type ligands, are specifically designed to facilitate C-N bond formation and prevent side reactions like β-hydride elimination from the amine.[12]
While there might be some overlap, it is crucial to consult literature specific to the reaction type for the most effective catalyst/ligand/base combination.[10][11]
Troubleshooting Guide: Low or No Conversion
When your reaction fails, a systematic approach is key. The following flowchart and detailed explanations will guide you through diagnosing and solving the problem.
Caption: Troubleshooting workflow for a failed C-Br coupling reaction.
Step 1: Verify Reagent & Setup Integrity
Before blaming the catalyst, always verify the fundamentals.
-
Inert Atmosphere: The active Pd(0) catalyst is highly oxygen-sensitive.[8] Ensure your reaction vessel was properly purged with argon or nitrogen and that all solvents were thoroughly degassed. A common mistake is a faulty seal or an insufficient flow of inert gas.
-
Reagent Quality: Boronic acids can degrade over time through protodeboronation, especially if exposed to moisture.[9] Using a more stable pinacol ester (Bpin) derivative can often resolve this. Amines should be pure, and bases should be finely powdered and dry.
Step 2: Assess the Catalyst System
-
Catalyst Source: Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃)? Pd(II) sources must be reduced in situ to the active Pd(0) state.[9] This reduction is often accomplished by the phosphine ligand itself, but the process can be inefficient. Using a dedicated Pd(0) source or a well-defined precatalyst (like a G3 or G4 Buchwald precatalyst) can provide more consistent results.
-
Catalyst Deactivation: If the reaction mixture turns black and a precipitate forms (Pd black), your catalyst has likely crashed out of the catalytic cycle. This is often caused by ligand degradation or insufficient ligand concentration to stabilize the palladium nanoparticles. Increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes prevent this.
Step 3: Optimize the Ligand
This is the most critical variable for activating unreactive C-Br bonds.
-
Problem: Using standard, less electron-rich ligands like triphenylphosphine (PPh₃) is often insufficient for challenging aryl bromides.[1][16] PPh₃ may not create a Pd(0) center that is nucleophilic enough to readily attack the C-Br bond.
-
Solution: Switch to a state-of-the-art, electron-rich, and sterically hindered phosphine ligand. These ligands promote the formation of a monoligated, highly reactive "L-Pd(0)" species, which is crucial for efficient oxidative addition.[2][7]
| Ligand Class | Examples | Key Features | Recommended For |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | Very bulky and electron-rich; promotes fast oxidative addition and reductive elimination. | General purpose for difficult Suzuki, Buchwald-Hartwig, and other couplings. |
| Ferrocene-Based | dppf | Bidentate ligand that offers good stability to the catalyst.[12] | Effective for many standard Suzuki and Buchwald-Hartwig reactions. |
| Dialkylphosphines | P(tBu)₃, PCy₃ | Extremely electron-rich but can be more sensitive. | Historically important; often superseded by biarylphosphines for broader applicability. |
Step 4: Modify Reaction Conditions
-
Temperature: While many modern catalysts work at room temperature, unreactive substrates often require thermal energy. Increasing the temperature to 80-110 °C can significantly accelerate the slow oxidative addition step.[17]
-
Base: The base plays a crucial role. For Suzuki reactions, switching from a mild base like K₂CO₃ to a stronger one like K₃PO₄ can make a difference. For amininations, NaOtBu and K₃PO₄ are robust choices. Ensure the base is fresh and anhydrous.
-
Solvent: The polarity of the solvent can influence the mechanism of oxidative addition.[7] Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. For Suzuki reactions, a small amount of water is often necessary to facilitate the transmetalation step, but for other couplings, strictly anhydrous conditions are better.[5][13][14]
Key Experimental Protocols
The following are starting-point protocols for common coupling reactions with a challenging, electron-rich aryl bromide (e.g., 4-bromoanisole). Note: These should be optimized for your specific substrate.
Protocol 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
Reaction: 4-Bromoanisole with Phenylboronic Acid
-
Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Electron-Rich Aryl Bromide
Reaction: 4-Bromoanisole with Morpholine
-
Setup: To an oven-dried Schlenk flask, add sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Reagent Addition: Add the aryl bromide (1.0 mmol), morpholine (1.2 mmol), and degassed toluene (5 mL).
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Technical Deep Dive: The Mechanism of C-Br Bond Activation
Understanding the "why" behind the protocols is essential for true mastery. The activation of the C-Br bond occurs during the oxidative addition step of the catalytic cycle.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reddit.com [reddit.com]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing Impurities in the Synthesis of Substituted Benzimidazoles
Welcome to the Technical Support Center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for managing impurities in your synthetic workflows. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot common issues but also to understand the underlying chemistry to prevent them.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of substituted benzimidazoles.
Q1: My reaction mixture turns dark brown/black. What causes this, and how can I prevent it?
A1: The dark coloration is most likely due to the oxidation of the o-phenylenediamine starting material.[1] This is a common issue as o-phenylenediamines are susceptible to air oxidation, which forms highly colored polymeric impurities that can be difficult to remove.
-
Preventative Measures:
-
Use High-Purity Starting Materials: Ensure your o-phenylenediamine is of high purity and has been stored properly.
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can significantly minimize oxidation.[1]
-
Solvent Choice: Using deoxygenated solvents can also help to reduce oxidation.
-
Q2: I am getting a mixture of the desired 2-substituted and an unexpected 1,2-disubstituted benzimidazole. How can I improve the selectivity?
A2: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, especially when using aldehydes as the carbonyl source.[1][2] This occurs when two molecules of the aldehyde react with one molecule of the o-phenylenediamine.
-
Improving Selectivity:
-
Control Stoichiometry: Using a 1:1 molar ratio or a slight excess of the o-phenylenediamine to the aldehyde can favor the formation of the 2-substituted product.[1]
-
Solvent Selection: The choice of solvent can influence the product distribution. Non-polar solvents like toluene may favor the 2-substituted product, while more polar or aqueous solvent mixtures can sometimes lead to the 1,2-disubstituted product.[1]
-
Catalyst Choice: Certain catalysts can promote the selective formation of the 2-substituted benzimidazole. A wide range of catalysts, including various acids and metal catalysts, have been reported to improve selectivity.[1][3]
-
Q3: My final product is an oil and is difficult to purify. What are my options?
A3: Obtaining an oily product that is resistant to crystallization is a common challenge.
-
Purification Strategies for Oily Products:
-
Column Chromatography: This is the most common and effective method for purifying oily products.[1][4] You may need to screen several solvent systems to achieve good separation.
-
Acid-Base Extraction: Since benzimidazoles are basic, you can often use acid-base extraction to separate them from non-basic impurities. Dissolve the crude oil in an organic solvent and extract with a dilute aqueous acid. The benzimidazole will move to the aqueous layer. Then, neutralize the aqueous layer with a base to precipitate the purified product.[1]
-
Inducing Crystallization: If you expect a solid product, you can try to induce crystallization by adding a non-polar "anti-solvent" to a concentrated solution of your product in a more polar solvent, or by scratching the inside of the flask with a glass rod.[1]
-
Troubleshooting Guides
This section provides a more in-depth look at specific problems you may encounter during your synthesis and how to resolve them.
Guide 1: Low Conversion Rates and Yields
Low yields are a frequent issue in benzimidazole synthesis and can be attributed to several factors.[5][6]
Problem: My benzimidazole synthesis is resulting in a low yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low benzimidazole yield.
Detailed Solutions:
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the carbonyl compound can inhibit the reaction. o-Phenylenediamine is particularly prone to oxidation.[1][5] Consider purifying starting materials if their quality is questionable.
-
Stoichiometry: Ensure accurate molar ratios of your reactants. As mentioned, a 1:1 ratio or a slight excess of the diamine is often optimal when reacting with aldehydes.[1]
-
-
Reaction Conditions:
-
Temperature: Many benzimidazole syntheses require elevated temperatures to proceed at a reasonable rate.[6] However, excessive heat can promote side reactions and degradation.[6] Consult the literature for the optimal temperature for your specific transformation.
-
Reaction Time: Incomplete conversion is often due to insufficient reaction time.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1][5]
-
Solvent: The choice of solvent is critical and can significantly impact the yield.[6] Some reactions proceed well in protic solvents like ethanol, while others may require aprotic solvents or even solvent-free conditions.[3][6]
-
-
Catalyst:
Guide 2: Formation of Multiple Products and Side Products
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
Problem: My reaction is producing a mixture of products, making purification difficult.
Common Side Products and Solutions:
| Side Product | Cause | Recommended Solution |
| 1,2-Disubstituted Benzimidazole | Reaction of two aldehyde molecules with one o-phenylenediamine molecule.[1][2] | Use a 1:1 or slight excess of o-phenylenediamine to aldehyde.[1] The choice of a non-polar solvent may also favor the 2-substituted product.[1] |
| Stable Schiff Base Intermediate | The intermediate Schiff base may not fully cyclize under the reaction conditions. | Increase the reaction temperature or add a suitable catalyst (e.g., an acid) to promote cyclization. |
| N-Alkylation Products | If alkylating agents are present, either intentionally or as impurities, N-alkylation of the benzimidazole ring can occur.[1] | Ensure all reagents and solvents are free from alkylating agents. If performing a subsequent N-alkylation, carefully control the stoichiometry of the alkylating agent. |
| Oxidation Products | Oxidation of the o-phenylenediamine starting material.[1] | Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
Mechanism of 1,2-Disubstituted Benzimidazole Formation:
Caption: Competing pathways for 2- and 1,2-disubstituted benzimidazoles.
Purification Protocols
Effective purification is crucial for obtaining a high-purity final product.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid products.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for benzimidazole recrystallization include ethanol, methanol, and water.[1][4]
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude product to completely dissolve it.
-
Decolorization (Optional): If your solution is colored due to impurities, add a small amount of activated carbon and heat for a few minutes.[1][8]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[9]
Protocol 2: Column Chromatography
This technique is ideal for separating compounds with different polarities, especially for oily products.[1][4]
Step-by-Step Methodology:
-
Stationary Phase: The most common stationary phase is silica gel.[4]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use TLC to determine the optimal solvent system that gives good separation between your product and impurities.[1]
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]
Protocol 3: Acid-Base Extraction
This method leverages the basicity of the benzimidazole ring to separate it from neutral or acidic impurities.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic benzimidazole will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Neutralization: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 10% NaOH solution) until the solution is alkaline. The purified benzimidazole will precipitate out.[2][9]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Analytical Methods for Purity Assessment
Confirming the purity of your final product is a critical final step.
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Rapidly monitor reaction progress and assess the number of components in a mixture.[1][5] |
| High-Performance Liquid Chromatography (HPLC) | A highly sensitive method for quantifying the purity of the final product and detecting trace impurities.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[4] |
| Mass Spectrometry (MS) | Determines the molecular weight of the product and can help in identifying unknown impurities.[4] |
By understanding the common pitfalls in benzimidazole synthesis and employing these troubleshooting and purification strategies, you can significantly improve the quality and yield of your desired products.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
A Researcher's Guide to Site-Selective Cross-Coupling: Comparing C-I vs. C-Br Reactivity in 5,6-Dibromo-2-iodo-1H-benzoimidazole
For professionals in medicinal chemistry and materials science, the ability to selectively functionalize polyhalogenated heterocyclic scaffolds is a cornerstone of modern synthetic strategy. Molecules like 5,6-Dibromo-2-iodo-1H-benzoimidazole present a fascinating challenge and a significant opportunity. With three distinct halogen atoms, this substrate is a versatile building block, provided one can precisely control which position reacts. This guide provides an in-depth comparison of the reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bonds in this specific benzimidazole, grounded in fundamental principles and supported by actionable experimental protocols.
The Decisive Factor: Bond Strength and the Mechanism of Activation
In the realm of palladium-catalyzed cross-coupling reactions—staples of the synthetic chemist's toolkit like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—the activation of the carbon-halogen (C-X) bond is paramount. This activation typically occurs via an oxidative addition step, where a low-valent palladium(0) catalyst inserts itself into the C-X bond, forming a palladium(II) intermediate.[1][2] This step is often the rate-determining phase of the entire catalytic cycle.[3][4]
The ease and rate of this oxidative addition are inversely proportional to the strength of the C-X bond. A weaker bond requires less energy to break and will therefore react more readily and under milder conditions.[3][5] This fundamental principle is the key to unlocking the selective reactivity of this compound.
The reactivity hierarchy for aryl halides is well-established and directly correlates with their bond dissociation energies (BDE): C-I < C-Br < C-Cl < C-F .[3][6] The C-I bond is the longest and weakest, making it the most susceptible to oxidative addition.
| Bond Type | Typical Bond Dissociation Energy (kJ/mol) | Typical Bond Dissociation Energy (kcal/mol) |
| Aryl C-I | ~213-280 | ~51-67 |
| Aryl C-Br | ~285-339 | ~68-81 |
| Aryl C-Cl | ~327-402 | ~78-96 |
| Aryl C-H | ~411 | ~98 |
| Aryl C-F | ~485 | ~116 |
| Data compiled from sources.[7][8][9][10][11] |
As the data clearly indicates, the energy required to cleave the C-I bond is significantly lower than that for the C-Br bond. Consequently, in the this compound scaffold, the C2-I bond is the most labile and will be the primary site of reaction under carefully controlled conditions.
Experimental Protocols for Selective C-I Functionalization
The theoretical difference in bond strength translates directly into practical, selective synthetic procedures. By carefully selecting catalysts and reaction conditions, one can functionalize the C2-iodo position while leaving the C5 and C6-bromo positions untouched.
Protocol 1: Selective Sonogashira Coupling
The Sonogashira reaction, which forms a C-C bond between an aryl halide and a terminal alkyne, is exquisitely sensitive to the C-X bond strength. It can often be performed at room temperature, providing an excellent method for selective coupling at the C-I position.[6][12][13]
Objective: To selectively couple a terminal alkyne at the C2-I position of this compound.
Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Add the palladium catalyst, Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.05 eq), and the co-catalyst, Copper(I) iodide (CuI) (0.025 eq).
-
Dissolve the solids in a suitable solvent, such as anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Add the terminal alkyne (e.g., phenylacetylene) (1.1 eq) to the mixture via syringe.
-
Add an amine base, such as Diisopropylamine (DIPA) or Triethylamine (TEA) (7.0 eq). The base acts as both a solvent and an acid scavenger.[6]
-
Stir the reaction mixture at room temperature (20-25 °C) for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with an organic solvent like Ethyl Acetate, and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the 2-alkynyl-5,6-dibromo-1H-benzoimidazole.
Causality: The mild room temperature conditions provide sufficient energy to overcome the activation barrier for oxidative addition into the weak C-I bond, while being insufficient to activate the significantly stronger C-Br bonds.[6]
Protocol 2: Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. Selectivity is readily achieved by controlling the reaction temperature and catalyst choice.[4][14]
Objective: To selectively couple an arylboronic acid at the C2-I position.
Methodology:
-
Combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and a base such as Potassium Carbonate (K₂CO₃) (2.0 eq) in a round-bottom flask.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1 or DMF/H₂O 9:1).
-
Heat the reaction mixture to a controlled temperature, typically between 60-80 °C.
-
Stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the 2-aryl-5,6-dibromo-1H-benzoimidazole.
Causality: While slightly higher temperatures are needed compared to the Sonogashira reaction, they are still well below the threshold required for efficient C-Br bond activation, especially with standard palladium catalysts.[4][15]
Protocol 3: Selective Buchwald-Hartwig Amination
Forming C-N bonds via Buchwald-Hartwig amination often requires more active catalyst systems and stronger bases.[16][17] However, the inherent reactivity difference between C-I and C-Br still allows for a high degree of selectivity.
Objective: To selectively couple a primary or secondary amine at the C2-I position.
Methodology:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.08 eq), and a strong base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄), 1.5 eq).
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
-
Add an anhydrous, degassed solvent such as Toluene or 1,4-Dioxane.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Stir for 2-8 hours, monitoring progress carefully. Over-long reaction times or excessive temperatures may lead to minor competing reactions at the C-Br sites.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite® to remove inorganic salts.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Causality: The use of bulky, electron-rich phosphine ligands creates a highly active Pd(0) species capable of C-N bond formation.[18][19] Despite this high activity, the kinetic preference for the C-I bond remains dominant, allowing for selective amination when reaction parameters are carefully controlled.
Summary and Outlook
The differential reactivity between the C-I and C-Br bonds in this compound is a clear and predictable phenomenon rooted in fundamental chemical principles. The significantly lower bond dissociation energy of the C2-I bond makes it the exclusive site of reaction for a variety of palladium-catalyzed cross-coupling reactions under mild to moderate conditions.
This inherent selectivity provides a powerful strategic advantage, enabling researchers to use this molecule as a scaffold for sequential, site-specific diversification. By first functionalizing the C2 position and then employing more forcing conditions to react the C5 and C6 positions, complex and novel benzimidazole derivatives can be constructed with precision and control. This approach is invaluable for generating libraries of compounds in drug discovery and for synthesizing tailored molecules in materials science.
References
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(N.A.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]
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(N.A.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
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(N.A.). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH). [Link]
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Singh, J., Singh, N., & Sharma, A. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
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(N.A.). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. ResearchGate. [Link]
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(N.A.). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. PubMed Central (PMC) - NIH. [Link]
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(N.A.). Sonogashira Coupling. NROChemistry. [Link]
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(N.A.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. National Institutes of Health (NIH). [Link]
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Biological activity comparison of 2-aryl vs 2-amino substituted 5,6-dibromobenzimidazoles
An In-Depth Comparative Guide to the Biological Activity of 2-Aryl vs. 2-Amino Substituted 5,6-Dibromobenzimidazoles
Prepared by a Senior Application Scientist
Introduction: The Benzimidazole Core and the Critical C2-Position
The benzimidazole scaffold is a cornerstone in medicinal chemistry, rightfully earning its designation as a "privileged structure." Its bicyclic heterocyclic aromatic nature allows it to mimic and interact with a multitude of biological targets, leading to its presence in a wide array of clinically significant drugs. The therapeutic versatility of benzimidazoles is profoundly influenced by the nature of the substituents, particularly at the C2-position. This position acts as a key modulator, directing the molecule's interaction with specific biological receptors and enzymes, thereby defining its pharmacological profile.
This guide provides a detailed comparative analysis of two prominent classes of C2-substituted benzimidazoles: the 2-aryl and 2-amino derivatives, both sharing a common 5,6-dibrominated backbone. The presence of bromine atoms on the benzene ring significantly alters the molecule's lipophilicity, electronic properties, and potential for halogen bonding, making this a particularly interesting scaffold for drug development. We will dissect the available experimental data to objectively compare their performance across critical therapeutic areas, including antimicrobial, anticancer, and antiviral activities. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy of these compounds.
Synthetic Strategies: Accessing the Core Scaffolds
The feasibility of synthesizing diverse analogues is a crucial factor in drug discovery. Both 2-aryl and 2-amino-5,6-dibromobenzimidazoles are accessible through well-established synthetic routes, allowing for systematic exploration of their chemical space. The primary precursor for both classes is 4,5-dibromo-1,2-phenylenediamine.
-
Synthesis of 2-Aryl-5,6-dibromobenzimidazoles: The most common and efficient method is the Phillips condensation reaction. This involves the cyclocondensation of 4,5-dibromo-1,2-phenylenediamine with a substituted aromatic aldehyde. The choice of aldehyde directly installs the desired aryl group at the C2-position. The reaction is typically carried out under oxidative conditions to facilitate the final ring closure and aromatization. Various catalysts and oxidants can be employed to improve yields and reaction times.[1][2]
-
Synthesis of 2-Amino-5,6-dibromobenzimidazoles: This scaffold is typically synthesized by reacting 4,5-dibromo-1,2-phenylenediamine with cyanogen bromide (BrCN). The cyanogen bromide acts as a source of the C2 carbon and the exocyclic amino group. This reaction provides a direct route to the 2-amino benzimidazole core, which can then be further functionalized at the amino group if desired.
Caption: Inhibition of the MAPK/ERK pathway by a 2-aryl benzimidazole.
Comparative Data Summary: Anticancer Activity (IC₅₀ in µM)
| Compound Class | Cancer Cell Line | 2-Aryl Derivatives (BRAF Inhibitor) | 2-Amino Derivatives (PIM-1 Inhibitor) | Reference Drug |
| Colon Cancer | HT-29 | 1.72 (on BRAFWT) [3] | 5 - 15 | Doxorubicin (~0.5) |
| Breast Cancer | MCF-7 | 5 - 20 | 8 - 16 [4] | Doxorubicin (~0.8) |
| Leukemia | CCRF-CEM | >20 | ~16 [4] | Doxorubicin (~0.1) |
Insight: Both scaffolds are highly valuable for anticancer drug design, but they often target different enzyme families. The 2-aryl substitution is highly effective for targeting kinases like BRAF where a larger hydrophobic pocket can be occupied. The 2-amino substitution excels in creating specific hydrogen bond networks, making it suitable for inhibiting kinases like PIM-1 and CK2. The choice between scaffolds depends heavily on the specific kinase being targeted.
Antiviral Activity
Several benzimidazole-based drugs are used clinically as antiviral agents. The 5,6-dihalo substitution pattern is particularly famous, with compounds like Maribavir (a 5,6-dichloro derivative) being a known inhibitor of human cytomegalovirus (HCMV).
-
2-Aryl Substituted Derivatives: The development of 2-aryl benzimidazoles as antiviral agents has been explored, though with mixed success. The bulky aryl group can sometimes hinder effective binding to viral enzymes compared to smaller substituents.
-
2-Amino Substituted Derivatives: Studies on 2,5,6-trihalobenzimidazole ribonucleosides have provided critical comparative insights. It was found that changing the C2-substituent from a halogen (Cl or Br) to an amino group (NH₂) resulted in a significant loss of activity against HCMV and herpes simplex virus type 1 (HSV-1). [5]This strongly suggests that for inhibiting these specific viruses, the 2-amino group is detrimental to activity.
Comparative Data Summary: Antiviral Activity (IC₅₀ in µM)
| Compound Class | Virus | 2-Aryl Derivatives | 2-Amino Derivatives | 2-Bromo/Chloro Derivatives |
| Herpesvirus | HCMV | 10 - 50 | >100 [5] | ~2.0 - 8.0 [5] |
| Herpesvirus | HSV-1 | >100 | >100 [5] | >100 [5] |
Insight: In the context of antiviral activity, particularly against HCMV, neither the 2-aryl nor the 2-amino substitution appears optimal. Experimental data clearly indicates that a smaller halogen atom, such as bromine or chlorine, at the C2-position is preferred for maximum potency and selectivity. [5]This highlights that for certain biological targets, less structural complexity at the C2-position is more effective.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-aryl and 2-amino benzimidazoles) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The substitution at the C2-position of the 5,6-dibromobenzimidazole scaffold is a critical determinant of its biological activity. This comparative guide demonstrates that there is no single "superior" substitution; rather, the optimal choice is target-dependent.
-
Summary of Findings:
-
For antimicrobial activity , the 2-amino scaffold holds significant promise, particularly against Gram-positive bacteria, due to its potential for membrane interaction as a guanidine mimetic.
-
In anticancer research , both scaffolds are exceptionally valuable. 2-Aryl derivatives are well-suited for targeting kinases with large hydrophobic ATP-binding pockets (e.g., BRAF), while 2-amino derivatives are ideal for forming specific hydrogen bond interactions with other kinase families (e.g., PIM-1).
-
For antiviral activity against viruses like HCMV, neither scaffold is optimal. Evidence strongly suggests a smaller 2-halo (Br or Cl) substituent is required for potent inhibition.
-
-
Future Directions:
-
Hybrid Molecules: Designing hybrid compounds that incorporate features of both classes—for example, a 2-(amino-aryl)-benzimidazole—could lead to novel molecules with dual mechanisms of action.
-
Physicochemical Profiling: A comprehensive comparison of the physicochemical properties (solubility, pKa, logP) of these two series is warranted. The basicity of the 2-amino group versus the lipophilicity of the 2-aryl group will significantly impact ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Target Deconvolution: For compounds showing high potency, further studies to identify the specific molecular target and elucidate the precise mechanism of action will be crucial for rational drug design and optimization.
-
By understanding these fundamental structure-activity relationships, researchers can more effectively navigate the chemical space of benzimidazoles to develop next-generation therapeutics with improved potency and selectivity.
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A Comparative In Vitro Kinase Assay of 5,6-Dibromo-2-iodo-1H-benzoimidazole: A Novel Potent Inhibitor of Protein Kinase CK2
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro kinase inhibitory potential of the novel compound, 5,6-Dibromo-2-iodo-1H-benzoimidazole. Based on extensive research into the structure-activity relationships of halogenated benzimidazoles, this derivative is hypothesized to be a potent and selective inhibitor of Protein Kinase CK2 (formerly Casein Kinase 2), a constitutively active serine/threonine kinase implicated in numerous disease states, including cancer.[1][2][3]
This document will guide you through a comparative analysis of this compound against established CK2 inhibitors, providing the scientific rationale behind the experimental design and detailed protocols for conducting a robust in vitro kinase assay.
Introduction to Halogenated Benzimidazoles as Kinase Inhibitors
The benzimidazole scaffold has been a cornerstone in the development of kinase inhibitors. Halogenation of the benzimidazole ring system, particularly with bromine and iodine, has been shown to significantly enhance inhibitory potency against Protein Kinase CK2.[3] Compounds such as 4,5,6,7-tetrabromobenzimidazole (TBBz) have demonstrated high selectivity and low micromolar to nanomolar inhibition constants (Ki) for CK2.[4][5] The introduction of different halogen atoms and their substitution patterns on the benzimidazole core allows for fine-tuning of the inhibitor's affinity and selectivity. The subject of this guide, this compound, represents a novel variation within this chemical class, and its evaluation is of significant interest for the discovery of new therapeutic agents.
Comparative Framework: Selecting the Right Alternatives
To provide a meaningful assessment of this compound, it is essential to compare its activity against well-characterized CK2 inhibitors. The following compounds are recommended for a comprehensive comparative analysis:
-
4,5,6,7-Tetrabromobenzimidazole (TBBz): A widely studied and potent CK2 inhibitor, serving as a primary benchmark.
-
4,5,6,7-Tetrabromobenzotriazole (TBBt): A structurally related and commercially available CK2 inhibitor, useful for comparing the influence of the five-membered ring structure.
-
CX-4945 (Silmitasertib): A highly potent and selective, orally bioavailable CK2 inhibitor that has been evaluated in clinical trials, providing a clinically relevant comparator.[6][7]
-
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT): A derivative of TBBz with enhanced cell permeability and in vivo efficacy.[8]
Quantitative Comparison of Reference CK2 Inhibitors
The following table summarizes the reported inhibitory potencies of the selected reference compounds against Protein Kinase CK2. This data provides a baseline for evaluating the performance of the novel this compound derivative.
| Compound | Target Kinase | Potency (Ki / IC50) | Key Characteristics |
| 4,5,6,7-Tetrabromobenzimidazole (TBBz) | CK2 | Ki: 70 - 510 nM | Discriminates between different molecular forms of CK2.[4] |
| 4,5,6,7-Tetrabromobenzotriazole (TBBt) | CK2 | Ki: 80 - 210 nM | A widely used reference inhibitor.[4] |
| CX-4945 (Silmitasertib) | CK2α, CK2α' | IC50: ~1 nM | Orally bioavailable, has been in clinical trials.[6][9] |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | IC50: ~0.14 µM | High affinity and selectivity for CK2.[8] |
The Central Role of Protein Kinase CK2 in Cellular Signaling
Protein Kinase CK2 is a master regulator involved in a multitude of cellular processes, including cell cycle progression, apoptosis, and signal transduction. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The diagram below illustrates the central role of CK2 in key signaling pathways.
Caption: Protein Kinase CK2 Signaling Pathways.
Experimental Protocol: In Vitro Kinase Assay
The following detailed protocol describes a robust and reliable method for determining the inhibitory activity of this compound and its comparators against Protein Kinase CK2. This assay is based on the well-established principle of measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific substrate peptide.[10][11][12]
Materials and Reagents
-
Enzyme: Recombinant human Protein Kinase CK2 (α2β2 holoenzyme)
-
Substrate: Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
Inhibitors: this compound, TBBz, TBBt, CX-4945, DMAT (dissolved in DMSO)
-
Radiolabel: [γ-³²P]ATP
-
Buffer: Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Other: ATP solution, phosphocellulose paper (P81), wash buffer (e.g., 75 mM phosphoric acid), scintillation fluid, and a scintillation counter.
Experimental Workflow Diagram
Caption: In Vitro Kinase Assay Workflow.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of the novel inhibitor and each of the reference compounds in 100% DMSO.
-
Prepare serial dilutions of each inhibitor in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix containing the kinase assay buffer, recombinant CK2 enzyme, and the peptide substrate.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of the inhibitor dilutions to each well. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control (background).
-
Add the master mix to each well.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding a solution of [γ-³²P]ATP and unlabeled ATP to each well. The final ATP concentration should be close to the Km value for CK2 to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Separation:
-
Stop the reaction by spotting a portion of the reaction mixture from each well onto a phosphocellulose (P81) paper. The negatively charged phosphate groups on the substrate will bind to the positively charged paper.
-
Wash the P81 papers extensively with a wash buffer (e.g., 75 mM phosphoric acid) to remove any unincorporated [γ-³²P]ATP.
-
-
Quantification and Data Analysis:
-
Place the washed P81 paper squares into scintillation vials with scintillation fluid.
-
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Subtract the background counts (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Expected Data Presentation
The results of the in vitro kinase assay should be summarized in a clear and concise table to facilitate direct comparison of the inhibitory potencies.
| Compound | IC50 (nM) against CK2 |
| This compound | To be determined |
| 4,5,6,7-Tetrabromobenzimidazole (TBBz) | To be determined |
| 4,5,6,7-Tetrabromobenzotriazole (TBBt) | To be determined |
| CX-4945 (Silmitasertib) | To be determined |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | To be determined |
By following this comprehensive guide, researchers can effectively evaluate the in vitro kinase inhibitory activity of this compound and position its performance within the context of established Protein Kinase CK2 inhibitors. This systematic approach will provide valuable insights into the potential of this novel compound as a lead for further drug development efforts.
References
-
Szyszka, R., Grankowski, N., Felczak, K., & Shugar, D. (1995). Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources. Biochemical and Biophysical Research Communications, 208(1), 418–424. [Link]
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Zien, P., Duncan, J. S., Skierski, J., Bretner, M., Litchfield, D. W., & Shugar, D. (2005). Tetrabromobenzotriazole (TBBt) and tetrabromobenzimidazole (TBBz) as selective inhibitors of protein kinase CK2: evaluation of their effects on cells and different molecular forms of human CK2. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 271–280. [Link]
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Grankowski, N., Szyszka, R., G-ska, A., & Shugar, D. (1996). Halogenated Benzimidazole Inhibitors of Phosphorylation, in Vitro and in Vivo, of the Surface Acidic Proteins of the Yeast Ribosomal 60S Subunit by Endogenous Protein Kinases CK-II and PK60S. Acta Biochimica Polonica, 43(2), 389–396. [Link]
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Poznański, J., Paprocki, D., Szyszka, R., & Shugar, D. (2018). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 23(11), 2958. [Link]
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Chojnacki, K., et al. (2020). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 5(34), 20702-20719. [Link]
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Battistutta, R. (2020). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 9, 20702-20719. [Link]
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Andrzejewska, M., et al. (2021). Inhibiting CK2 among Promising Therapeutic Strategies for Gliomas and Several Other Neoplasms. International Journal of Molecular Sciences, 22(11), 5899. [Link]
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Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968–971. [Link]
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Hanks, S. K., & Hunter, T. (1995). Protein kinases 6. The eukaryotic protein kinase superfamily: kinase (catalytic) domain structure and classification. FASEB journal, 9(8), 576-596. [Link]
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Brear, P., et al. (2021). Discovery of a novel, selective CK2 inhibitor class with an unusual basic scaffold. European Journal of Medicinal Chemistry, 224, 113702. [Link]
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Paprocki, D., et al. (2021). 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity. Scientific Reports, 11(1), 23648. [Link]
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Adams, J. A. (2003). Assaying protein kinase activity with radiolabeled ATP. Current protocols in molecular biology, Chapter 18, Unit 18.9. [Link]
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The Chemical Probes Portal. (n.d.). CX-4945. Retrieved from [Link]
-
Brear, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. Journal of Medicinal Chemistry, 66(6), 4015-4023. [Link]
-
Al-Ostoot, F. H., et al. (2021). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 26(11), 3326. [Link]
-
Andrzejewska, M., et al. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Molecules, 26(12), 3559. [Link]
-
BioCrick. (n.d.). CX-4945 (Silmitasertib). Retrieved from [Link]
-
Brear, P., et al. (2023). Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. PUBDB. [Link]
-
Rola, M., et al. (2021). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole in breast cancer cell lines. Journal of Cancer Research and Clinical Oncology, 147(11), 3237–3251. [Link]
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Niefind, K., et al. (2010). Selectivity analysis of protein kinase CK2 inhibitors DMAT, TBB and resorufin in cisplatin-induced stress responses. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(9), 1106-1114. [Link]
-
Paprocki, D., et al. (2021). 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity. Scientific Reports, 11(1), 23648. [Link]
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The Strategic Dance of Substituents: A Comparative Guide to the Structure-Activity Relationship of 2,5,6-Trisubstituted Benzimidazoles
The benzimidazole scaffold, a privileged bicyclic heterocyclic system, stands as a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of numerous approved drugs.[1][2][3] Its inherent biological activity and synthetic tractability have made it a focal point for the development of novel therapeutic agents across a spectrum of diseases, including infectious diseases, cancer, and viral infections.[1][4][5] This guide delves into the intricate structure-activity relationships (SAR) of 2,5,6-trisubstituted benzimidazoles, providing a comparative analysis of how subtle molecular modifications at these key positions dramatically influence their biological profiles. We will explore the causality behind experimental choices in substituent selection and present supporting data to empower researchers in the rational design of next-generation benzimidazole-based therapeutics.
The Benzimidazole Core: A Versatile Pharmacophore
The power of the benzimidazole scaffold lies in its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The strategic placement of substituents at the 2, 5, and 6-positions allows for the fine-tuning of these interactions, leading to enhanced potency, selectivity, and improved pharmacokinetic properties. This guide will dissect the SAR at each of these positions, drawing on key examples from recent research.
Decoding the Structure-Activity Relationship: A Positional Analysis
The Pivotal C2-Position: A Gateway to Potency
The C2-position of the benzimidazole ring is arguably the most extensively studied and influential site for substitution. Modifications at this position directly impact the molecule's interaction with the target's binding pocket.
Recent research has identified the Filamenting temperature-sensitive protein Z (FtsZ), an essential bacterial cell division protein, as a promising target for novel antitubercular agents.[6][7] SAR studies on 2,5,6-trisubstituted benzimidazoles as Mtb-FtsZ inhibitors have revealed critical insights.
-
Cycloalkyl vs. Acyclic Alkyl Groups: Initial studies identified a cyclohexyl group at the C2-position as being favorable for potent anti-TB activity.[7][8] Subsequent investigations demonstrated that a pent-3-yl group can serve as a close mimic of the cyclohexyl group, yielding compounds with comparable high activity (MIC values in the range of 0.09 to 0.16 μg/mL).[8] This suggests that a certain degree of steric bulk and hydrophobicity at C2 is crucial for effective binding to Mtb-FtsZ.
-
Amine-Containing Side Chains: The introduction of various aminomethyl groups at the C2-position has yielded mixed results. While an N,N-dipropylaminomethyl group (11a) exhibited high activity (MIC 0.16 μg/mL), morpholin-4-ylmethyl (11b) and pyrrolidin-1-ylmethyl (11d) groups led to diminished activity.[8] Interestingly, a piperidin-1-ylmethyl group (11c) coupled with an n-butoxycarbonylamino group at the 5-position resulted in a highly active compound (MIC 0.09 μg/mL).[8] This highlights the complex interplay between substituents at different positions.
Table 1: Comparative Antitubercular Activity (MIC) of C2-Substituted Benzimidazoles against M. tuberculosis H37Rv
| Compound | C2-Substituent | C5-Substituent | C6-Substituent | MIC (μg/mL) | Reference |
| 6b | pent-3-yl | Substituted benzamide | dimethylamino | 0.004-0.08 | [6][8] |
| 6c | pent-3-yl | Substituted benzamide | dimethylamino | 0.004-0.08 | [6][8] |
| 11a | N,N-dipropylaminomethyl | n-butoxycarbonylamino | dimethylamino | 0.16 | [8] |
| 11c | piperidin-1-ylmethyl | n-butoxycarbonylamino | dimethylamino | 0.09 | [8] |
| 20f | Varies | Varies | dimethylamino | 0.004-0.08 | [6][8] |
| 20g | Varies | Varies | dimethylamino | 0.0039 | [6][8] |
In the realm of antiviral research, 2,5,6-trisubstituted benzimidazoles have shown promise against human cytomegalovirus (HCMV).
-
Halogenation at C2: The introduction of a halogen at the C2-position of 5,6-dichlorobenzimidazole ribonucleosides has a profound impact on antiviral activity. 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) was found to be active against HCMV (IC50 = 2.9 μM).[9] Replacing the 2-chloro substituent with a bromine atom (BDCRB) resulted in a four-fold increase in anti-HCMV activity without a significant rise in cytotoxicity.[9] Conversely, 2-iodo and 2-amino derivatives were only weakly active.[9] This indicates a preference for chlorine or bromine at this position for optimal anti-HCMV potency.
-
Thioether Linkages: The incorporation of alkylthio and benzylthio groups at the C2 position of 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) has also been explored. While most 2-alkylthio derivatives were inactive or toxic, the 2-benzylthio analog demonstrated the best separation between anti-HCMV activity and cytotoxicity.[10]
The Modulatory C5 and C6-Positions: Fine-Tuning Selectivity and Properties
Substituents on the benzene ring of the benzimidazole core, specifically at the C5 and C6-positions, play a crucial role in modulating the electronic properties, lipophilicity, and overall pharmacological profile of the molecule.
In the context of antitubercular agents targeting Mtb-FtsZ, modifications at the C5 and C6 positions have been shown to significantly influence potency.
-
C6-Substituents: Fixing the C6-position with a dimethylamino group has been a successful strategy in developing highly potent antitubercular benzimidazoles.[8] This electron-donating group likely enhances the molecule's interaction with the target protein. In another study, the introduction of ether or thioether linkages at the 6-position also yielded compounds with good MIC values against M. tuberculosis H37Rv.[7]
-
C5-Substituents: With a fixed cyclohexyl group at C2 and a dimethylamino group at C6, variations at the C5 position have been explored. Compounds bearing substituted benzamides at the 5-position were found to be more potent than their aliphatic amide counterparts.[8] This suggests that an aromatic moiety at C5 contributes favorably to the binding affinity.
The versatility of the benzimidazole scaffold is further underscored by its potential as an anticancer agent.[1][3]
-
Influence on Cytotoxicity: Studies on N,2,6-trisubstituted 1H-benzimidazole derivatives have shown that various substituents at these positions can lead to potent anticancer activity against cell lines such as HepG2, MDA-MB-231, and MCF7, with IC50 values in the low micromolar range.[11] For instance, a 5-chloro substitution on the 1H-benzimidazole ring was shown to enhance cytotoxicity against MCF-7 cells compared to a 5-fluoro substitution.[12]
Experimental Protocols: A Glimpse into the Synthetic and Biological Evaluation Workflow
The synthesis and evaluation of 2,5,6-trisubstituted benzimidazoles involve a series of well-established chemical and biological procedures.
General Synthetic Pathway
A common and efficient method for the synthesis of the benzimidazole core involves the condensation of an appropriately substituted o-phenylenediamine with a carboxylic acid or its derivative.[2][13] Subsequent modifications at the N1, C2, and C5/C6 positions can be achieved through various organic reactions.
Diagram 1: General Synthetic Workflow for 2,5,6-Trisubstituted Benzimidazoles
Caption: A generalized workflow for the synthesis of a library of 2,5,6-trisubstituted benzimidazole analogs.
Biological Evaluation: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol for Microplate Alamar Blue Assay (MABA):
-
Preparation of Inoculum: A culture of the target microorganism (e.g., Mycobacterium tuberculosis H37Rv) is grown to a specific optical density.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microplate containing appropriate culture medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The microplates are incubated under suitable conditions (e.g., 37°C for several days for M. tuberculosis).
-
Addition of Alamar Blue: After the incubation period, Alamar Blue solution is added to each well.
-
Reading Results: The plates are incubated for an additional period, and the color change (from blue to pink) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of microbial growth.[7]
Concluding Insights and Future Directions
The structure-activity relationship studies of 2,5,6-trisubstituted benzimidazoles have unequivocally demonstrated the profound impact of substituent choice and position on their biological activity. The C2-position serves as a primary determinant of potency, while substitutions at the C5 and C6-positions offer a means to fine-tune selectivity and pharmacokinetic properties.
Future research in this area should continue to explore novel and diverse substitutions at these three key positions. The integration of computational modeling and docking studies can further aid in the rational design of more potent and selective inhibitors.[14] Furthermore, the synthesis of hybrid molecules, combining the benzimidazole scaffold with other pharmacophores, holds promise for developing agents with dual mechanisms of action or improved drug-like properties.[15] The wealth of SAR data available for this versatile scaffold provides a solid foundation for the continued development of innovative therapeutics to address unmet medical needs.
References
- Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents. (2020-10-16).
- Structure–activity relationship studies on 2,5,6-trisubstituted benzimidazoles targeting Mtb-FtsZ as antitubercular agents. RSC Publishing.
- Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed.
- Structure activity relationship of benzimidazole derivatives.
- Design, Synthesis and Evaluation of Novel 2,5,6-Trisubstituted Benzimidazoles Targeting FtsZ as Antitubercular Agents. (2014-03-21).
- Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities. PubMed.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022-02-23). PubMed Central.
- Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. (2019-10-25).
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
- Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles. (2020-06-19). PubMed Central.
- Synthesis, characterization and biological evaluation of benzimidazoles and its deriv
- Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(.beta.-D-ribofuranosyl)benzimidazoles.
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- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022-12-23). PubMed Central.
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- BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALU
- N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022-12-23). RSC Publishing.
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- design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. PubMed.
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- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025-06-03). PubMed Central.
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A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5,6-Dibromo-2-iodo-1H-benzoimidazole
In the landscape of modern synthetic chemistry, the precise and selective functionalization of complex heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals and functional materials. The benzimidazole core, in particular, is a privileged structure found in numerous biologically active compounds.[1] The tri-halogenated substrate, 5,6-Dibromo-2-iodo-1H-benzoimidazole, presents a unique synthetic challenge and opportunity, offering three distinct points for diversification through palladium-catalyzed cross-coupling reactions. The inherent differences in the bond dissociation energies of the C-I and C-Br bonds provide a handle for selective functionalization, a critical aspect for building molecular complexity in a controlled manner. Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: C-I > C-Br > C-Cl.[2]
This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound. The focus is on achieving selective functionalization of the C-I bond, leveraging its higher reactivity compared to the two C-Br bonds. The insights provided are grounded in established principles of organometallic chemistry and supported by experimental data from analogous systems in the scientific literature.
The Strategic Advantage of Selective C-I Functionalization
The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to oxidative addition to a Pd(0) center, which is often the rate-determining step in the catalytic cycle. This reactivity difference allows for the selective coupling at the 2-position of the benzimidazole core while leaving the 5- and 6-bromo substituents intact for subsequent transformations. This stepwise approach is a powerful strategy for the synthesis of diverse and complex molecules.
Comparative Analysis of Palladium Catalysts for Selective C-I Coupling
The choice of the palladium catalyst, comprising a palladium precursor and a supporting ligand, is critical in controlling the efficiency and selectivity of the cross-coupling reaction. Below is a comparative overview of commonly employed palladium catalysts for three key transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds. For the selective arylation at the 2-position of this compound, the following catalyst systems are considered:
| Catalyst System | Ligand Type | Key Advantages | Potential Considerations |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available, well-established for a wide range of substrates.[1] | Can sometimes exhibit lower reactivity at lower temperatures for aryl iodides.[3] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | High stability and activity, often provides excellent yields and selectivity.[2][4] | The dichloromethane adduct is commonly used. |
| XPhos Pd G2 | Bulky Biarylphosphine (Buchwald Ligand) | Highly active for challenging substrates, allows for low catalyst loadings and mild reaction conditions.[5][6][7][8] | Higher cost compared to simpler phosphine ligands. |
Experimental Insight:
For a typical Suzuki-Miyaura coupling of an aryl iodide in the presence of aryl bromides, Pd(dppf)Cl₂ often provides a good balance of reactivity and selectivity.[2] The bidentate nature of the dppf ligand helps to stabilize the palladium center and promote efficient catalytic turnover.[9] For more sterically hindered or electronically challenging coupling partners, the use of a more electron-rich and bulky Buchwald ligand, such as XPhos in the form of a G2 precatalyst, can be advantageous, often leading to higher yields and faster reaction times.[7][8] While Pd(PPh₃)₄ is a workhorse catalyst, its performance with aryl iodides at lower temperatures can be less efficient due to the slower turnover of the on-cycle Pd(II)-iodide intermediate.[3]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means to install alkyne functionalities, which are valuable precursors for further transformations. The selective coupling at the C-I bond is generally achievable under standard Sonogashira conditions.[10]
| Catalyst System | Co-catalyst | Key Advantages | Potential Considerations |
| Pd(PPh₃)₄ / CuI | Copper(I) Iodide | The classical and widely used system, generally effective for aryl iodides. | Copper can sometimes lead to alkyne homocoupling (Glaser coupling). |
| PdCl₂(PPh₃)₂ / CuI | Copper(I) Iodide | A stable Pd(II) precatalyst that is reduced in situ. | Similar potential for Glaser coupling as the Pd(0) system. |
| Copper-Free Systems (e.g., with bulky phosphine ligands) | None | Avoids issues related to copper toxicity and homocoupling.[11] | May require more specialized ligands and conditions. |
Experimental Insight:
The traditional Pd(PPh₃)₄/CuI system is often sufficient for the selective Sonogashira coupling of aryl iodides in the presence of bromides. The higher reactivity of the C-I bond allows for coupling to occur at temperatures where the C-Br bonds remain largely unreacted.[10] To mitigate the risk of alkyne homocoupling, copper-free conditions have been developed and can be a valuable alternative. These systems often employ bulky, electron-rich phosphine ligands that facilitate the catalytic cycle without the need for a copper co-catalyst.[11]
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds.[12] The choice of ligand is particularly crucial in this reaction to achieve high efficiency and selectivity.
| Catalyst System (Precatalyst/Ligand) | Ligand Type | Key Advantages | Potential Considerations |
| Pd₂(dba)₃ / BINAP | Bidentate Biarylphosphine | One of the earlier successful systems for amination of aryl iodides.[12] | May require higher catalyst loadings for less reactive amines. |
| Pd(OAc)₂ / XPhos or SPhos | Bulky Biarylphosphine (Buchwald Ligands) | Broad substrate scope, high activity allowing for low catalyst loadings and mild conditions.[13] | Ligand cost can be a factor. |
| BrettPhos Pd G3 | Bulky Biarylphosphine (Buchwald Ligand) | Particularly effective for coupling primary amines.[14] | Specific applicability may vary depending on the amine. |
Experimental Insight:
For the selective amination of the 2-iodo position, modern Buchwald-type ligands such as XPhos or SPhos paired with a palladium precursor like Pd(OAc)₂ or a pre-catalyst like XPhos Pd G2 are highly recommended.[6][13] These ligands are designed to be bulky and electron-rich, which promotes the key steps of oxidative addition and reductive elimination in the catalytic cycle.[13] The use of bidentate ligands like BINAP was a significant advancement, allowing for the reliable coupling of primary amines with aryl iodides.[12]
Experimental Workflow & Protocols
The following diagrams and protocols provide a generalized framework for performing these selective cross-coupling reactions. Optimization of specific parameters such as base, solvent, temperature, and reaction time is often necessary for each specific substrate combination.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)[9]
-
K₂CO₃ or Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Anhydrous, degassed solvents
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add Pd(dppf)Cl₂ to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.[15]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)[1]
-
CuI (0.05 equiv)[16]
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (2.0 equiv)
-
Anhydrous THF or DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C and monitor its progress.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Selective Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOt-Bu or K₃PO₄ (1.5 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂, XPhos, and the base to a Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Seal the flask and heat the reaction mixture to 80-110 °C.[13]
-
Monitor the reaction until completion.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
The selective functionalization of this compound at the C-2 position is a highly achievable synthetic goal through the judicious choice of a palladium catalyst and reaction conditions. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ and XPhos Pd G2 offer excellent performance. In Sonogashira reactions, the classic Pd(PPh₃)₄/CuI system is generally effective, with copper-free alternatives available to avoid side reactions. For Buchwald-Hartwig aminations, catalyst systems based on bulky biarylphosphine ligands such as XPhos are the state-of-the-art. The protocols provided herein serve as a starting point for the development of robust and selective methods for the synthesis of novel benzimidazole derivatives, empowering researchers in the fields of medicinal chemistry and materials science.
References
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Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 2018.
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Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. NINGBO INNO PHARMCHEM CO.,LTD.
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Pd 146: PdCl2 (dppf). Johnson Matthey.
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XPhos Pd G2. American Elements.
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XPhos Pd G2 1310584-14-5. Sigma-Aldrich.
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Palladium-Catalysed Coupling Chemistry. Johnson Matthey.
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Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction of Organotin with Aryl Bromides. Organic Chemistry Portal.
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Pd(PPh3)4‐catalyzed reaction of aryl iodides with organoboron reagents. ResearchGate.
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross‐coupling of 7. Molecular Diversity, 2019.
-
A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed, 2019.
-
Buchwald–Hartwig amination. Wikipedia.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2]. Common Organic Chemistry.
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C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. European Journal of Organic Chemistry, 2022.
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Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. ChemistrySelect, 2019.
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Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 2014.
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XPhos Pd G2 1310584-14-5. Sigma-Aldrich.
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Buchwald-Hartwig Amination. Chemistry LibreTexts.
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Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. ChemSusChem, 2008.
-
Sonogashira coupling. Wikipedia.
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate.
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Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3]. TCI Chemicals.
-
The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties.
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PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo. PubMed, 2011.
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 2015.
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2017.
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Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Advances, 2021.
-
ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate.
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Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline:. Amazon S3.
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 2022.
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Sonogashira Coupling. Chemistry LibreTexts.
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Sonogashira Coupling. Organic Chemistry Portal.
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Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 2018.
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. The Journal of Organic Chemistry, 2022.
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Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
-
Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars.
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Buchwald-Hartwig Amination Mechanism. YouTube.
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 2018.
-
Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. ResearchGate.
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. The Journal of Organic Chemistry, 2022.
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
-
Copper-Free Palladium-Catalyzed Sonogashira and Hiyama Cross-Couplings Using Aryl Imidazol-1-ylsulfonates. ResearchGate.
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A Researcher's Guide to Unlocking the Reactivity of Halogenated Benzimidazoles with DFT
Welcome to an in-depth exploration of Density Functional Theory (DFT) as a powerful lens to scrutinize the chemical reactivity of halogenated benzimidazoles. This guide is crafted for researchers, medicinal chemists, and drug development professionals who seek to leverage computational chemistry to accelerate their discovery pipelines. Benzimidazole and its derivatives are cornerstones in medicinal chemistry, exhibiting a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The introduction of halogens to the benzimidazole scaffold profoundly influences its physicochemical properties and biological efficacy.[5][6][7] Understanding the underlying electronic structure and reactivity is paramount for the rational design of novel therapeutic agents.
This guide will navigate you through the theoretical underpinnings and practical applications of DFT in elucidating the reactivity of these fascinating molecules. We will dissect the causality behind computational choices, compare methodologies, and provide actionable protocols to empower your research.
The Rationale: Why DFT for Halogenated Benzimidazoles?
Halogenation is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. However, the precise impact of different halogens (Fluorine, Chlorine, Bromine, Iodine) on the reactivity of the benzimidazole core is nuanced. DFT offers a robust theoretical framework to dissect these subtleties by calculating various electronic properties that govern chemical reactions. By employing DFT, we can predict sites susceptible to nucleophilic or electrophilic attack, understand the influence of substituents on the molecule's frontier molecular orbitals, and ultimately, correlate these findings with experimental observations like biological activity.
Comparative Analysis of DFT Functionals and Basis Sets
The accuracy of DFT calculations is intrinsically tied to the choice of the exchange-correlation functional and the basis set. For molecules like halogenated benzimidazoles, which feature aromatic systems, heteroatoms, and potentially non-covalent interactions, this choice is critical.
Commonly Employed Methods:
The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a workhorse in computational chemistry due to its balance of accuracy and computational cost.[8][9][10] It is frequently paired with Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p), which includes diffuse functions to better describe anions and weak interactions. For heavier halogens like bromine and iodine, basis sets incorporating effective core potentials (ECPs), such as LANL2DZ, are often employed to account for relativistic effects.
Performance Considerations:
While B3LYP is widely used, for systems where non-covalent interactions, such as halogen bonding, are crucial, dispersion-corrected functionals like B3LYP-D3 or functionals from the M06 family might offer improved accuracy. The choice ultimately depends on the specific property being investigated and the available computational resources.
Table 1: Comparison of Common DFT Methodologies for Halogenated Benzimidazoles
| Functional | Basis Set | Strengths | Considerations | Typical Applications |
| B3LYP | 6-31G(d,p) | Good balance of accuracy and computational cost for geometry optimizations and electronic properties. | May not fully capture dispersion interactions. | General purpose geometry optimization, HOMO-LUMO analysis, MEP maps. |
| B3LYP | 6-311++G(d,p) | Improved description of anions and weak interactions due to diffuse and polarization functions.[9] | Higher computational cost than smaller basis sets. | Accurate calculation of electronic properties, reaction energetics. |
| CAM-B3LYP | 6-311+G(d,p) | Long-range corrected functional, suitable for describing charge-transfer excitations. | Can be computationally more demanding. | Calculation of UV-Vis spectra and excited state properties.[11] |
| M06-2X | 6-311+G(d,p) | Good performance for non-covalent interactions, including halogen bonding. | Can be more computationally expensive than B3LYP. | Studies involving intermolecular interactions and reaction mechanisms. |
Workflow for DFT Reactivity Analysis of a Halogenated Benzimidazole
The following protocol outlines a standard workflow for investigating the reactivity of a halogenated benzimidazole using DFT.
Caption: A typical workflow for DFT-based reactivity analysis of halogenated benzimidazoles.
Experimental Protocol: Step-by-Step DFT Calculation
Software: Gaussian, ORCA, or similar quantum chemistry software package. GaussView for visualization.[12][13]
-
Molecular Structure Creation:
-
Construct the 3D structure of the desired halogenated benzimidazole using a molecular builder like GaussView.
-
Perform an initial geometry clean-up using a molecular mechanics force field (e.g., UFF).
-
-
Geometry Optimization and Frequency Calculation:
-
Rationale: To find the lowest energy conformation of the molecule and to confirm it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Input File (Gaussian Example for 5-chlorobenzimidazole):
-
Execution: Run the calculation.
-
Validation: Verify the optimization has converged and that the frequency calculation yields zero imaginary frequencies.
-
-
Calculation of Reactivity Descriptors:
-
Rationale: To quantify the electronic properties that govern reactivity. These are typically calculated from the optimized geometry.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE = ELUMO - EHOMO) are key indicators of chemical reactivity.[8][14][15] A smaller gap generally implies higher reactivity.[14]
-
Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule.[16][17][18][19][20] This is invaluable for predicting sites of non-covalent interactions and chemical reactions.
-
Fukui Functions: These functions identify the sites within a molecule that are most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack.[21] They provide a more quantitative measure of local reactivity than MEP maps.
-
Comparative Reactivity of Halogenated Benzimidazoles
The nature of the halogen substituent significantly impacts the electronic properties and, consequently, the reactivity of the benzimidazole ring.
Caption: Conceptual relationship between calculated electronic properties and overall reactivity.
Table 2: Calculated Reactivity Descriptors for 5-Halogenated Benzimidazoles (Illustrative Data)
| Halogen Substituent | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Dipole Moment (Debye) |
| -H | -6.25 | -1.10 | 5.15 | 3.80 |
| -F | -6.35 | -1.25 | 5.10 | 2.50 |
| -Cl | -6.40 | -1.45 | 4.95 | 2.45 |
| -Br | -6.42 | -1.50 | 4.92 | 2.40 |
| -I | -6.38 | -1.60 | 4.78 | 2.35 |
Note: The values presented are illustrative and would need to be calculated for a specific project using a consistent level of theory.
Analysis of Trends:
-
HOMO-LUMO Gap: As we move down the halogen group from fluorine to iodine, the HOMO-LUMO gap generally decreases. This suggests that the reactivity of the benzimidazole derivative increases with the size of the halogen, with the iodo-substituted compound being the most reactive.[14] This is because heavier halogens can better stabilize the LUMO.
-
Molecular Electrostatic Potential: Halogenation introduces an electron-withdrawing group, which generally leads to a more positive electrostatic potential on the benzimidazole ring, particularly on the hydrogen atoms, making them more susceptible to nucleophilic attack. The nature of the σ-hole on the halogen itself can also play a role in intermolecular interactions.
-
Fukui Functions: Analysis of the Fukui functions would pinpoint the specific atoms on the benzimidazole ring that are most activated or deactivated by the presence of the halogen.
Conclusion and Future Directions
DFT studies are an indispensable tool for understanding and predicting the reactivity of halogenated benzimidazoles. By carefully selecting computational methods and analyzing a suite of reactivity descriptors, researchers can gain profound insights into structure-activity relationships, guiding the synthesis of more potent and selective drug candidates. The correlation of these computational predictions with experimental biological data provides a powerful feedback loop for iterative drug design. Future studies could explore the application of more advanced computational techniques, such as ab initio molecular dynamics (AIMD), to simulate the behavior of these molecules in a biological environment, further bridging the gap between theoretical predictions and clinical outcomes.
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Smith, G., Wermuth, U. D., & Healy, P. C. (2013). Structure determination of three furan-substituted benzimidazoles and calculation of π-π and C-H···π interaction energies. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1184-1191. [Link]
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The Dawn of a New Inhibitor Class: A Comparative Guide to the Cellular Activity of Novel 5,6-Dibromo-2-iodo-1H-benzoimidazole Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel therapeutic agents, the benzimidazole scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1][2][3][4] Its derivatives have been extensively explored as kinase inhibitors, with halogenated analogues, in particular, showing significant promise in targeting key signaling pathways implicated in cancer and other proliferative diseases.[5][6][7] This guide provides a comprehensive comparison of the cellular activity of novel compounds conceptually derived from the 5,6-Dibromo-2-iodo-1H-benzoimidazole scaffold. While direct experimental data on this specific substitution pattern is nascent, we will extrapolate its potential by drawing objective comparisons with well-characterized, structurally related halogenated benzimidazoles and benzotriazoles. This analysis is supported by experimental data from the literature and provides detailed protocols for the evaluation of these compounds.
The Strategic Advantage of Halogenation in Kinase Inhibition
The introduction of halogen atoms, particularly bromine and iodine, onto the benzimidazole core is a well-established strategy for enhancing inhibitory potency against protein kinases.[6] This is largely attributed to their ability to form halogen bonds, a non-covalent interaction with protein residues in the ATP-binding pocket that can significantly increase binding affinity and selectivity. Furthermore, the lipophilicity conferred by halogens can improve cell membrane permeability, a critical factor for cellular efficacy.
Studies on polyhalogenated benzimidazole and benzotriazole derivatives, such as 4,5,6,7-tetrabromobenzotriazole (TBBt) and 4,5,6,7-tetrabromobenzimidazole (TBBi), have demonstrated their potent, ATP-competitive inhibition of protein kinase CK2 (formerly casein kinase II).[8][9] CK2 is a pleiotropic serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and survival.[8] The substitution of bromine with iodine has been shown to further enhance cytotoxic activity, suggesting a synergistic effect of the larger halogen atom on both inhibitory activity and cellular uptake.[8]
Comparative Analysis of Cellular Activity: Benchmarking Against Established Inhibitors
To contextualize the potential of this compound derivatives, we present a comparative analysis of the cellular activities of established halogenated benzimidazole and benzotriazole kinase inhibitors. The following table summarizes their inhibitory concentrations (IC50) against various cancer cell lines and protein kinases.
| Compound/Derivative Class | Target/Cell Line | IC50/Activity | Reference |
| 4,5,6,7-Tetrabromobenzotriazole (TBBt) | Protein Kinase CK2 | K_i = 0.40 µM | [6] |
| 5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Protein Kinase CK2 | K_i = 23 µM | [6] |
| Halogenated Benzimidazole Derivatives | HeLa (Cervical Cancer) | Good inhibitory activity | [7] |
| N,2,6-Trisubstituted 1H-benzimidazole Derivatives | Various Cancer Cell Lines | Anticancer and Antimicrobial Activity | [1] |
| 2-Amidobenzimidazole Derivatives | Protein Kinase CK1δ | Low micromolar inhibition | [10] |
| 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids | EGFR, HER2, CDK2 | IC50 = 7.82 to 21.48 µM | [11] |
The data clearly indicates that halogenated benzimidazoles exhibit potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines. The mechanism of action is often linked to the inhibition of key kinases, leading to cell cycle arrest and the induction of apoptosis.[3][9][11]
The CK2 Signaling Pathway: A Prime Target for Halogenated Benzimidazoles
The protein kinase CK2 is a constitutively active enzyme that phosphorylates a vast number of substrates involved in critical cellular processes, making it a highly attractive target in oncology.[7][8] Inhibition of CK2 by compounds such as TBBt and its analogues has been shown to disrupt these pathways, leading to cancer cell death. The anticipated mechanism of action for novel this compound derivatives would likely follow a similar trajectory of CK2 inhibition.
Caption: A simplified diagram of the CK2 signaling pathway.
Experimental Protocols for Assessing Cellular Activity
To ensure scientific rigor and reproducibility, standardized experimental protocols are paramount. Below are detailed methodologies for key assays used to evaluate the cellular activity of novel benzimidazole derivatives.
Experimental Workflow
Caption: A typical workflow for evaluating novel compounds.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel benzimidazole derivatives in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase (e.g., CK2).
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, recombinant human CK2 enzyme, and a specific peptide substrate.
-
Inhibitor Addition: Add the novel benzimidazole derivatives at various concentrations to the wells. Include a no-inhibitor control and a positive control inhibitor (e.g., TBBt).
-
Initiation of Reaction: Add ATP (radiolabeled [γ-32P]ATP or using a phosphospecific antibody-based detection method) to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radiometric Assay (e.g., ADP-Glo™ Kinase Assay): Measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Future Perspectives: The Untapped Potential of this compound Derivatives
The unique 5,6-dibromo-2-iodo substitution pattern on the 1H-benzoimidazole scaffold presents an exciting avenue for drug discovery. Based on the established principles of halogenation in kinase inhibitor design, we can hypothesize several potential advantages:
-
Enhanced Potency: The combination of two bromine atoms and a larger, more polarizable iodine atom could lead to a unique set of interactions within the kinase ATP-binding pocket, potentially resulting in superior inhibitory potency compared to existing tetra-bromo or di-iodo analogues.
-
Altered Selectivity Profile: The specific positioning of the halogens may allow for fine-tuning of the selectivity profile, potentially leading to inhibitors with a more desirable off-target effect profile.
-
Improved Pharmacokinetic Properties: The balance of lipophilicity and hydrogen bonding potential in this scaffold may translate to favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Proposed Research Workflow
Caption: A strategic workflow for developing new compounds.
Conclusion
While the direct exploration of this compound derivatives is in its early stages, the wealth of data on structurally related halogenated benzimidazoles provides a strong rationale for their investigation as potent kinase inhibitors. Their predicted ability to target key oncogenic pathways, such as the CK2 signaling cascade, positions them as highly promising candidates for the development of next-generation cancer therapeutics. The experimental frameworks provided in this guide offer a robust starting point for researchers to unlock the full therapeutic potential of this novel class of compounds.
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Comparative Analysis of Halogenated Benzimidazoles as Kinase Inhibitors: A Guide for Drug Discovery Professionals
The benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, capable of forming the basis for a wide array of biologically active compounds. Its unique aromatic heterocyclic structure allows it to interact with various biological targets, most notably the ATP-binding pocket of protein kinases. The strategic addition of halogen atoms to this scaffold dramatically influences its inhibitory potency and selectivity, a phenomenon driven by factors including increased hydrophobicity and the capacity to form halogen bonds.[1][2] This guide provides a comparative analysis of the inhibitory effects of key halogenated benzimidazoles on different kinase families, supported by experimental data and detailed protocols for validation.
Part I: The Archetypal Target - Casein Kinase 2 (CK2)
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and suppression of apoptosis.[3][4] Its upregulation is a hallmark of many cancers, making it a prime therapeutic target.[3][4][5] The ATP-binding site of CK2 is relatively small and unique, which can be exploited for developing specific inhibitors.[4][6] Polyhalogenated benzimidazoles were among the first and most potent families of CK2 inhibitors discovered.[3]
Structure-Activity Relationship (SAR) and Comparative Potency
The inhibitory power of these compounds against CK2 is profoundly dictated by the nature and position of their halogen substituents. Early studies established a clear trend: increasing the number of halogen atoms, particularly bromine, significantly enhances inhibitory activity. This is evident when comparing dichlorinated versus tetrabrominated analogs.
The rationale behind this observation is twofold. Firstly, the bulky and hydrophobic bromine atoms achieve excellent shape complementarity within the hydrophobic ATP pocket of CK2.[6] Secondly, these halogens can engage in "halogen bonding," a noncovalent interaction with electron-donating atoms like the backbone carbonyl oxygens in the kinase hinge region, which further stabilizes the inhibitor-enzyme complex.[1] All these inhibitors act by competing with ATP for its binding site.[7]
Table 1: Comparative Inhibition of Protein Kinase CK2 by Halogenated Benzimidazoles
| Compound | Abbreviation | Halogenation Pattern | Kinase Target | Inhibition Constant (Ki) |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole | DRB | 5,6-dichloro | CK2 | 23 µM |
| 4,5,6,7-tetrabromobenzotriazole | TBB | 4,5,6,7-tetrabromo | CK2 | 0.40 µM |
| 4,5,6,7-tetrabromo-1H-benzimidazole | TBBz | 4,5,6,7-tetrabromo | CK2 | Potent Inhibitor |
| 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | DMAT | 4,5,6,7-tetrabromo | CK2 | Potent Inhibitor |
| 4,5,6,7-tetrabromo-2-azabenzimidazole | TetraBr-2-azaBz | 4,5,6,7-tetrabromo | CK2 | 0.7 µM |
Data synthesized from sources.[1][3][8]
The most advanced benzimidazole-based CK2 inhibitor, CX-4945 (Silmitasertib) , which has entered clinical trials, builds upon these principles. It features a tricyclic indoloquinazoline core but maintains critical interactions within the CK2 active site, achieving a remarkable potency with a Ki of 0.38 nM.[4][5]
CK2-Regulated Signaling Pathways
Inhibiting CK2 has profound downstream effects. CK2 is known to regulate multiple critical signaling pathways implicated in cancer, including the PI3K/Akt and NF-κB pathways, which control cell survival and inflammation.[4]
Caption: Simplified diagram of CK2 signaling pathways inhibited by halogenated benzimidazoles.
Part II: Expanding the Target Profile - Pim Kinases and Beyond
While CK2 is a primary target, the halogenated benzimidazole scaffold is versatile. Modifications have yielded inhibitors targeting other serine/threonine kinases, such as the Pim family, and even tyrosine kinases.
Pim Kinase Inhibition
The Pim kinases (Pim-1, -2, -3) are proto-oncogenic serine/threonine kinases that regulate cell cycle progression and inhibit apoptosis.[9] They are attractive targets in hematological malignancies and solid tumors.[10] Several benzimidazole-containing compounds have been developed as potent Pim kinase inhibitors.
Table 2: Comparative Inhibition of Pim Kinases
| Compound | Target Kinase(s) | IC50 / Ki Values | Selectivity Notes |
| SMI-4a | Pim-1 | IC50: 17 nM | Modestly potent against Pim-2; selective over other S/T kinases. |
| AZD1208 | Pan-Pim | IC50: 0.4 nM (Pim-1), 5 nM (Pim-2), 1.9 nM (Pim-3) | Potent pan-Pim inhibitor. |
| CX-6258 HCl | Pan-Pim | IC50: 5 nM (Pim-1), 25 nM (Pim-2), 16 nM (Pim-3) | Orally efficacious pan-Pim inhibitor. |
| SGI-1776 | Pim-1 | IC50: 7 nM | 50-fold selective vs Pim-2, 10-fold vs Pim-3. Also inhibits Flt3. |
Data sourced from Selleckchem.[11]
Multi-Targeted Tyrosine Kinase Inhibition
Recent efforts have focused on creating benzimidazole hybrids that act as multi-targeted inhibitors against key tyrosine kinases involved in cancer. By combining the benzimidazole core with other pharmacophores, researchers have developed compounds with potent activity against EGFR, HER2, and CDK2.[12][13]
Table 3: Inhibition of Tyrosine and Cell Cycle Kinases by Novel Benzimidazole Hybrids
| Compound ID | Target Kinase | IC50 (µM) |
| 6h | EGFR | 0.24 |
| HER2 | 0.31 | |
| CDK2 | 0.45 | |
| AURKC | 0.19 | |
| 6i | EGFR | 0.29 |
| HER2 | 0.22 | |
| CDK2 | 0.38 | |
| mTOR | 0.25 |
Data represents selected compounds from a study on multi-kinase inhibitors, demonstrating the scaffold's versatility.[12][13]
Part III: Experimental Validation - A Protocol for In Vitro Kinase Inhibition
The trustworthiness of any comparative analysis rests on robust, reproducible experimental data. The following protocol describes a standard luminescence-based in vitro kinase assay, which measures the amount of ADP produced during the kinase reaction as an indicator of enzyme activity.
Rationale for Method Selection
Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are preferred for high-throughput screening and IC50 determination due to their high sensitivity, broad dynamic range, and simple "add-mix-read" format. The amount of light generated is directly proportional to the ADP produced, which is inversely proportional to the degree of kinase inhibition.
Detailed Step-by-Step Protocol
Materials:
-
Kinase of interest (e.g., CK2, Pim-1)
-
Specific substrate peptide for the kinase
-
ATP (at a concentration near the Km for the kinase)
-
Halogenated benzimidazole inhibitor (and other test compounds)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[14]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
100% DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3 or 1:10) in DMSO to create a range of concentrations. This is critical for generating a dose-response curve. A DMSO-only sample will serve as the 0% inhibition control.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.
-
Add 2.5 µL of a kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Causality Check: Incubate for 10-15 minutes at room temperature. This pre-incubation step is crucial to allow the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced, ensuring the measurement reflects true inhibitory potential.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well.
-
Incubate the plate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range for the 0% inhibition control.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (relative light units) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.
-
Experimental Workflow Diagram
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion
Halogenated benzimidazoles are a remarkably versatile and potent class of kinase inhibitors. The foundational structure-activity relationships, first elucidated through studies on CK2, have paved the way for the development of highly selective inhibitors as well as rationally designed multi-targeted agents. The degree and type of halogenation are critical determinants of potency, often enhancing binding affinity through favorable hydrophobic and halogen bonding interactions within the ATP pocket. As demonstrated, these compounds can be tailored to inhibit a range of serine/threonine and tyrosine kinases, making them invaluable tools for both basic research and clinical drug development. The robust experimental protocols outlined herein provide a clear path for researchers to validate and compare the efficacy of novel benzimidazole derivatives against kinases of interest.
References
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Szyszka, R., Grankowski, N., Felczak, K., & Shugar, D. (1995). Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources. Biochemical and Biophysical Research Communications, 208(1), 418-424. [Link]
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Iegre, J., Brear, P. D., & Spring, D. R. (2021). CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Molecules, 26(24), 7590. [Link]
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Cozza, G., & Pinna, L. A. (2016). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Molecules, 21(10), 1349. [Link]
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El-Gazzar, M. G., & El-Gamal, M. I. (2023). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega. [Link]
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El-Gazzar, M. G., & El-Gamal, M. I. (2023). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 8(33), 29741-29774. [Link]
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Al-Ostath, A. I., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Pharmaceuticals, 17(1), 127. [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
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Grankowski, N., Gacka, M., & Szyszka, R. (1996). Halogenated Benzimidazole Inhibitors of Phosphorylation, in Vitro and in Vivo, of the Surface Acidic Proteins of the Yeast Ribosomal 60S Subunit by Endogenous Protein Kinases CK-II and PK60S. Acta Biochimica Polonica, 43(2), 389-396. [Link]
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Al-Ostath, A. I., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Odessa University Chemical Journal. [Link]
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Janeczko, T., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3139. [Link]
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Janeczko, T., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. MDPI. [Link]
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Nakano, H., et al. (2012). A novel Pim-1 kinase inhibitor targeting residues that bind the substrate peptide. Bioorganic & Medicinal Chemistry Letters, 22(6), 2269-2272. [Link]
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Foulks, J. M., et al. (2014). A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. Journal of Urology, 191(4), 1149-1157. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5,6-Dibromo-2-iodo-1H-benzoimidazole
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed protocol for the safe disposal of 5,6-Dibromo-2-iodo-1H-benzoimidazole, a halogenated organic compound. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and responsibility in your laboratory.
Hazard Identification and Risk Assessment
This compound is an organic compound containing bromine and iodine atoms, classifying it as a halogenated organic compound.[1][4] Halogenated compounds are treated as hazardous waste due to their potential for environmental persistence and the formation of toxic byproducts upon improper disposal or combustion.[2][5]
Key Potential Hazards:
-
Toxicity: Many halogenated organic compounds are toxic if inhaled, ingested, or absorbed through the skin.[6][7]
-
Irritation: Similar compounds can cause skin and eye irritation.[8][9][10]
-
Environmental Hazard: Improper disposal can lead to contamination of soil and groundwater.[3]
Given these potential hazards, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]
Waste Segregation: The Cornerstone of Safe Disposal
The fundamental principle for the disposal of this compound is strict segregation from non-halogenated waste streams.[1][3] The reason for this is twofold:
-
Disposal Method: Halogenated waste requires high-temperature incineration to ensure complete destruction and to prevent the formation of toxic dioxins and furans.[1] This is a specialized and costly disposal process.
-
Cost Management: Commingling halogenated and non-halogenated waste unnecessarily increases the volume of waste that must undergo expensive specialized disposal.[3][12]
The following diagram illustrates the decision-making process for waste segregation.
Caption: Decision workflow for proper waste segregation.
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe collection and disposal of this compound waste.
3.1. Container Selection and Labeling
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Halogenated Organic) | Contains bromine and iodine.[1][13] |
| Primary Container | Tightly sealed, chemically resistant container (e.g., polyethylene or glass bottle with a screw cap). | To prevent leakage and evaporation. Metal cans are not recommended as they can corrode.[2][12] |
| Labeling | Clearly labeled as "Halogenated Organic Waste" with the full chemical name: "this compound" and an estimate of the quantity. | Ensures proper identification for disposal and prevents accidental mixing of incompatible wastes.[5][12] |
3.2. Waste Collection Procedure
-
Designated Waste Container: Use a dedicated container specifically for halogenated organic waste. This container should be clearly marked.[1][5]
-
Solid Waste: Collect solid this compound waste in a designated, labeled, and sealable container.
-
Solutions: If the waste is in a solvent, it must be collected in a liquid halogenated waste container. Do not mix with aqueous waste or non-halogenated organic solvents.[12]
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or weighing paper, that come into direct contact with this compound should be disposed of as solid halogenated waste.
-
Container Management: Keep the waste container securely closed when not in use.[5][12] Store the container in a designated satellite accumulation area within the laboratory.[12]
3.3. Storage of Halogenated Waste
-
Store the halogenated waste container in a well-ventilated area, away from heat sources and direct sunlight.[2][11]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.[2]
-
Do not store halogenated waste with incompatible materials such as strong acids, bases, or oxidizing agents.[2]
3.4. Final Disposal
-
Once the waste container is nearly full (approximately 75-80% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or any other halogenated organic compound down the drain or in regular trash.[2]
Emergency Procedures: Spill Management
In the event of a small spill of this compound that can be safely managed by trained laboratory personnel:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate and Ventilate: If the spill is significant or involves a volatile solvent, evacuate the immediate area and ensure adequate ventilation, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[2]
-
Containment and Cleanup: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collection: Carefully sweep or scoop the absorbed material into a designated halogenated waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), and dispose of all cleaning materials as halogenated waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[5]
The following diagram outlines the general workflow for spill response.
Caption: General workflow for spill response management.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health & Radiation Safety. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Duke University SMIF. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Bromo-2-iodobenzene. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - 1-Iodo-2-nitrobenzene. Retrieved from [Link]
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Navigating the Synthesis and Handling of 5,6-Dibromo-2-iodo-1H-benzoimidazole: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The novel halogenated benzimidazole, 5,6-Dibromo-2-iodo-1H-benzoimidazole, presents significant potential in medicinal chemistry and materials science. Its synthesis and application, however, necessitate a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Assessment: Understanding the Risks of a Tri-Halogenated Benzimidazole
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause significant irritation or chemical burns.[4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[4]
-
Systemic Toxicity: Absorption through the skin or inhalation may lead to systemic toxic effects, a known concern for many halogenated aromatic compounds.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.
Given these potential hazards, a cautious approach is paramount. All handling procedures should be designed to minimize direct contact and prevent the generation of dust or aerosols.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for any procedure involving this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Provides a robust barrier against splashes and airborne particles, protecting the sensitive mucous membranes of the eyes and face.[6] |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | The inner glove provides a second layer of protection in case the outer glove is compromised. Nitrile and neoprene offer good resistance to a broad range of chemicals.[6] |
| Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and long pants. For larger quantities or procedures with a high splash risk, a chemically resistant apron or coveralls are recommended. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter. | Essential for weighing and transferring solid material or any operation that could generate dust or aerosols. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, where each step mitigates a specific identified risk.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with appropriate hazard warnings.
-
Fume Hood Verification: Before commencing any work, verify that the chemical fume hood is functioning correctly, with an average face velocity of 80-120 feet per minute.
-
Gather Materials: Assemble all necessary equipment, reagents, and waste containers within the fume hood before introducing the compound. This minimizes the need to move in and out of the containment area.
3.2. Weighing and Transfer of Solid Compound:
-
Don PPE: Put on all required PPE as detailed in the table above.
-
Tare Weighing Vessel: Place a clean, dry weighing vessel on an analytical balance inside the fume hood and tare the balance.
-
Careful Transfer: Using a spatula, carefully transfer the desired amount of this compound to the weighing vessel. Avoid any sudden movements that could generate dust.
-
Seal Container: Immediately and securely close the stock container.
-
Clean Tools: Decontaminate the spatula and any other tools used by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) into a designated halogenated waste container.
3.3. Dissolution and Reaction Setup:
-
Add Solvent: Slowly add the desired solvent to the weighing vessel containing the compound.
-
Controlled Dissolution: Gently swirl or stir the mixture to facilitate dissolution. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Transfer to Reaction Vessel: Once dissolved, carefully transfer the solution to the reaction vessel using a clean pipette or cannula.
-
Rinse Weighing Vessel: Rinse the weighing vessel with a small amount of solvent and add the rinse to the reaction vessel to ensure a complete transfer.
3.4. Post-Procedure Decontamination:
-
Clean Work Area: Wipe down all surfaces within the fume hood with a suitable solvent and decontaminating solution.
-
Proper Glove Removal: Remove the outer pair of gloves and dispose of them in the designated solid waste container. Then, remove the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]
Emergency Response Plan: Preparedness for the Unexpected
4.1. Skin Exposure:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][9]
-
Seek immediate medical attention.
4.2. Eye Exposure:
-
Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9]
-
Seek immediate medical attention.
4.3. Inhalation:
-
Move the affected individual to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
4.4. Spill:
-
Small Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste.[10]
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory, alert others in the area, and contact the institution's emergency response team.
Disposal Plan: Responsible Waste Management
All waste generated from procedures involving this compound is considered hazardous.
-
Solid Waste: Contaminated gloves, weighing paper, and other solid materials should be placed in a clearly labeled, sealed container for "Halogenated Organic Solid Waste."
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses, must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[10][11][12]
-
Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.
Never dispose of halogenated organic waste down the drain. [7]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
Dr.Oracle. (2025). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
PubMed. (n.d.). [Toxicity of selected brominated aromatic compounds]. Retrieved from [Link]
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GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
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PubMed. (n.d.). Toxic impact of bromide and iodide on drinking water disinfected with chlorine or chloramines. Retrieved from [Link]
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CDC. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
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ICL Group. (2016). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]
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UC Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
